Chlorobutanol
Description
This compound, or chlorbutol, is an alcohol-based preservative with no surfactant activity. It also elicits sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties. Similar in nature to chloral hydrate, it is formed by the simple nucleophilic addition of chloroform and acetone. As a long-term stabilizer of multi-ingredient preparations, this compound is normally used at a concentration of 0.5%. At this concentration, it also conserves its antimicrobial activity. Due to the long terminal half-life of 37 days, the use of this compound as a sedative is limited because of the considerable accumulation which will occur following multiple dosing. This compound is a common detergent preservative in eye drops and other ophthalmic therapeutic formulations.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for nausea.
A colorless to white crystalline compound with a camphoraceous odor and taste. It is a widely used preservative in various pharmaceutical solutions, especially injectables. Also, it is an active ingredient in certain oral sedatives and topical anesthetics.
See also: this compound Hemihydrate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASVXMJTNOKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041217 | |
| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |
| Record name | Chlorobutanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
167 °C | |
| Record name | Chlorobutanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.83 [mmHg] | |
| Record name | Chlorobutanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |
CAS No. |
57-15-8, 6001-64-5, 1320-66-7 | |
| Record name | Chlorobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorobutanol [INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorobutanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorobutanol hemihydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |
| Record name | Chlorobutanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and known mechanisms of action of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol. This compound, existing in both anhydrous and hemihydrate forms, is utilized as a preservative in pharmaceutical formulations, particularly in injectable and ophthalmic preparations, owing to its bacteriostatic and fungistatic properties.[1][2] It also exhibits sedative, hypnotic, and weak local anesthetic effects.[3]
Chemical and Physical Properties
1,1,1-Trichloro-2-methyl-2-propanol is a white, crystalline solid with a characteristic camphor-like odor.[2][4] It is a volatile compound that can sublime readily.[5] The quantitative physical and chemical properties are summarized in the tables below. It is important to distinguish between the anhydrous form (CAS 57-15-8) and the hemihydrate form (CAS 6001-64-5), as their physical properties, such as melting point, differ.
Table 1: Physical and Chemical Properties
| Property | Value (Anhydrous) | Value (Hemihydrate) | Citations |
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol | 1,1,1-Trichloro-2-methylpropan-2-ol hemihydrate | [4] |
| Synonyms | This compound, Chloretone, Acetone chloroform | This compound hemihydrate | [5][6] |
| Molecular Formula | C₄H₇Cl₃O | C₄H₇Cl₃O · 0.5H₂O | [6][7] |
| Molecular Weight | 177.46 g/mol | 186.47 g/mol | [6][7] |
| Appearance | White, volatile solid | White, crystalline powder | [2][4] |
| Odor | Camphor-like | Camphor-like | [2][4] |
| Melting Point | 95–99 °C | 75–79 °C | [4][6] |
| Boiling Point | 167 °C (with some decomposition) | 173–175 °C | [4][5] |
| Flash Point | 100 °C (closed cup) | 100 °C (closed cup) | [8] |
| logP (Octanol/Water) | 2.03 | Not Available | [9] |
Table 2: Solubility Data
| Solvent | Solubility | Citations |
| Water (cold) | Slightly soluble (1 g in 125 mL) | [2] |
| Water (hot) | More soluble | [2] |
| Ethanol | Freely soluble (1 g in 1 mL) | [2] |
| Glycerol | Soluble (1 g in 10 mL) | [10] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [10] |
| Ether | Soluble | [10] |
| Volatile Oils | Soluble | [10] |
| DMSO | 35 mg/mL | [11] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1,1-trichloro-2-methyl-2-propanol is relatively simple due to the molecule's symmetry.
-
Expected Signals:
-
A sharp singlet corresponding to the six equivalent protons of the two methyl (-CH₃) groups.
-
A broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
A representative spectrum for the hemihydrate form is available from various databases.[12]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups.
-
Expected Characteristic Absorptions:
-
O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in an alcohol.
-
C-H Stretch: Sharp, medium-to-strong bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl groups.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ corresponding to the stretching of the tertiary alcohol C-O bond.
-
C-Cl Stretch: Strong bands typically found in the fingerprint region, often between 600-800 cm⁻¹, resulting from the trichloromethyl group.
-
Reference spectra are available for viewing in chemical databases.
Experimental Protocols
Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol
This compound is synthesized via a base-catalyzed nucleophilic addition of chloroform to acetone.[2]
Principle: The reaction is driven by a strong base, such as potassium hydroxide, which deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻). This nucleophile then attacks the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide yields the final product.
Materials:
-
Acetone (reagent grade)
-
Chloroform (reagent grade)
-
Potassium hydroxide (KOH)
-
Ethanol (for preparing alcoholic KOH)
-
Round bottom flask or conical flask
-
Cooling bath (ice-water)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator or water bath for solvent removal
Procedure:
-
In a dry flask, combine 5 mL of acetone and 2 mL of chloroform.
-
Cool the mixture in an ice-water bath to control the exothermic reaction.
-
Prepare an alcoholic KOH solution by dissolving 0.35 g of KOH in a minimal amount of ethanol (approximately 5 mL).
-
Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture while stirring. A white precipitate of potassium chloride (KCl) will form.
-
Allow the reaction to proceed for approximately 30 minutes with continued cooling and stirring.
-
Remove the KCl precipitate by vacuum filtration, washing the solid twice with small portions of cold acetone.
-
Combine the filtrate and washings. Remove the solvent (acetone and any remaining ethanol/chloroform) using a rotary evaporator or by gentle heating on a water bath.
-
The crude product is obtained as a solid. It can be purified by recrystallization from a minimal amount of a hot ethanol/water mixture.[2]
Determination of Melting Point
The melting point is a key indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Spatula
-
Mortar and pestle (if crystals are large)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is sufficient.
-
Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown or to establish an approximate range, heat the sample rapidly (~10-20 °C/min).
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Perform a precise determination using a fresh sample, heating slowly at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.
Determination of Solubility
A systematic approach is used to determine the solubility profile of the compound.
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), ethanol, diethyl ether.
-
pH paper
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves. Test the pH of the aqueous solution with litmus or pH paper.
-
Acid/Base Solubility (if water-insoluble):
-
5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Shake and observe for dissolution, which would indicate an acidic functional group.
-
5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Shake and observe for dissolution, which would indicate a basic functional group (e.g., an amine).
-
-
Organic Solvent Solubility: Repeat step 1 using organic solvents such as ethanol and diethyl ether to determine solubility in polar and non-polar organic media. Record observations as freely soluble, soluble, slightly soluble, or insoluble.
References
- 1. This compound(57-15-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Chloro-1-butanol [webbook.nist.gov]
- 3. docbrown.info [docbrown.info]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Chloro-1-butanol, 85%, balance THF and HCl 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE(6001-64-5) 1H NMR [m.chemicalbook.com]
- 9. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE(6001-64-5) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Antibacterial and Antifungal Spectrum of Chlorobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-established preservative utilized across the pharmaceutical and cosmetic industries for its bacteriostatic and fungistatic properties.[1][2][3] As a tertiary alcohol, its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis.[4][5] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and testing workflows.
Antimicrobial Spectrum of this compound
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, including yeasts and molds.[1][6] Its efficacy is typically observed at a concentration of 0.5%, a level at which it provides long-term stability to multi-ingredient formulations.[4][7][8]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against a range of bacteria and fungi.
Table 1: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentrations)
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 1250 | [9][10] |
| Staphylococcus albus | Gram-positive | - | [1] |
| Gram-positive bacteria (typical) | Gram-positive | 650 | [1] |
| Escherichia coli | Gram-negative | 1250 | [9][10] |
| Pseudomonas aeruginosa | Gram-negative | 1250 | [1][9][10] |
| Gram-negative bacteria (typical) | Gram-negative | 1000 | [1] |
Table 2: Antifungal Spectrum of this compound (Minimum Inhibitory Concentrations)
| Fungal Species | Type | MIC (µg/mL) | Reference |
| Candida albicans | Yeast | 2500 | [1][9][10] |
| Yeasts (typical) | Yeast | 2500 | [1] |
| Aspergillus niger | Mold | 2500 | [9][10] |
| Fungi (typical) | Mold | 5000 | [1] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed methodologies for key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is adapted from a study on synthesized this compound.[10]
1. Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound at a concentration of 5000 µg/mL (0.5%) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of concentrations (e.g., 5000 µg/mL down to 312.5 µg/mL).[10]
2. Preparation of Microbial Inoculum:
-
From a fresh 18-24 hour culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared microbial suspension.
-
Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeast).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method (Qualitative Assessment)
This method provides a qualitative assessment of the antimicrobial activity.
1. Preparation of Inoculum and Agar Plates:
-
Prepare a microbial inoculum as described for the broth microdilution method.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
2. Application of this compound Disks:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound solution (e.g., 0.5%).
-
Aseptically place the disks onto the surface of the inoculated agar plate.
3. Incubation and Interpretation:
-
Invert the plates and incubate under the same conditions as the broth microdilution method.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone diameter indicates greater susceptibility of the microorganism to this compound.
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Conclusion
This compound remains a valuable preservative with a well-documented, broad-spectrum antimicrobial activity. Its effectiveness against a variety of bacteria and fungi makes it a reliable choice for ensuring the stability and safety of pharmaceutical and cosmetic formulations. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and formulation science, enabling a deeper understanding and application of this compound's antimicrobial properties. Further research into its activity against a wider range of clinical and industrial isolates would continue to enhance its utility and application.
References
- 1. phexcom.com [phexcom.com]
- 2. nbinno.com [nbinno.com]
- 3. athenstaedt.de [athenstaedt.de]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. [PDF] Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of this compound | Semantic Scholar [semanticscholar.org]
- 10. zenodo.org [zenodo.org]
An In-Depth Technical Guide to the Physical Properties of Chlorobutanol: Melting and Boiling Points
For researchers, scientists, and professionals engaged in drug development and formulation, a precise understanding of the physicochemical properties of excipients like chlorobutanol is paramount. This technical guide provides a detailed overview of the melting and boiling points of this compound, supported by a summary of reported values and a general experimental protocol for their determination.
Core Physical Properties of this compound
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a versatile pharmaceutical preservative, sedative, and weak local anesthetic.[1] It is a white, crystalline solid with a characteristic camphor-like odor.[1][2] A key characteristic of this compound is its ability to exist in both anhydrous and hemihydrate forms, which significantly influences its melting point.[3] The compound is also noted for its volatility and tendency to sublime readily.[2][3]
Quantitative Data Summary
The melting and boiling points of this compound have been reported across various scientific literature and databases. The data is summarized in the table below for ease of comparison. The variation in melting points can be attributed to the presence of water, leading to the formation of the hemihydrate.
| Physical Property | Form | Reported Value (°C) | Reported Value (°F) | Reported Value (K) |
| Melting Point | Anhydrous | 95-99 | 203-210 | 368-372 |
| Anhydrous | 95-97 | - | - | |
| Anhydrous | 97 | - | - | |
| Hemihydrate | 76-78 | - | - | |
| Hemihydrate | ~78 | - | - | |
| Hemihydrate | 78 | - | - | |
| Boiling Point | - | 167 | 333 | 440 |
| - | 173 | - | - |
Data compiled from multiple sources.[1][2][3][4][][6][7][8]
Experimental Protocols for Determination of Melting Point
While specific, detailed experimental protocols for this compound were not extensively available in the reviewed literature, a general and widely accepted method for determining the melting point of a crystalline solid is the capillary tube method. This method is a standard procedure in organic chemistry and pharmacopeial analysis.
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point. For a pure substance, this transition from solid to liquid occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, BÜCHI Melting Point B-545, or similar)[9]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The apparatus is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.
-
The heating rate is then reduced to a slow and steady rate of 1-2°C per minute.
-
The sample is observed closely through the magnifying lens of the apparatus.
-
-
Melting Point Range Determination:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
-
-
Mixed Melting Point for Purity Assessment: To confirm the identity and purity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[10] This involves mixing the unknown sample with a pure standard of this compound (in a 1:1 ratio) and determining the melting point of the mixture.[10] If the melting point of the mixture is sharp and close to the literature value of pure this compound, it confirms the identity and purity of the unknown sample.[10] A depression and broadening of the melting point range would indicate an impure sample.[10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the melting point of a solid compound using the capillary method.
Workflow for Melting Point Determination
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. phexcom.com [phexcom.com]
- 4. 57-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tpcj.org [tpcj.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
The Sedative and Hypnotic Mechanisms of Chlorobutanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobutanol, a chlorinated tertiary alcohol, has a history of use as a preservative, sedative, and hypnotic agent. While its clinical application as a sedative-hypnotic has diminished due to a long half-life and potential for accumulation, its pharmacological mechanisms remain a subject of scientific interest. This technical guide provides an in-depth exploration of the molecular pathways underlying the sedative and hypnotic effects of this compound, with a focus on its established action on voltage-gated sodium channels and its putative role in the modulation of GABA-A receptors. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
This compound's sedative and hypnotic properties are primarily attributed to its interaction with key ion channels in the central nervous system. The current body of evidence points to a dual mechanism involving the inhibition of neuronal excitability through the blockade of voltage-gated sodium channels and a hypothesized potentiation of inhibitory neurotransmission via GABA-A receptors.
Inhibition of Voltage-Gated Sodium Channels
A primary mechanism for this compound's effects on neuronal activity is its inhibition of brain-type voltage-gated sodium channels (Nav1.2). These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, this compound reduces neuronal excitability, leading to a dampening of overall neural activity, which manifests as sedation and hypnosis.
dot
Putative Modulation of GABA-A Receptors
This compound shares structural similarities with chloral hydrate, a well-known sedative-hypnotic that positively modulates GABA-A receptors. It is therefore hypothesized that this compound may also enhance the activity of these receptors. GABA-A receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. As a positive allosteric modulator, this compound would bind to a site on the GABA-A receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA or the efficacy of GABA-induced channel opening. This would potentiate the inhibitory effects of GABA, contributing to the sedative and hypnotic state. However, direct experimental evidence for this compound's interaction with GABA-A receptors is currently limited.
dot
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its known molecular target.
| Parameter | Value | Channel/Receptor | Experimental System |
| IC50 (Resting State) | 3.91 ± 0.31 mM | Nav1.2 | Xenopus oocytes |
| IC50 (Inactivated State) | 4.13 ± 0.63 mM | Nav1.2 | Xenopus oocytes |
Data from a study on mammalian Nav1.2 voltage-gated sodium channels expressed in Xenopus oocytes.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis
This protocol is a standard method for studying the effects of compounds on ion channels expressed in Xenopus oocytes.
Objective: To measure the effect of this compound on the currents mediated by voltage-gated sodium channels (e.g., Nav1.2).
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the alpha subunit of the desired sodium channel (e.g., mammalian Nav1.2).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
The oocyte is voltage-clamped at a holding potential of -80 mV.
-
The chamber is perfused with a standard bathing solution (e.g., ND96).
-
Inward sodium currents are elicited by a standard depolarization protocol.
-
-
Drug Application:
-
A baseline recording of the sodium current is established.
-
The bathing solution is switched to one containing a known concentration of this compound (ranging from 0.03 to 10 mM).
-
The effect of this compound on the sodium current is recorded.
-
A washout period with the standard bathing solution is performed to assess the reversibility of the effect.
-
-
Data Analysis: The peak inward sodium currents in the presence and absence of this compound are measured and compared. Concentration-response curves are generated to determine the IC50 value.
dot
Assessment of Sedative and Hypnotic Effects in Animal Models
Standard behavioral tests in rodents are used to quantify the sedative and hypnotic properties of a compound.
Objective: To assess the sedative effect of this compound by measuring the reduction in spontaneous movement.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Animals are administered this compound or a vehicle control (intraperitoneally or orally).
-
Immediately after administration, each mouse is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: The locomotor activity of the this compound-treated group is compared to the control group. A significant decrease in activity indicates a sedative effect.
Objective: To determine the hypnotic effect of this compound by measuring the inability of an animal to right itself.
Methodology:
-
Animal Preparation: Mice are administered a hypnotic dose of this compound.
-
Procedure:
-
At regular intervals after drug administration, the mouse is placed on its back.
-
The time taken for the mouse to right itself onto all four paws is recorded.
-
The loss of the righting reflex is defined as the inability to self-right within a specified time (e.g., 30-60 seconds).
-
The duration of the loss of righting reflex is measured as the time from the loss to the spontaneous recovery of the reflex.
-
-
Data Analysis: The dose of this compound required to induce LORR in 50% of the animals (HD50) and the duration of LORR are determined.
dot
Conclusion and Future Directions
The sedative and hypnotic effects of this compound are demonstrably linked to its inhibition of voltage-gated sodium channels, a mechanism that effectively reduces neuronal excitability. While a role for GABA-A receptor modulation is plausible given its structural similarity to other sedative-hypnotics, this remains a hypothesis that warrants direct experimental investigation.
Future research should focus on:
-
Directly assessing the interaction of this compound with various GABA-A receptor subunit combinations using electrophysiological techniques such as patch-clamp or two-electrode voltage clamp.
-
Conducting radioligand binding assays to determine the binding affinity of this compound to GABA-A receptors and voltage-gated sodium channels.
-
Performing in vivo microdialysis studies to investigate the effect of this compound on GABA and glutamate levels in specific brain regions associated with sedation and sleep.
A more complete understanding of this compound's molecular targets and mechanisms of action will not only clarify the pharmacology of this historical compound but also contribute to the broader knowledge of sedative-hypnotic drug design and development.
Unraveling the Modest Anesthetic Properties of Chlorobutanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol, a tertiary alcohol with the chemical formula C₄H₇Cl₃O, has a long history of use as a preservative in pharmaceutical preparations owing to its bacteriostatic and fungistatic properties.[1][2] Beyond its preservative function, this compound exhibits sedative-hypnotic and weak local anesthetic effects.[1][2] This in-depth technical guide explores the core mechanisms underlying this compound's local anesthetic action, or more accurately, its characterization as a weak local anesthetic. By examining its interaction with key ion channels and comparing its potency to established local anesthetics, this guide provides a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Channels
The primary mechanism underpinning local anesthesia is the blockade of voltage-gated sodium channels (VGSCs) in nerve membranes. This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and the sensation of pain. This compound's anesthetic properties are indeed attributed to its ability to inhibit these channels. However, its interaction with VGSCs and other relevant ion channels reveals key differences that explain its limited potency compared to classical local anesthetics like lidocaine.
Voltage-Gated Sodium Channel (VGSC) Inhibition
This compound has been demonstrated to inhibit brain-type (NaV1.2) voltage-gated sodium channels.[3] This inhibition is concentration-dependent and reversible.[3] A critical distinction in its mechanism compared to traditional local anesthetics is the lack of significant use-dependent or state-dependent block.[3]
Use-dependence refers to the phenomenon where the blocking effect of a drug increases with the frequency of nerve stimulation. State-dependence implies that the drug has a higher affinity for certain conformational states of the sodium channel (e.g., open or inactivated) over the resting state. Potent local anesthetics like lidocaine exhibit strong use- and state-dependency, allowing them to selectively target rapidly firing neurons, such as those transmitting pain signals.[4] The absence of this characteristic with this compound suggests a less sophisticated interaction with the sodium channel, contributing to its weaker anesthetic profile.[3]
Role of GABA-A Receptor Modulation
In addition to its effects on sodium channels, this compound, like many general anesthetics, potentiates the function of GABA-A receptors.[5] GABA-A receptors are ligand-gated ion channels that, upon activation by the neurotransmitter gamma-aminobutyric acid (GABA), conduct chloride ions into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult to reach the threshold for an action potential and thus producing an inhibitory effect.
While the potentiation of GABA-A receptors is a primary mechanism for the sedative and hypnotic effects of this compound, its direct contribution to its local anesthetic properties is less clear.[5] It is plausible that by hyperpolarizing the neuronal membrane, GABA-A receptor modulation could raise the threshold for action potential generation, synergizing with the direct block of sodium channels. However, the primary locus of local anesthesia is the prevention of nerve impulse propagation along the axon, a process dominated by voltage-gated sodium channels.
Quantitative Analysis of Anesthetic Potency
The potency of a local anesthetic is typically quantified by its half-maximal inhibitory concentration (IC50) for blocking sodium channels. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (Tonic Block) | Reference |
| This compound | NaV1.2 (Resting/Inactivated) | 3.91 ± 0.31 mM / 4.13 ± 0.63 mM | [3] |
| Lidocaine | TTX-r Na+ channels (DRG neurons) | 210 µM | [4] |
| Lidocaine | TTX-s Na+ channels (DRG neurons) | 42 µM | [4] |
| Bupivacaine | TTX-r Na+ channels (DRG neurons) | 32 µM | [4] |
| Bupivacaine | TTX-s Na+ channels (DRG neurons) | 13 µM | [4] |
As the data clearly indicates, the IC50 of this compound for sodium channel inhibition is in the millimolar (mM) range, whereas potent local anesthetics like lidocaine and bupivacaine have IC50 values in the micromolar (µM) range. This represents a significantly lower potency for this compound, substantiating its classification as a "weak" local anesthetic.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for Assessing Sodium Channel Inhibition
This in vitro technique is instrumental in studying the effects of compounds on ion channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific voltage-gated sodium channel subunit of interest (e.g., NaV1.2).[3]
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a control bath solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit inward sodium currents.
-
-
Drug Application: The oocyte is perfused with a solution containing a known concentration of this compound.
-
Data Acquisition: Sodium currents are recorded before and after drug application to determine the extent of inhibition.
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value.
In Vivo Assessment of Local Anesthetic Activity: Sciatic Nerve Block in Rats
This animal model provides an in vivo measure of the efficacy and duration of local anesthetic action.
Methodology:
-
Animal Preparation: Sprague-Dawley rats are anesthetized.
-
Injection: A specific volume and concentration of the local anesthetic solution (e.g., this compound, lidocaine) is injected in close proximity to the sciatic nerve.[6]
-
Assessment of Blockade:
-
Motor Block: The ability of the rat to use the injected limb is observed.
-
Sensory Block: A noxious stimulus (e.g., pinching the metatarsals) is applied to the paw of the injected limb, and the withdrawal reflex or vocalization is monitored.[6]
-
-
Time Course: The onset and duration of the block are recorded.
-
Dose-Response: Different concentrations of the anesthetic are tested to determine the median effective dose (ED50).
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isaponline.org [isaponline.org]
- 4. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Chlorobutanol Hemihydrate and Anhydrous Chlorobutanol for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorobutanol, a widely utilized preservative in the pharmaceutical industry, exists in two primary solid-state forms: this compound hemihydrate and anhydrous this compound. The presence or absence of water of hydration significantly influences their physicochemical properties, stability, and handling characteristics, which are critical considerations in formulation development. This technical guide provides an in-depth comparison of these two forms, detailing their structural and functional differences. It includes a summary of their quantitative properties, outlines key experimental protocols for their characterization, and presents visual workflows to aid in their analysis and differentiation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of pharmaceutical products containing this compound.
Introduction
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a versatile excipient valued for its bacteriostatic and fungistatic properties.[1][2] It is commonly employed as a preservative in a variety of pharmaceutical formulations, including ophthalmic solutions, injectables, and topical preparations.[3][4] The existence of both a hemihydrate and an anhydrous form necessitates a thorough understanding of their distinct characteristics to ensure optimal formulation performance, stability, and regulatory compliance. The hemihydrate form incorporates one molecule of water for every two molecules of this compound, while the anhydrous form is devoid of this water of hydration.[4] This fundamental difference gives rise to variations in their physical and chemical behaviors.
Physicochemical Properties
The key physicochemical differences between this compound hemihydrate and anhydrous this compound are summarized in the tables below. These differences are crucial for selecting the appropriate form for a specific pharmaceutical application.
Table 1: General and Physical Properties
| Property | This compound Hemihydrate | Anhydrous this compound | Reference(s) |
| Chemical Formula | C₄H₇Cl₃O · ½H₂O | C₄H₇Cl₃O | [4] |
| Molecular Weight | 186.47 g/mol | 177.46 g/mol | [4] |
| Appearance | Colorless or white crystals or a white crystalline powder with a characteristic camphoraceous odor. Readily sublimes. | Colorless or white crystals or a white crystalline powder with a characteristic camphoraceous odor. Readily sublimes. | [4] |
| Melting Point | Approximately 76-78 °C | Approximately 95-97 °C | [1] |
| Water Content | 4.5% to 5.5% | Not more than 1.0% | [5] |
| Hygroscopicity | Stable | Hygroscopic | [4] |
Table 2: Solubility Profile
| Solvent | Solubility (Both Forms) | Reference(s) |
| Water | Slightly soluble (1 in 125) | [4] |
| Alcohol | Soluble (1 in 1) | [4] |
| Glycerin | Soluble (1 in 10) | [4] |
| Chloroform | Freely soluble | [4] |
| Ether | Very soluble | [4] |
| Volatile Oils | Freely soluble | [4] |
Table 3: Stability and Storage
| Parameter | This compound Hemihydrate | Anhydrous this compound | Reference(s) |
| Stability | Stable for 5 years under ICH conditions. | Stable for 3 years under ICH conditions. The anhydrous grade is hygroscopic and should be protected from air. | [4] |
| Storage | Preserve in tight containers. | Preserve in tight containers, protected from moisture. | [5] |
Experimental Protocols for Characterization and Differentiation
The differentiation and characterization of this compound hemihydrate and its anhydrous form are essential for quality control and formulation development. The following experimental techniques are key in this process.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis is a powerful tool to distinguish between the hydrated and anhydrous forms by observing their behavior upon heating.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and desolvation. TGA measures the change in mass of a sample as a function of temperature, quantifying the loss of volatiles like water.
-
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. For TGA, a larger sample size of 5-10 mg may be used.
-
Place the pan in the instrument's furnace.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
For DSC, an endothermic event corresponding to the melting point will be observed. The hemihydrate will show a lower melting point (around 78 °C) compared to the anhydrous form (around 97 °C).[1] The hemihydrate may also show a broad endotherm prior to melting, associated with the loss of water.
-
For TGA, the hemihydrate will exhibit a weight loss of approximately 4.8% (corresponding to the theoretical water content) at a temperature below its melting point. The anhydrous form will show no significant weight loss until its sublimation or decomposition temperature.
-
-
Data Interpretation: A distinct weight loss in the TGA thermogram corresponding to the water of hydration is a clear indicator of the hemihydrate form. The melting point observed in the DSC thermogram further confirms the identity of the specific form.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy can differentiate the two forms based on the presence of water molecules and its influence on the crystal lattice.
-
Principle: FTIR and Raman spectroscopy probe the vibrational modes of molecules. The presence of water in the hemihydrate will result in characteristic O-H stretching and bending vibrations that are absent in the anhydrous form.
-
Methodology:
-
Prepare the sample for analysis. For FTIR, this may involve creating a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample can often be analyzed directly in a glass vial.
-
Acquire the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹ for FTIR).
-
Data Interpretation: The FTIR spectrum of the hemihydrate will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of water. This band will be absent or significantly reduced in the spectrum of the anhydrous form. Other spectral regions may also show subtle differences due to variations in crystal packing.
-
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying the solid-state form of a crystalline material.
-
Principle: XRPD provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. The hemihydrate and anhydrous forms will have different crystal structures and therefore produce distinct diffraction patterns.
-
Methodology:
-
A small amount of the powdered sample is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
-
Data Interpretation: The resulting diffractograms will show a series of peaks at specific 2θ angles. The peak positions and their relative intensities are unique to each crystalline form, allowing for unambiguous identification.
Karl Fischer Titration for Water Content Determination
This is the standard method for accurately quantifying the water content.
-
Principle: Karl Fischer titration is a coulometric or volumetric method that is highly specific for water. The reagent reacts stoichiometrically with water.
-
Methodology:
-
The Karl Fischer titrator is prepared with the appropriate reagents.
-
A known weight of the this compound sample is introduced into the titration cell.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.
-
-
Data Interpretation: The amount of reagent consumed is directly proportional to the amount of water in the sample. The hemihydrate will have a water content of approximately 4.5-5.5%, while the anhydrous form will have a much lower water content (≤ 1.0%).[5]
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for the analysis and differentiation of this compound forms.
Caption: Conceptual pathway of this compound's antimicrobial action.
Applications in Pharmaceutical Formulations
Both forms of this compound are used as preservatives at a typical concentration of 0.5%.[4] The choice between the hemihydrate and anhydrous form depends on the specific requirements of the formulation.
-
Anhydrous this compound: This form is particularly useful in non-aqueous formulations where the absence of water is critical to prevent degradation of water-sensitive active pharmaceutical ingredients (APIs).[4] Its hygroscopic nature, however, requires careful handling and storage to prevent conversion to the hydrated form.
-
This compound Hemihydrate: This is the more commonly used form in aqueous formulations such as eye drops and injections. It is more stable with respect to humidity and is generally easier to handle.
Conclusion
A thorough understanding of the differences between this compound hemihydrate and anhydrous this compound is paramount for the development of stable, safe, and effective pharmaceutical products. The choice of the solid form has significant implications for manufacturing, storage, and product performance. The analytical techniques outlined in this guide provide a robust framework for the identification, characterization, and quality control of these essential pharmaceutical excipients. By applying these methods, researchers and formulation scientists can make informed decisions to ensure the quality and consistency of their products.
References
The Genesis of a Pharmaceutical Workhorse: A Technical Guide to the 1881 Synthesis of Chlorobutanol
A deep dive into the original synthesis of chlorobutanol, as pioneered by Conrad Willgerodt in 1881, this technical guide offers researchers, scientists, and drug development professionals a meticulously researched look into the historical context and experimental protocol of this foundational discovery. This document provides a detailed methodology based on Willgerodt's seminal work, alongside quantitative data and visualizations to fully elucidate the process.
This compound (1,1,1-trichloro-2-methyl-2-propanol) was first synthesized in 1881 by the German chemist Conrad Willgerodt. His discovery, published in the "Berichte der deutschen chemischen Gesellschaft," detailed a novel reaction between chloroform and acetone in the presence of a strong base. This synthesis marked the advent of a compound that would later find widespread use as a preservative in pharmaceutical formulations, owing to its antibacterial and antifungal properties.
The Core Reaction: A Base-Catalyzed Nucleophilic Addition
The synthesis of this compound is a classic example of a nucleophilic addition reaction. The reaction is initiated by the deprotonation of chloroform by a strong base, such as potassium hydroxide, to form the trichloromethanide anion (:CCl3-). This highly reactive carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated, yielding this compound.
Historical Experimental Protocol: Willgerodt's 1881 Method
Based on a careful review of Willgerodt's 1881 publication, "Ueber die Einwirkung ätzender Alkalien auf halogenirte Verbindungen in Acetonlösungen" (On the action of caustic alkalies on halogenated compounds in acetone solutions), the following experimental protocol has been reconstructed. It is important to note that the equipment and purity of reagents in 1881 were not as standardized as they are today.
Reactants and Quantities:
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles | Molar Ratio |
| Acetone | C3H6O | 58.08 | 100 g | ~1.72 | 5 |
| Chloroform | CHCl3 | 119.38 | 40 g | ~0.335 | 1 |
| Potassium Hydroxide | KOH | 56.11 | 7 g | ~0.125 | 0.37 |
Procedure:
-
Reaction Setup: A mixture of 100 grams of acetone and 40 grams of chloroform was prepared in a suitable reaction vessel.
-
Base Addition: A solution of 7 grams of potassium hydroxide dissolved in a minimal amount of alcohol was slowly added to the acetone-chloroform mixture over a period of approximately 15 minutes. Willgerodt's original paper does not specify the type of alcohol used, but ethanol was a common solvent in that era.
-
Reaction Conditions: The reaction was conducted at or near room temperature. The original text notes that external cooling was generally not necessary, suggesting the reaction is not violently exothermic under these conditions. The duration of the reaction is not explicitly stated but was likely monitored by the cessation of any observable changes.
-
Work-up and Purification: Details on the work-up and purification are sparse in the original publication. However, modern interpretations and subsequent developments of this synthesis involve the following steps:
-
Filtration to remove the precipitated potassium chloride.
-
Distillation to remove excess acetone.
-
The remaining crude this compound was then likely purified by recrystallization. While the specific solvent is not mentioned in the 1881 paper, later procedures recommend a mixture of ethanol and water.
-
Visualizing the Synthesis
To better understand the workflow and the chemical transformation, the following diagrams have been generated using the DOT language.
Quantitative Data and Observations
Quantitative data from the 1881 publication is limited. The primary focus of Willgerodt's paper was the descriptive chemistry of the reaction. The yield of this compound was not explicitly stated. However, the provided reactant quantities allow for a theoretical yield calculation.
| Parameter | Value |
| Limiting Reactant | Chloroform (~0.335 moles) |
| Theoretical Yield | ~59.5 g |
| Physical Appearance | White, crystalline solid |
| Odor | Camphor-like |
It is worth noting that modern, optimized procedures for this synthesis report yields in the range of 65-75%. The actual yield obtained by Willgerodt was likely lower due to the less refined techniques and equipment of the time.
Conclusion
Conrad Willgerodt's 1881 synthesis of this compound stands as a significant, yet elegantly simple, achievement in organic chemistry. The reaction of acetone and chloroform in the presence of a base provided a straightforward route to a molecule that would prove to be of considerable value to the pharmaceutical industry. This historical perspective not only illuminates the origins of a widely used excipient but also serves as a testament to the enduring principles of nucleophilic addition reactions in synthetic chemistry.
Degradation Pathway of Chlorobutanol in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of chlorobutanol in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed insights into the stability of this compound, its degradation products, and the methodologies for its analysis.
Core Degradation Pathway
This compound, a widely used preservative in pharmaceutical formulations, undergoes degradation in aqueous solutions primarily through a specific hydroxide-ion-catalyzed hydrolysis. This degradation process is significantly influenced by the pH of the solution, with stability being greater in acidic conditions and progressively decreasing as the pH becomes more alkaline.[1][2]
The principal degradation route leads to the formation of hydrochloric acid and other acidic byproducts, resulting in a decrease in the pH of the solution over time.[1] A proposed mechanism for this degradation involves the formation of a gem-dichloroepoxide intermediate. This intermediate is suggested to subsequently decompose to yield acetone and dichlorocarbene. The dichlorocarbene then undergoes hydrolysis to form carbon monoxide.[1]
Below is a visualization of the proposed primary degradation pathway of this compound in an aqueous solution.
Quantitative Data Summary
The rate of this compound degradation is highly dependent on pH and temperature. The overall rate equation has been described as: Rate = k₁[this compound] + k₂[this compound][OH⁻].[1][2] The following tables summarize the available quantitative data on the stability of this compound in aqueous solutions.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 3.0 | 25 | 90 years | [1][2] |
| 7.5 | 25 | 0.23 years (approx. 3 months) | [1][2] |
Table 1: Effect of pH on the Half-life of this compound at 25°C
| Temperature (°C) | Conditions | Degradation | Time | Reference |
| 80 | Aqueous Solution | 47.5% | 5 days | [1] |
Table 2: Effect of Elevated Temperature on this compound Degradation
Experimental Protocols
This section outlines detailed methodologies for conducting forced degradation studies of this compound and for the analysis of its degradation products.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. A target degradation of 5-20% is generally considered optimal for these studies.
3.1.1 General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of this compound.
3.1.2 Detailed Protocol for Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 0.5% (w/v) aqueous solution of this compound.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
3.1.3 Detailed Protocol for Oxidative Degradation
-
Preparation of Stress Solution: Mix the this compound stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Incubation: Keep the solution at room temperature.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution.
Analytical Methodologies
3.2.1 Stability-Indicating HPLC-UV Method for Quantification
This method is suitable for quantifying the remaining this compound and non-volatile degradation products.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3.2.2 Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
This technique is ideal for the identification and quantification of volatile degradation products like acetone.
-
GC Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Headspace Sampler Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 30 minutes
-
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR can be employed to characterize the degradation products, especially non-volatile ones, formed during forced degradation.
-
Sample Preparation: Degraded samples can be lyophilized and redissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: ¹H NMR and ¹³C NMR spectra can provide structural information. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unequivocal structure elucidation of unknown degradation products.
Logical Relationship for Degradation Analysis
The following diagram outlines the logical steps involved in the comprehensive analysis of this compound degradation.
Conclusion
The degradation of this compound in aqueous solutions is a critical factor to consider in the formulation and development of pharmaceutical products. The primary degradation pathway is hydroxide-ion-catalyzed hydrolysis, leading to the formation of acidic products and a decrease in pH. The rate of this degradation is significantly influenced by pH and temperature. This guide provides a framework for understanding this degradation pathway, along with detailed experimental protocols for its investigation. By employing the described forced degradation and analytical methodologies, researchers can effectively assess the stability of this compound in their formulations and ensure the safety and efficacy of the final drug product.
References
Methodological & Application
Application Notes and Protocols: Chlorobutanol as a Preservative in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative that also exhibits sedative-hypnotic and weak local anesthetic properties.[1] It is synthesized from the reaction of acetone and chloroform.[] For many years, this compound has been utilized as a preservative in multi-dose pharmaceutical formulations, including injections, creams, and particularly ophthalmic solutions, to prevent microbial contamination after the container is opened.[3][4] Its primary function in these preparations is to inhibit the growth of bacteria and fungi that could be inadvertently introduced by the user.[5][6]
These application notes provide a comprehensive overview of the use of this compound in ophthalmic solutions, including its mechanism of action, efficacy, formulation considerations, and associated toxicological data. Detailed protocols for evaluating its preservative efficacy are also provided.
Physicochemical Properties
Proper formulation development requires a thorough understanding of the preservative's physical and chemical characteristics. This compound is a white, crystalline powder with a camphor-like odor.[3] Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₄H₇Cl₃O | [7] |
| Molecular Weight | 177.46 g/mol (Anhydrous) | [][8] |
| Appearance | Colorless or white crystalline powder | [3] |
| Melting Point | ~97°C (Anhydrous), ~76°C (Hemihydrate) | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohol, glycerol, ether, chloroform, and volatile oils. | [3][7][8] |
| Typical Concentration | 0.5% w/v | [1][][3][7] |
| Stability | Stable at pH 3; degradation increases with pH. Unstable at room temperature for extended periods. | [7][9] |
Mechanism of Action
This compound functions as a detergent-type preservative.[10][11] Its antimicrobial effect is primarily bacteriostatic and is achieved through the disruption of the microbial cell membrane.[9] By interfering with the lipid structure of the membrane, this compound increases its permeability, which ultimately leads to cell lysis and death.[1][11]
Caption: Antimicrobial mechanism of this compound leading to cell lysis.
Application in Ophthalmic Formulations
Efficacy and Concentration
This compound has a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9] However, its efficacy is considered less potent than that of benzalkonium chloride (BAK).[10] The antimicrobial activity is significantly reduced at a pH above 5.5.[9] It is almost universally used at a concentration of 0.5% w/v in ophthalmic preparations, a level at which it provides both antimicrobial and long-term stabilizing effects for multi-ingredient formulas.[1][3][8]
Formulation and Stability Considerations
-
pH: this compound's stability is highly pH-dependent. It is most stable in acidic formulations (pH 5 or lower) and degrades as the pH increases.[7][9]
-
Temperature: It is labile when exposed to heat and can be unstable during extended storage at room temperature, which has limited its use in some applications.[10][11]
-
Volatility: this compound readily sublimes, which must be considered during manufacturing and in the choice of final packaging.[3]
-
Incompatibilities: Its antimicrobial activity may be reduced by interactions with other formulation components, such as polysorbate 80, due to sorption or complex formation.[9]
Safety and Toxicology Profile
While effective as a preservative, this compound is not without cytotoxic effects. Chronic use can lead to ocular surface damage.
| Aspect | Description | References |
| Ocular Irritation | Can cause significant keratitis and irritation. One study showed that a 0.5% solution in artificial tears caused irritation in over 50% of subjects. | [11][12] |
| Corneal Toxicity | In-vitro studies show that this compound can induce degeneration of corneal epithelial cells, reduce mitotic activity, and disrupt the corneal epithelium's barrier function. | [1][11] |
| Comparative Toxicity | Generally considered less toxic to the ocular surface than BAK, but more toxic than newer, oxidative-type preservatives like stabilized oxychloro complex (SOC) or sofZia. | [10][13] |
| Systemic Effects | When ingested, it can have sedative effects. Allergic reactions, though rare, can include skin rashes and itching. | [5] |
Regulatory Context
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that multi-dose ophthalmic products must contain a suitable preservative to prevent microbial contamination during use.[14][15] The FDA's guidance emphasizes that product sterility is a critical quality attribute and that manufacturers must perform rigorous antimicrobial effectiveness testing throughout a product's shelf life.[16][17] this compound is listed in the FDA Inactive Ingredients Guide for use in ophthalmic preparations.[9]
Experimental Protocols
Protocol: Preservative Efficacy Test (PET) for Ophthalmic Solutions (Based on USP <51>)
The Preservative Efficacy Test (PET), also known as the Antimicrobial Effectiveness Test (AET), is essential for demonstrating the effectiveness of the preservative system in a final product formulation.[6][18]
Objective: To determine if the preservative system in a multi-dose ophthalmic product provides adequate protection against microbial contamination.
Materials:
-
Final product samples in their original multi-dose containers.
-
Standardized microbial strains (from ATCC - American Type Culture Collection):
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Sterile saline solution.
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubators set at 20-25°C.
-
Sterile inoculation loops, pipettes, and containers.
Methodology:
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Product Inoculation:
-
Divide the product samples into five groups, one for each test microorganism.
-
Inoculate each sample with a small volume (0.5% to 1.0% of the product volume) of one of the prepared microbial suspensions.
-
The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Thoroughly mix to ensure even distribution of the inoculum.
-
-
Incubation: Store the inoculated containers at a controlled temperature of 20-25°C for 28 days.
-
Sampling and Enumeration:
-
At specified time intervals (Day 0, 7, 14, and 28), withdraw an aliquot from each inoculated container.
-
Perform serial dilutions and use plate count methods to determine the concentration of viable microorganisms (CFU/mL).
-
-
Data Analysis: Calculate the log reduction in microbial concentration from the initial (Day 0) count at each time point.
Caption: Experimental workflow for the Preservative Efficacy Test (PET).
Acceptance Criteria: For ophthalmic products (USP Category 1), the criteria are as follows:
| Microorganism | Day 7 | Day 14 | Day 28 |
| Bacteria | ≥ 1.0 log reduction | ≥ 3.0 log reduction | No increase from Day 14 |
| Yeast & Mold | No increase from initial count | No increase from initial count | No increase from initial count |
| Table based on USP <51> criteria for Category 1 products.[18][19] |
Conclusion
This compound is a well-established preservative for ophthalmic solutions with a long history of use. Its broad-spectrum antimicrobial activity, particularly at a 0.5% concentration in acidic formulations, can provide the necessary protection for multi-dose products. However, its use is a balance between efficacy and potential ocular toxicity.[10] Researchers and developers must weigh its benefits against its disadvantages, such as pH and temperature instability and its potential to cause corneal irritation with chronic use.[9][11][12] The development of newer, less toxic preservatives offers alternatives, but this compound remains a relevant option in specific formulation contexts, provided that rigorous efficacy and safety testing is conducted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. athenstaedt.de [athenstaedt.de]
- 4. nbinno.com [nbinno.com]
- 5. Chlorbutol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 6. wickhammicro.co.uk [wickhammicro.co.uk]
- 7. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. athenstaedt-Chlorobutanol [athenstaedt.de]
- 9. phexcom.com [phexcom.com]
- 10. Balancing antimicrobial efficacy and toxicity of currently available topical ophthalmic preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of common ophthalmic preservatives on ocular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. fda.gov [fda.gov]
- 17. FDA adds microbiological assessments to ophthalmic drug quality guidance | RAPS [raps.org]
- 18. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 19. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
Application Notes and Protocols: Optimal Concentration of Chlorobutanol for Parenteral Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-established pharmaceutical preservative used in parenteral formulations to prevent the growth of microorganisms.[1] Its bacteriostatic and fungistatic properties make it a suitable excipient for multi-dose injectable products, ensuring their sterility and stability throughout their shelf life.[1][2] The selection of an optimal concentration of this compound is a critical aspect of parenteral formulation development, requiring a balance between effective antimicrobial preservation and patient safety, including minimizing the potential for injection site pain.[3]
These application notes provide a comprehensive guide to determining and validating the optimal concentration of this compound in parenteral formulations. This document outlines the effective concentration range, factors influencing its activity, and detailed protocols for essential analytical and microbiological testing.
Physicochemical Properties and Mechanism of Action
This compound is a white, crystalline solid with a camphor-like odor.[1] It is sparingly soluble in water but soluble in alcohol and other organic solvents.
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. As a detergent-like agent, it increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately causing cell lysis.[4] This mechanism of action provides a broad spectrum of activity against various bacteria and fungi.
Optimal Concentration Range
The typical concentration of this compound in parenteral formulations ranges up to 0.5% w/v .[1][5] However, it can retain antimicrobial activity at concentrations as low as 0.05% in aqueous solutions.[1] The optimal concentration for a specific formulation depends on several factors, including the nature of the active pharmaceutical ingredient (API), the formulation's pH, and the type of container and closure system used.
Factors Influencing Efficacy and Stability
Several factors can impact the effectiveness and stability of this compound in parenteral formulations:
-
pH: this compound's stability is pH-dependent. It is most stable in acidic conditions (around pH 3) and its degradation rate increases with increasing pH. At a pH of 7.5, its half-life at 25°C is significantly reduced.
-
Temperature: Elevated temperatures can lead to the degradation of this compound. Formulations containing this compound should be stored at controlled room temperature unless otherwise specified.
-
Interactions with Formulation Components: this compound can interact with other excipients in the formulation, which may affect its availability and antimicrobial activity.
-
Container and Closure Interactions: this compound can be sorbed by rubber stoppers and plastic containers, leading to a decrease in its effective concentration over time.
Data on Antimicrobial Effectiveness
The selection of an appropriate this compound concentration should be supported by robust antimicrobial effectiveness testing (AET). The following tables provide an overview of the expected performance criteria and illustrative data.
Table 1: USP <51> Acceptance Criteria for Parenteral Products (Category 1) [1][6][7]
| Microorganism | Time Point | Log Reduction Requirement |
| Bacteria (S. aureus, P. aeruginosa, E. coli) | 7 days | ≥ 1.0 |
| 14 days | ≥ 3.0 | |
| 28 days | No increase from 14 days | |
| Yeast & Mold (C. albicans, A. brasiliensis) | 7, 14, 28 days | No increase from initial count |
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | ATCC Strain | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | 6538 | 1250 - 5000 |
| Escherichia coli | 8739 | 1000 - 5000 |
| Pseudomonas aeruginosa | 9027 | 2500 - 10000 |
| Candida albicans | 10231 | 2500 - 10000 |
| Aspergillus brasiliensis | 16404 | 5000 - 20000 |
Note: The MIC values can vary depending on the test method and specific strain used. This table provides an illustrative range based on available literature.
Table 3: Example Antimicrobial Effectiveness Test (AET) Results for a Parenteral Formulation
| Microorganism | This compound Conc. (% w/v) | Initial Inoculum (CFU/mL) | Log Reduction at 7 days | Log Reduction at 14 days | Log Reduction at 28 days |
| S. aureus | 0.3 | 5.5 x 10⁵ | 1.8 | 3.5 | > 4.0 |
| 0.5 | 5.5 x 10⁵ | 2.5 | > 4.0 | > 4.0 | |
| P. aeruginosa | 0.3 | 6.2 x 10⁵ | 1.2 | 2.8 | 3.5 |
| 0.5 | 6.2 x 10⁵ | 2.1 | 3.8 | > 4.0 | |
| C. albicans | 0.3 | 4.8 x 10⁵ | No Increase | No Increase | No Increase |
| 0.5 | 4.8 x 10⁵ | 0.5 | 1.2 | 1.8 |
Note: This is example data and actual results will vary based on the specific formulation.
Experimental Protocols
Protocol for Antimicrobial Effectiveness Testing (AET) (Based on USP <51>)
This protocol outlines the procedure for evaluating the antimicrobial effectiveness of a parenteral formulation containing this compound.
6.1.1 Materials
-
Parenteral formulation containing this compound
-
USP challenge microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)
-
Soybean-Casein Digest Agar (SCDA)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline solution (0.9% NaCl)
-
Sterile product containers
-
Incubators (30-35°C and 20-25°C)
6.1.2 Procedure
-
Preparation of Inoculum:
-
Culture the bacterial strains on SCDA at 30-35°C for 18-24 hours.
-
Culture C. albicans on SDA at 20-25°C for 48-72 hours.
-
Culture A. brasiliensis on SDA at 20-25°C for 5-7 days.
-
Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Inoculation of Product:
-
Aseptically transfer a measured volume of the parenteral formulation into five separate sterile containers.
-
Inoculate each container with one of the five challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
At specified time intervals (0, 7, 14, and 28 days), withdraw a sample from each container.
-
-
Enumeration:
-
Perform serial dilutions of the samples and plate on the appropriate agar medium (SCDA for bacteria, SDA for fungi).
-
Incubate the plates and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the log reduction in viable microorganisms from the initial count at each time point.
-
Compare the results with the USP <51> acceptance criteria for Category 1 products.
-
Protocol for Stability-Indicating HPLC Assay of this compound
This protocol provides a method for the quantification of this compound in parenteral formulations and the assessment of its stability.
6.2.1 Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Parenteral formulation sample
6.2.2 Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
6.2.3 Procedure
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the parenteral formulation sample with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of this compound.
-
-
Forced Degradation Study (for stability-indicating method validation):
-
Expose the parenteral formulation to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze the stressed samples by HPLC to ensure that the degradation products do not interfere with the this compound peak.
-
6.2.4 Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization of Concepts
Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Antimicrobial Mechanism of Action of this compound
Caption: this compound's disruption of the microbial cell membrane.
Logical Relationship for Formulation Stability
Caption: Balancing efficacy, stability, and safety.
Safety Considerations
While this compound is an effective preservative, it is not without safety considerations. At higher concentrations, it can cause pain and irritation at the injection site.[3] In vitro studies have also shown that this compound can be cytotoxic to human cells at concentrations of 0.5%.[2] Therefore, it is crucial to use the minimum effective concentration that meets the antimicrobial preservation requirements.
Conclusion
The optimal concentration of this compound for parenteral formulations is a critical parameter that must be carefully determined and validated. A systematic approach that includes a thorough understanding of the formulation, robust antimicrobial effectiveness testing, and comprehensive stability studies is essential. By following the protocols and considering the factors outlined in these application notes, researchers and formulation scientists can confidently select a this compound concentration that ensures both the microbiological integrity of the product and the safety of the patient.
References
- 1. USP 51: Antimicrobial Effectiveness Testing - Daane Labs [daanelabs.com]
- 2. accugenlabs.com [accugenlabs.com]
- 3. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arlok.com [arlok.com]
- 7. uspbpep.com [uspbpep.com]
Application Notes: Chlorobutanol for Anesthesia in Fish and Invertebrates
Introduction
Chlorobutanol (trichloro-2-methyl-2-propanol) is a chlorinated alcohol compound that has been used as a preservative, sedative, hypnotic, and weak local anesthetic.[1][2] It possesses both antibacterial and antifungal properties.[1] Historically, it has been employed for the anesthesia and euthanasia of fish and invertebrates.[1][2] However, its use in modern aquaculture and research is limited and often discouraged due to significant concerns regarding its toxicity and the high variability of its effects.[3] These notes provide a summary of available information, critical considerations, and general protocols for the investigational use of this compound.
Mechanism of Action
The anesthetic and toxic effects of this compound are linked to its interaction with cell membranes. As a detergent-like molecule, it disrupts the lipid structure of the cell membrane, which increases permeability and can ultimately lead to cell lysis.[4] This disruption of neuronal cell membranes is thought to suppress central nervous system activity, leading to sedation and anesthesia.[5] Additionally, some studies suggest that this compound may inhibit the arachidonic acid pathway, reducing the formation of thromboxane B2 and affecting cytosolic calcium levels.[4][6]
Critical Efficacy and Safety Considerations
Researchers must exercise extreme caution when considering the use of this compound. Several sources, including the Canadian Council on Animal Care (CCAC), explicitly recommend against its use as a fish anesthetic.[3]
Key concerns include:
-
High Toxicity: this compound is toxic to small fish and can cause liver damage.[3][7] With continued exposure, significant toxicity can occur.[8]
-
Variable Response: The response of fish to this compound is highly variable, making it difficult to establish reliable and safe dosages.[3] This can lead to unexpected deep anesthesia or mortality.
-
Narrow Safety Margin: Compared to more modern anesthetics, this compound may have a narrower margin between effective and lethal doses.[9]
-
Long Half-Life: The compound has a very long elimination half-life, which can lead to accumulation in the animal's system after repeated or prolonged exposure.[6][10]
Given these significant drawbacks, the use of alternative, well-documented, and safer anesthetics such as MS-222 (Tricaine Methanesulfonate) or eugenol (clove oil) is strongly recommended.[11][12] If this compound must be used for specific investigational purposes, extensive preliminary pilot studies on a small number of animals are mandatory to determine an appropriate concentration and to observe for adverse effects.
Quantitative Data Summary
Specific, reliable quantitative data for this compound anesthesia in fish and invertebrates is sparse in the reviewed literature. The response is highly species-dependent and influenced by water parameters.[3] The following table provides a general reference point based on limited mentions and contrasts it with a common alternative. Researchers must determine optimal concentrations through carefully controlled pilot studies.
| Anesthetic Agent | Organism Type | Typical Concentration Range (mg/L) | Typical Induction Time | Typical Recovery Time | Notes |
| This compound | Fish | Highly Variable / Not Recommended | Data Unavailable | Data Unavailable | High toxicity and variable effects reported.[3] Use with extreme caution. |
| This compound | Invertebrates | Data Unavailable | Data Unavailable | Data Unavailable | Mentioned for use, but specific protocols are not well-documented.[2] |
| MS-222 (Tricaine) | Fish (Salmonids) | 25 - 100 mg/L | < 3 - 4 minutes | < 5 - 10 minutes | A widely accepted anesthetic; requires buffering with sodium bicarbonate.[3] |
| Eugenol (Clove Oil) | Fish (Salmonids) | 40 - 60 mg/L | < 3 minutes | ~5 - 10 minutes | Effective, but not approved for food fish in the U.S. Must be diluted in ethanol first.[3][12] |
Experimental Protocols
Disclaimer: The following protocols are generalized guidelines for investigational purposes only. Due to the reported toxicity and variability of this compound, these protocols must be preceded by pilot studies on a small number of non-critical animals to establish a safe and effective concentration for the specific species and conditions.
Protocol 1: Immersion Anesthesia for Fish
1. Materials and Preparation:
-
This compound (1,1,1-Trichloro-2-methylpropan-2-ol)
-
Glass or inert plastic containers for induction and recovery
-
Aeration source (air stone)
-
Water from the subject's housing system ("system water")
-
Accurate scale and weighing materials
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
2. Stock Solution Preparation:
-
This compound is poorly soluble in cold water but dissolves in alcohol.[6][7]
-
To create a stock solution, dissolve a precisely weighed amount of this compound in a small volume of ethanol before diluting with system water. For example, to make a 10 g/L (10,000 mg/L) stock, dissolve 1 g of this compound in a small amount of ethanol and then bring the total volume to 100 mL with system water.
-
CAUTION: Prepare fresh solutions for each experiment.
3. Anesthesia Induction:
-
Step 3.1: Acclimatization: Place the fish in a container with fresh, aerated system water for a period of acclimatization prior to the procedure.
-
Step 3.2: Anesthetic Bath Preparation: In a separate induction container, add a measured volume of system water. Add the calculated volume of this compound stock solution to achieve the desired target concentration (determined from pilot studies). Mix thoroughly and ensure the water is well-aerated.
-
Step 3.3: Induction: Gently transfer the fish into the anesthetic bath.
-
Step 3.4: Monitoring: Continuously observe the fish. Monitor the time to loss of equilibrium and cessation of response to tactile stimuli. An ideal induction time is typically under 3 minutes.[11] Opercular movement should slow but not cease entirely.
4. Maintenance and Procedure:
-
Once the desired plane of anesthesia is reached, the procedure (e.g., measurement, tagging) can be performed.
-
For procedures longer than a few minutes, consider irrigating the gills with aerated water from the anesthetic bath to ensure oxygenation.
5. Recovery:
-
Step 5.1: Transfer to Recovery Tank: Immediately following the procedure, transfer the fish to a separate recovery tank containing fresh, clean, and vigorously aerated system water.
-
Step 5.2: Monitoring Recovery: Observe the fish until it regains equilibrium and resumes normal swimming behavior. An ideal recovery time is typically under 10 minutes.
-
Step 5.3: Post-Procedure Observation: Continue to monitor the animal for at least 24 hours post-recovery for any signs of distress or adverse effects.
Protocol 2: Immersion Anesthesia for Aquatic Invertebrates
1. Preliminary Considerations:
-
The diversity of invertebrate physiology is immense, and response to anesthetics is highly variable between phyla (e.g., crustaceans, mollusks, echinoderms).[13]
-
There is very little specific data on this compound use for invertebrates. The protocol for fish can be adapted, but the need for pilot testing is even more critical. Other agents like magnesium chloride (for muscle relaxation) or isoflurane may be more appropriate and better documented for some species.[14][15]
2. Materials and Preparation:
-
Same as for the fish protocol, with containers appropriate for the size and species of the invertebrate.
3. Anesthesia Induction:
-
Step 3.1: Acclimatization: Allow the invertebrate to acclimate in a container with fresh, aerated system water.
-
Step 3.2: Anesthetic Bath: Prepare the anesthetic bath with the predetermined concentration of this compound as described in the fish protocol.
-
Step 3.3: Induction: Gently transfer the animal to the anesthetic bath.
-
Step 3.4: Monitoring: The signs of anesthesia in invertebrates vary widely. Monitor for cessation of movement, relaxation of appendages, and loss of righting response or response to gentle prodding. Record the time to induction.
4. Maintenance and Procedure:
-
Once the invertebrate is immobilized, perform the intended procedure. Ensure the animal does not dry out if removed from the water.
5. Recovery:
-
Step 5.1: Transfer to Recovery Tank: Move the animal to a tank with clean, well-aerated system water.
-
Step 5.2: Monitoring Recovery: Observe the animal until it resumes normal posture, movement, and responsiveness. The time to recovery can be highly variable.
-
Step 5.3: Post-Procedure Observation: Monitor the animal for at least 24 hours to ensure a full recovery and to check for any delayed adverse reactions.
Visualizations
Caption: General workflow for immersion anesthesia experiments.
Caption: Proposed mechanisms of this compound's anesthetic action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ccac.ca [ccac.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 6. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jifro.ir [jifro.ir]
- 10. Chlorbutol toxicity and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anesthetic Effects of Clove Oil and MS-222 on Far Eastern Catfish, Silurus asotus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
Application Note: Reverse-Phase HPLC Method for the Analysis of Chlorobutanol
Introduction
Chlorobutanol is a widely used preservative in pharmaceutical formulations, particularly in ophthalmic and injectable preparations, owing to its bacteriostatic and local anesthetic properties. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in various pharmaceutical matrices, including aqueous solutions and ophthalmic ointments.
Principle
The analytical method is based on reverse-phase chromatography, where the separation of this compound is achieved on a non-polar stationary phase with a polar mobile phase. The concentration of this compound is quantified by ultraviolet (UV) detection. This method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Data Presentation
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Octadecylsilane (C18), 10 µm | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) | Syn Chropack RP100, C18 (250 x 4.6 mm, 5 mm) |
| Mobile Phase | Methanol:Water (50:50, v/v)[1][2] | 15 mM Phosphate Buffer (pH 3.0):Methanol (gradient elution)[3] | pH 3.0 mobile phase |
| Flow Rate | Not Specified | 0.6 mL/min[3] | 1.0 mL/min |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Detection Wavelength | 210 nm[1][2] | 210 nm[3] | Not Specified |
| Column Temperature | Not Specified | 40°C[3] | Not Specified |
| Retention Time | K' = 4.1[1][2] | Not Specified | 26.2 min |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Result | Reference |
| Linearity Range | 2.89 - 24.4 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | |
| Accuracy (% Recovery) | 99.4%[1][2] | [1][2] |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.86 µg/mL[3] | [3] |
| Specificity | Stability-indicating method demonstrated[1][2] | [1][2] |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).
Preparation of Mobile Phase
-
Method 1 (Isocratic): Prepare a mixture of HPLC-grade methanol and purified water in a 50:50 (v/v) ratio.[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.
-
Method 2 (Gradient):
-
Mobile Phase A: Prepare a 15 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in purified water and adjusting the pH to 3.0 with phosphoric acid. Filter and degas.
-
Mobile Phase B: HPLC-grade methanol.
-
The gradient program should be optimized based on the specific instrument and column used.
-
Sample Preparation
-
Accurately pipette a known volume of the aqueous formulation into a volumetric flask.
-
Dilute to a suitable concentration with the mobile phase. The target concentration should fall within the linear range of the standard curve.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Accurately weigh a portion of the ointment (e.g., 1.0 g) into a suitable container.[4]
-
Add a known volume of a methanol-water mixture (e.g., 30:20 v/v, 50 mL).[4]
-
Heat the mixture at 50°C and mix at 500 rpm for an extended period (e.g., 4 hours) to ensure complete extraction of this compound.[4]
-
Allow the solution to cool to room temperature.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization of Experimental Workflow
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
References
- 1. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Determination of Chlorobutanol in Cosmetics by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative determination of chlorobutanol in various cosmetic formulations using gas chromatography (GC). This compound is a widely used preservative in cosmetics due to its antimicrobial properties.[] However, its concentration must be carefully controlled. This document provides comprehensive experimental protocols, from sample preparation to GC analysis, and includes typical validation parameters. The method utilizes a gas chromatograph equipped with an Electron Capture Detector (ECD) for high sensitivity towards halogenated compounds like this compound.[] An internal standard method is employed to ensure accuracy and precision.
Introduction
This compound, a colorless, crystalline compound, serves as an effective preservative in a variety of cosmetic products, protecting them from microbial contamination and extending shelf life.[] Due to potential health concerns associated with high concentrations, regulatory bodies worldwide have set strict limits on its use in cosmetics. Consequently, a reliable and validated analytical method is crucial for quality control and regulatory compliance. Gas chromatography offers a specific and sensitive technique for the determination of this compound in complex cosmetic matrices. This application note presents a detailed GC-ECD method for the quantification of this compound in cosmetic products.
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
This compound analytical standard
-
Internal Standard (IS): 2,2,2-Trichloroethanol
-
Cosmetic Samples: Creams, lotions, and aqueous-based formulations
Standard and Sample Preparation
2.1. Standard Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,2,2-trichloroethanol and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
2.2. Sample Preparation
The choice of sample preparation method depends on the cosmetic matrix.
A. For Aqueous-Based Cosmetics (e.g., Toners, Serums)
-
Accurately weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of ethyl acetate and a fixed amount of the internal standard solution.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
B. For Emulsions (Creams and Lotions)
-
Accurately weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of hexane and a fixed amount of the internal standard solution.
-
Vortex for 5 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 15 minutes to break the emulsion and separate the layers.
-
Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Gas Chromatography (GC) Conditions
-
Instrument: Gas Chromatograph with Electron Capture Detector (ECD)
-
Column: DB-WAX fused-silica capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector Temperature: 260°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 5 minutes at 150°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
Data Presentation
The following table summarizes the typical validation parameters for this method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Recovery | 90-110% |
| Precision (%RSD) | < 5% |
Method Validation
This GC-ECD method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank cosmetic matrices and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the ratio of the peak area of this compound to the internal standard against the concentration of this compound.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by performing recovery studies on spiked blank cosmetic matrices at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Workflow and Diagrams
The overall workflow for the analysis of this compound in cosmetics is depicted below.
Caption: Workflow for the determination of this compound in cosmetics.
Conclusion
The gas chromatography method with an electron capture detector described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in a variety of cosmetic products. The use of an internal standard ensures high accuracy and precision, making this method suitable for routine quality control analysis and for ensuring compliance with regulatory standards. Proper method validation is essential before implementation in a laboratory setting.
References
Application Notes and Protocols for the Preparation of a 0.5% w/v Chlorobutanol Stock Solution
Introduction
Chlorobutanol is a versatile chemical compound utilized primarily as a preservative in pharmaceutical, cosmetic, and research formulations due to its bacteriostatic and antifungal properties.[1][2] It is a volatile, colorless to white crystalline solid with a characteristic camphor-like odor.[1][3] A 0.5% (w/v) aqueous solution is a common concentration for imparting long-term stability to multi-ingredient formulations, particularly in parenteral, ophthalmic, and intranasal preparations.[1][4][5][6][][8] The antimicrobial action of this compound involves the disruption of the microbial cell membrane's lipid structure, which increases permeability and leads to cell lysis.[6]
When preparing and storing this compound solutions, it is critical to consider its chemical properties. The compound is volatile and readily sublimes.[1][4] Its stability in aqueous solutions is highly pH-dependent, showing good stability at pH 3 but degrading with increasing pH.[4][5] Furthermore, its antimicrobial activity is considerably reduced at a pH above 5.5.[4] A 0.5% w/v aqueous solution is nearly saturated at room temperature and may crystallize if the temperature is lowered.[4][5] Due to potential sorption issues, it is incompatible with certain materials like polyethylene containers and some rubber stoppers.[4]
Data Presentation: Properties of this compound
The following table summarizes the key quantitative and qualitative properties of this compound, which are essential for its proper handling, storage, and application.
| Property | Value | References |
| Chemical Name | 1,1,1-trichloro-2-methyl-2-propanol | [1][9] |
| Molecular Formula | C₄H₇Cl₃O (Anhydrous) | [9][10] |
| Molecular Weight | 177.46 g/mol (Anhydrous) | [5][9][10] |
| Appearance | Colorless or white crystals with a camphoraceous odor. | [1][3] |
| Melting Point | ~78 °C (Hemihydrate), 95-97 °C (Anhydrous) | [4][][10] |
| Boiling Point | ~167 °C | [4][10] |
| Solubility in Water | Slightly soluble; 1 g in 125 mL (approx. 0.8 g/L) at 20°C. More soluble in hot water. | [1][4][9][10][11] |
| Solubility in Ethanol | Freely soluble; 1 g in 1 mL. | [1][4][12] |
| Optimal pH for Stability | Good stability at pH 3; stability progressively worsens with increasing pH. | [4][5] |
| Typical Preservative Conc. | Up to 0.5% w/v. | [4][5][11] |
Experimental Workflow Diagram
Caption: Workflow for 0.5% this compound Solution Preparation.
Experimental Protocols
Protocol for Preparation of 0.5% (w/v) this compound Stock Solution
Objective: To prepare 1 liter of a 0.5% weight/volume (w/v) aqueous stock solution of this compound for use as a preservative.
Materials and Equipment:
-
This compound (Hemihydrate or Anhydrous, USP Grade)
-
Purified Water (USP Grade)
-
1000 mL Volumetric Flask (Class A, glass)
-
Beakers (glass)
-
Analytical Balance
-
Magnetic Stirrer and Stir Bar
-
Heating Mantle or Hot Plate (with temperature control)
-
Thermometer
-
pH meter
-
Sterile Filtration Unit with 0.22 µm PVDF or compatible membrane filter (if sterile solution is required)
-
Light-resistant, airtight glass storage bottle
Procedure:
-
Calculation: To prepare a 0.5% w/v solution, 0.5 g of solute is required for every 100 mL of solvent. For 1000 mL (1 L), calculate the required mass:
-
Mass = (0.5 g / 100 mL) * 1000 mL = 5.0 g
-
-
Weighing: Accurately weigh 5.0 g of this compound powder using an analytical balance and transfer it into a glass beaker.
-
Dissolution:
-
Add approximately 900 mL of purified water to the beaker containing the this compound.
-
Place the beaker on a magnetic stirrer with gentle heating. This compound is only slightly soluble in cold water, but its solubility increases with temperature.[9][11][12]
-
Gently warm the solution to 40-50°C while stirring continuously. Monitor the temperature closely to prevent overheating, as excessive heat can lead to the degradation and volatilization of this compound.[4][12]
-
Continue stirring until all this compound crystals have completely dissolved.
-
-
Cooling and Volume Adjustment:
-
Once dissolved, remove the beaker from the heat and allow the solution to cool to room temperature (20-25°C).
-
Carefully transfer the cooled solution into a 1000 mL volumetric flask.
-
Rinse the beaker with small portions of purified water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Add purified water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterilization (Optional):
-
If a sterile solution is required for parenteral or ophthalmic applications, sterile filter the solution using a 0.22 µm membrane filter into a sterile storage container.
-
Note: Autoclaving is not recommended as significant amounts of this compound can be lost due to its volatility.[4]
-
Storage and Handling:
-
Store the solution in a tightly sealed, light-resistant glass container to prevent volatilization and degradation.[3][4]
-
Avoid using polyethylene or other porous plastic containers, as they can lead to a rapid loss of this compound.[4]
-
Store the container in a cool place, ideally between 8°C and 15°C, to minimize sublimation and prevent crystallization that can occur at lower temperatures.[4]
-
Clearly label the bottle with the solution name ("0.5% w/v this compound"), concentration, preparation date, and an appropriate expiry date. The half-life of this compound at pH 7.5 and 25°C is approximately 3 months.[4][5]
Protocol for Quality Control (QC) of the Prepared Solution
Objective: To verify the identity and quality of the freshly prepared 0.5% w/v this compound solution.
QC Parameters and Procedures:
-
Visual Inspection:
-
Method: Visually inspect the solution against a black and white background.
-
Acceptance Criteria: The solution must be clear, colorless, and free from any visible particulate matter.
-
-
pH Measurement:
-
Method: Calibrate a pH meter according to the manufacturer's instructions. Measure the pH of the this compound solution.
-
Acceptance Criteria: The pH should be recorded. For optimal stability and antimicrobial activity, a pH around 3 to 5 is ideal.[4] If the intended application requires a different pH, this value serves as a baseline.
-
-
Identification Test (Iodoform Test - based on USP): [13]
-
Method:
-
Prepare a 1-in-200 dilution of the stock solution (e.g., 1 mL of 0.5% solution diluted to 10 mL with purified water).
-
To 5 mL of this diluted solution, add 1 mL of 1 N sodium hydroxide solution.
-
Slowly add 3 mL of iodine TS (Test Solution).
-
-
Acceptance Criteria: A positive identification is confirmed by the formation of a yellow precipitate (iodoform) and the perception of its characteristic odor.[13]
-
-
Assay (Quantitative Analysis - for advanced use):
-
Method Principle: The concentration of this compound can be determined via titration as described in pharmacopeial monographs.[3][13] The method typically involves refluxing a known volume of the solution with ethanolic potassium hydroxide to hydrolyze the this compound, followed by acidification and potentiometric titration of the released chloride ions with a standardized silver nitrate solution.[13]
-
Acceptance Criteria: The assay should confirm that the this compound concentration is within an acceptable range (e.g., 95.0% to 105.0% of the target 0.5% w/v).
-
References
- 1. athenstaedt.de [athenstaedt.de]
- 2. scribd.com [scribd.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. phexcom.com [phexcom.com]
- 5. This compound | 57-15-8 [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 8. scribd.com [scribd.com]
- 9. Buy this compound | 57-15-8 | >98% [smolecule.com]
- 10. 57-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. This compound [drugfuture.com]
Application Notes and Protocols for Incorporating Chlorobutanol in Nonaqueous Research Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile pharmaceutical excipient valued for its multifaceted properties. It functions as an antimicrobial preservative, a mild sedative, and a weak local anesthetic.[1][2][3][4] Its utility is particularly pronounced in nonaqueous formulations where the absence of water is a critical requirement for the stability of active pharmaceutical ingredients (APIs).[5][6][7][8][9] this compound is available in both anhydrous and hemihydrate forms; the anhydrous form is especially suitable for water-sensitive formulations.[6][7]
These application notes provide detailed protocols and data for researchers incorporating this compound into nonaqueous formulations for preclinical and research purposes.
Data Presentation
Quantitative data regarding this compound's properties are summarized below for easy reference and comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Quantitative Data (if available) | Citations |
| Ethanol | Very Soluble / Soluble | 1 g in 1 mL (alcohol) / 1 in 0.6 of alcohol | [1][6][7] |
| Chloroform | Freely Soluble | Freely soluble | [1][6][7] |
| Ether | Very Soluble | Very soluble | [1][6][7] |
| Glycerol (85%) | Soluble | 1 g in 10 mL | [1][6][7] |
| Volatile Oils | Soluble | Soluble | [1][6][7] |
| Acetone | Soluble | Soluble | [1] |
| Methanol | Very Soluble | Very soluble | [10] |
| Water | Slightly Soluble | 1 g in 125 mL | [1][6][7] |
Table 2: Recommended Concentration for Use
| Application | Formulation Type | Typical Concentration (% w/v) | Notes | Citations |
| Antimicrobial Preservative | Ophthalmic, Parenteral, Topical | Up to 0.5% | Effective against Gram-positive and Gram-negative bacteria and some fungi. | [1][5][7][8][9] |
| Long-term Stabilizer | Multi-ingredient preparations | 0.5% | Lends long-term stability to formulations. | [1][2][3][7] |
| Plasticizer | Cellulose esters and ethers | Varies by application | Enhances flexibility and workability of materials. | [5][8][9][11] |
Table 3: Stability Profile of this compound
| Parameter | Condition | Stability Profile | Citations |
| pH (in aqueous solution) | pH 3 | Good stability. | [8][9] |
| pH > 5.5 | Antimicrobial activity is considerably reduced. | [5] | |
| pH 7.5 (at 25°C) | Half-life is approximately 3 months. | [8][9] | |
| Physical | Temperature | Sublimes readily; volatile. | [6][7][8][9][10] |
| Light | Requires light-resistant storage. | [10] | |
| Form | Anhydrous | Hygroscopic. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of a Nonaqueous Formulation
This protocol describes the steps for incorporating this compound into a generic nonaqueous (e.g., oil-based or alcohol-based) vehicle.
Materials:
-
This compound, Anhydrous
-
Nonaqueous solvent (e.g., ethanol, propylene glycol, sesame oil)
-
Active Pharmaceutical Ingredient (API)
-
Sterile, sealed glass vials
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
-
Analytical balance
Methodology:
-
Vehicle Preparation: Accurately weigh or measure the required amount of the nonaqueous solvent into a sterile glass vial.
-
Solubilization of this compound:
-
Weigh the desired amount of anhydrous this compound to achieve the target concentration (typically 0.5% w/v).
-
Add the this compound powder to the solvent under continuous stirring.
-
If dissolution is slow, gentle warming (not exceeding 40°C) can be applied. Avoid excessive heat as this compound is volatile.[5][10]
-
Continue stirring until all this compound crystals are completely dissolved and the solution is clear.
-
-
Incorporation of API:
-
Once the this compound is fully dissolved, slowly add the pre-weighed API to the solution while stirring.
-
Ensure the API is fully dissolved or homogeneously suspended, depending on the formulation type.
-
-
Finalization and Storage:
-
Bring the formulation to the final volume/weight with the nonaqueous solvent if necessary.
-
Store the final formulation in tightly sealed, light-resistant containers in a cold place.[10]
-
Protocol 2: Antimicrobial Effectiveness Test (AET) for Nonaqueous Formulations
This protocol is adapted from the USP <51> guidelines to assess the preservative efficacy in a nonaqueous system.[12][13][14][15]
Materials:
-
Test formulation containing this compound
-
Sterile containers for the product
-
Standardized microbial suspensions (~1 x 10⁸ CFU/mL) of:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Sterile saline or appropriate neutralizer
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Incubator set at 22.5 ± 2.5 °C[15]
Methodology:
-
Product Inoculation:
-
Dispense the test formulation into five separate sterile containers.
-
Inoculate each container with one of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.
-
The target final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[14]
-
Thoroughly mix to ensure uniform distribution of the microorganisms.
-
-
Incubation: Incubate the inoculated containers at 22.5 ± 2.5 °C for 28 days.[15]
-
Microbial Enumeration:
-
At specified intervals (e.g., Day 0, 7, 14, and 28), withdraw a sample from each container.
-
Perform serial dilutions in a suitable neutralizer to inactivate the this compound.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the log reduction in viable microorganisms from the initial count at each time point.
-
Compare the results against acceptance criteria (e.g., USP <51> criteria for topical products). For bacteria, this typically requires not less than a 2.0-log reduction from the initial count by day 14, and no increase from day 14 to day 28. For yeast and molds, there should be no increase from the initial count at any time point.
-
Protocol 3: Quantification of this compound by HPLC
This protocol outlines a reverse-phase HPLC method for the quantification of this compound in nonaqueous formulations.[16][17]
Materials & Equipment:
-
HPLC system with UV detector
-
Octadecylsilane (C18) column (e.g., 10-µm particle size)
-
Methanol (HPLC grade)
-
Purified Water (HPLC grade)
-
This compound reference standard
-
Test formulation
-
Solvent for sample extraction/dilution (compatible with mobile phase)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the nonaqueous formulation.
-
Extract/dissolve the sample in a suitable solvent (e.g., mobile phase) to a known volume.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and decision processes for using this compound.
Caption: Workflow for formulating and testing a nonaqueous preparation with this compound.
Caption: Decision tree for using this compound as a preservative in formulations.
References
- 1. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. phexcom.com [phexcom.com]
- 6. athenstaedt.de [athenstaedt.de]
- 7. athenstaedt â Chemicals â this compound [athenstaedt.de]
- 8. This compound CAS#: 57-15-8 [m.chemicalbook.com]
- 9. This compound | 57-15-8 [chemicalbook.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. nbinno.com [nbinno.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. ARL Bio Pharma | USP Antimicrobial Effectiveness Testing [arlok.com]
- 14. njccwei.com [njccwei.com]
- 15. uspbpep.com [uspbpep.com]
- 16. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Use of Chlorobutanol as a Plasticizer for Cellulose Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cellulose esters, such as cellulose acetate, cellulose acetate propionate (CAP), and cellulose acetate butyrate (CAB), are widely utilized polymers in various industrial and pharmaceutical applications, including film coatings, membranes, and controlled-release drug delivery systems. However, in their pure form, these esters can be brittle and difficult to process due to their high glass transition temperatures (Tg). To enhance their flexibility, workability, and processability, plasticizers are incorporated into the polymer matrix. Chlorobutanol, a volatile solid with a camphor-like odor, is known to function as a plasticizer for cellulose esters and ethers, in addition to its common use as a preservative.
These application notes provide a comprehensive overview of the use of this compound as a plasticizer for cellulose esters. They include detailed experimental protocols for the preparation of plasticized cellulose ester films, illustrative data on the expected effects of this compound on the material properties, and visualizations of the experimental workflow and theoretical relationships.
Mechanism of Plasticization
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg), making the material softer and more flexible at room temperature. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular size, and its ability to disrupt polymer-polymer interactions.
Illustrative Data Presentation
The following tables present illustrative quantitative data on the expected effects of incorporating this compound as a plasticizer in cellulose acetate films. These trends are based on the established principles of polymer plasticization, as specific experimental data for this compound with cellulose esters is not extensively available in recent literature.
Table 1: Expected Effect of this compound Concentration on the Mechanical Properties of Cellulose Acetate Films
| This compound Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 | 70 | 8 | 4.1 |
| 5 | 60 | 15 | 3.5 |
| 10 | 50 | 25 | 2.8 |
| 15 | 40 | 35 | 2.1 |
| 20 | 30 | 50 | 1.5 |
Table 2: Expected Effect of this compound Concentration on the Thermal and Physical Properties of Cellulose Acetate Films
| This compound Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Water Vapor Transmission Rate (g/m²/day) |
| 0 | 190 | 150 |
| 5 | 175 | 165 |
| 10 | 160 | 180 |
| 15 | 145 | 195 |
| 20 | 130 | 210 |
Experimental Protocols
Protocol 1: Preparation of Plasticized Cellulose Acetate Films by Solvent Casting
This protocol describes a general method for preparing cellulose acetate films with varying concentrations of this compound as a plasticizer using the solvent casting technique.
Materials:
-
Cellulose Acetate (e.g., CA-398-10 from Eastman)
-
This compound (≥98% purity)
-
Acetone (ACS grade)
-
Methanol (ACS grade)
-
Glass plates or Petri dishes
-
Magnetic stirrer and stir bars
-
Drying oven
-
Film applicator or casting knife (optional)
Procedure:
-
Preparation of Casting Solution:
-
Prepare a 10% (w/v) solution of cellulose acetate in acetone by slowly adding the cellulose acetate powder to the acetone while stirring continuously with a magnetic stirrer. Cover the beaker to prevent solvent evaporation.
-
Continue stirring until the cellulose acetate is completely dissolved, which may take several hours.
-
Prepare a stock solution of this compound in acetone (e.g., 10% w/v).
-
To separate cellulose acetate solutions, add the required volume of the this compound stock solution to achieve the desired final concentrations (e.g., 5%, 10%, 15%, 20% w/w of this compound relative to the cellulose acetate).
-
Stir each solution for an additional 30 minutes to ensure homogeneity.
-
-
Film Casting:
-
Thoroughly clean and dry the glass plates or Petri dishes.
-
Pour a predetermined volume of the casting solution onto the casting surface. Ensure the surface is level to obtain a film of uniform thickness.
-
For more precise thickness control, use a film applicator or casting knife set to the desired wet film thickness.
-
Cover the casting surface with a container having small perforations to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of defects in the film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
After 24 hours, transfer the films (still on the casting surface) to a vacuum oven.
-
Dry the films at 40-50°C under vacuum for at least 12 hours to remove any residual solvent.
-
-
Film Characterization:
-
Carefully peel the dried films from the casting surface.
-
Cut the films into appropriate dimensions for subsequent analysis (e.g., tensile testing, thermal analysis).
-
Store the films in a desiccator until further testing.
-
Protocol 2: Characterization of Plasticized Cellulose Ester Films
1. Mechanical Properties:
-
Apparatus: Universal Testing Machine (e.g., Instron)
-
Method (ASTM D882):
-
Cut the film samples into rectangular strips of standard dimensions (e.g., 10 mm width, 100 mm length).
-
Measure the thickness of each strip at multiple points using a micrometer and calculate the average thickness.
-
Mount the film strip in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.
-
Record the load and elongation data to determine the tensile strength, elongation at break, and Young's modulus.
-
2. Thermal Properties:
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Method:
-
Accurately weigh a small sample of the film (5-10 mg) into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected glass transition temperature (e.g., 220°C).
-
Cool the sample back to room temperature and then perform a second heating scan under the same conditions.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve of the second heating scan.
-
3. Water Vapor Transmission Rate (WVTR):
-
Apparatus: WVTR testing instrument or a gravimetric method using desiccants.
-
Method (ASTM E96):
-
Mount the film sample as a seal over the opening of a test cup containing a desiccant (e.g., anhydrous calcium chloride).
-
Place the assembly in a controlled environment of constant temperature and humidity.
-
Measure the weight of the cup at regular intervals.
-
The WVTR is calculated from the rate of weight gain.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound-plasticized cellulose ester films.
Logical Relationship
Caption: The logical relationship between increasing this compound concentration and the resulting properties of cellulose ester films.
Application Notes and Protocols: Chlorobutanol as a Chemical Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chlorobutanol as a versatile chemical intermediate in organic synthesis. The protocols and data presented are intended to guide researchers in leveraging the reactivity of this compound for the development of novel molecules and pharmaceutical agents.
Introduction: The Synthetic Utility of this compound
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a well-established pharmaceutical preservative, sedative, and local anesthetic.[1][2][3][4] Beyond these direct applications, its structure offers unique opportunities for its use as a chemical intermediate. The key to its synthetic utility lies in its reactive tertiary alcohol and the electron-withdrawing trichloromethyl group.[1] This combination allows for a range of chemical transformations, making it a valuable starting material for more complex molecules.[1]
The primary application of this compound as a synthetic intermediate is its conversion into a highly reactive gem-dichloroepoxide, known as the Bargellini epoxide.[5][6] This intermediate can be readily intercepted by a variety of nucleophiles to generate α-substituted carboxylic acids, a class of compounds with significant interest in medicinal chemistry and materials science.[5][7]
Key Synthetic Transformations
Formation of the Bargellini Epoxide and Subsequent Nucleophilic Addition
The most significant synthetic application of this compound is its role as a precursor to the Bargellini epoxide (2,2-dichloro-3,3-dimethyloxirane).[5][6] In the presence of a strong base, such as sodium hydroxide, this compound undergoes an intramolecular substitution to form this strained three-membered ring.[5] The epoxide is highly electrophilic and readily undergoes ring-opening upon attack by a wide range of nucleophiles.[5][7] This reaction, often referred to as a Bargellini-type reaction, provides a convenient route to sterically hindered α-substituted carboxylic acids.[8] The use of this compound as the starting material for generating the Bargellini epoxide in situ has been reported to improve yields in some cases.[5]
The general reaction scheme is as follows:
Caption: General workflow for the Bargellini-type reaction using this compound.
A variety of nucleophiles have been successfully employed in this reaction, including:
-
Phenols: React to form α-phenoxyisobutyric acids.[7]
-
Anilines: Yield α-(phenylamino)propanoic acids.[5]
-
Alcohols: Form α-alkoxyisobutyric acids.[5]
-
Thiols: Produce α-thioisobutyric acids, with aryl mercaptans reportedly reacting more efficiently than phenols.[5]
-
Heterocycles: Nitrogen-containing heterocycles such as pyrazole can act as effective nucleophiles.[6][7]
Hydrolysis to 2-Hydroxyisobutyric Acid
In the absence of a potent external nucleophile, the intermediate formed from the Bargellini epoxide can be hydrolyzed to yield 2-hydroxyisobutyric acid.[8] This transformation is significant as 2-hydroxyisobutyric acid is a valuable building block for the synthesis of polymers and other fine chemicals.[9]
Caption: Synthesis of 2-hydroxyisobutyric acid from this compound.
Quantitative Data Summary
The following table summarizes the types of products obtained from this compound via the Bargellini epoxide intermediate. While specific yields for reactions starting directly from this compound are not widely reported in the literature, the table indicates the classes of compounds that can be synthesized.
| Starting Material | Nucleophile (NuH) | Product | Reference(s) |
| This compound | Phenols | α-Phenoxyisobutyric acids | [7] |
| This compound | Anilines | α-(Phenylamino)propanoic acids | [5] |
| This compound | Alcohols | α-Alkoxyisobutyric acids | [5] |
| This compound | Thiols (Aryl mercaptans) | α-Thioisobutyric acids | [5] |
| This compound | Pyrazole | α-(Pyrazol-1-yl)isobutyric acid | [6][7] |
| This compound | Water (Hydrolysis) | 2-Hydroxyisobutyric acid | [8] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its subsequent use as a chemical intermediate. These protocols are based on information from multiple sources and represent typical laboratory procedures.[2][10][11][12] Researchers should optimize these conditions for their specific substrates and equipment.
Synthesis of this compound
This protocol describes the synthesis of this compound from acetone and chloroform.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Acetone
-
Chloroform
-
Potassium hydroxide (KOH), pellets or powdered
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Combine acetone (e.g., 50 mL) and chloroform (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[12]
-
Slowly add powdered or crushed potassium hydroxide (e.g., 3.5 g) to the cooled mixture in small portions, maintaining the temperature below 10 °C.[2]
-
Continue stirring the reaction mixture in the ice bath for at least 2 hours. The mixture may turn yellow and a precipitate of potassium chloride may form.[12]
-
After the reaction is complete, filter the mixture to remove the precipitated KCl.[11][12]
-
Transfer the filtrate to a round-bottom flask and remove the excess acetone using a rotary evaporator.[12]
-
Pour the resulting oily residue into ice-cold water to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a mixture of ethanol and water.[11][12]
-
Dry the purified crystals under vacuum to obtain pure this compound.
General Protocol for the Bargellini-Type Reaction with Nucleophiles
This generalized protocol describes the in situ formation of the Bargellini epoxide from this compound and its reaction with a nucleophile.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 50% w/v)
-
Selected Nucleophile (e.g., a phenol, aniline, or thiol)
-
Appropriate solvent (e.g., THF, Dioxane, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (for temperature control)
-
Standard work-up reagents (e.g., HCl for acidification, ethyl acetate for extraction)
Procedure:
-
Dissolve the chosen nucleophile in a suitable solvent in a round-bottom flask with stirring.
-
Add this compound to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide dropwise to the reaction mixture, maintaining a low temperature. The reaction can be exothermic.[5]
-
Allow the reaction to stir at room temperature for a specified time (this will require optimization, but several hours to overnight is a typical starting point).
-
After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α-substituted carboxylic acid.
Note: The specific reaction conditions (solvent, temperature, reaction time, and molar ratios of reactants) will need to be optimized for each specific nucleophile. The literature suggests that for some nucleophiles, the reaction proceeds readily, while for others, more forcing conditions may be required.[5][7]
Conclusion
This compound is a readily available and cost-effective chemical intermediate with significant potential in organic synthesis. Its ability to form the highly reactive Bargellini epoxide in situ provides a straightforward route to a variety of sterically hindered α-substituted carboxylic acids. The application notes and generalized protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this compound in the development of new chemical entities. Further investigation and optimization of reaction conditions for specific nucleophiles are encouraged to fully exploit the synthetic potential of this versatile molecule.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. docsity.com [docsity.com]
- 3. nbinno.com [nbinno.com]
- 4. uoanbar.edu.iq [uoanbar.edu.iq]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmrecord.com [pharmrecord.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols: Recrystallization and Purification of Chlorobutanol
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile chemical compound utilized in the pharmaceutical industry as a preservative in injectable and ophthalmic formulations, and also for its mild sedative, hypnotic, and local anesthetic properties.[1][2][3][4] It exists in two primary forms: anhydrous and hemihydrate, which differ in their melting points.[5] The purification of synthesized or crude this compound is critical to meet the stringent purity requirements for pharmaceutical applications. Recrystallization is the most common and effective method for this purpose, leveraging the differences in solubility of this compound and its impurities in a selected solvent system at varying temperatures.
This document provides a detailed protocol for the recrystallization of this compound, focusing on the widely used ethanol-water solvent system.[3][6][7][8]
Principle of Recrystallization
Recrystallization is a purification technique used to separate a desired compound from impurities. The principle relies on the fact that the solubility of most solids increases with temperature. In a typical procedure, the impure compound is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, causing it to crystallize out of the solution. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration. For this compound, a two-solvent system (ethanol and water) is highly effective, where ethanol acts as the "good" solvent in which this compound is freely soluble, and water acts as the "poor" solvent to induce crystallization.[9][10]
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled or Deionized Water
-
Activated Charcoal (optional, for removing colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source (aspirator or pump)
-
Spatula
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
-
Procedure for Recrystallization using Ethanol-Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely with heating and stirring. It is crucial to use the minimum amount of solvent to ensure the solution is nearly saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat. Add a small amount of activated charcoal to the solution, swirl, and then heat it again to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal or solid impurities. Collect the hot, clear filtrate in a clean Erlenmeyer flask.
-
Inducing Crystallization: Heat the clear filtrate to boiling. Slowly add hot water dropwise to the boiling ethanol solution while stirring continuously. Continue adding water until the solution becomes faintly cloudy or opalescent. This indicates that the solution is saturated.[10]
-
Clarification: To ensure the formation of pure crystals, add a few drops of hot ethanol back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[10]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals; rapid cooling may cause the product to "oil out" or form small, impure crystals.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the this compound.[10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of a chilled ethanol-water mixture (in the same approximate ratio used for crystallization) to rinse away any remaining soluble impurities.[10]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a well-ventilated area, in a drying oven at low temperature, or in a desiccator. This compound sublimes readily, so excessive heat should be avoided.[1]
Purity Assessment
The purity of the recrystallized this compound can be assessed by measuring its melting point. The hemihydrate form should melt between 76-78°C, while the anhydrous form melts at approximately 95-97°C.[1] A sharp melting range close to the literature value is indicative of high purity.
Data Presentation
Table 1: Physical Properties and Solubility of this compound
| Property | Value | References |
| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol | [1][2] |
| Molecular Formula | C₄H₇Cl₃O | [1] |
| Molecular Weight | 177.46 g/mol (Anhydrous) | [2][5] |
| Appearance | Colorless or white crystals, camphoraceous odor | [1][5][12] |
| Melting Point (Anhydrous) | 95 - 97 °C | [1][2][13] |
| Melting Point (Hemihydrate) | 76 - 78 °C | [1][4] |
| Solubility in Water (20°C) | 1 g in 125 mL (Slightly soluble) | [1][3][5] |
| Solubility in Ethanol | 1 g in 1 mL (Freely soluble) | [2][5][8] |
| Solubility in Glycerin | 1 g in 10 mL | [1][2][5] |
| Other Solvents | Freely soluble in ether, chloroform, methanol, volatile oils | [1][5] |
| Purity Standard (Assay) | ≥ 98.0% | [1][4] |
Mandatory Visualization
Caption: Workflow for the recrystallization and purification of this compound.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. tpcj.org [tpcj.org]
- 5. athenstaedt â Chemicals â this compound [athenstaedt.de]
- 6. docsity.com [docsity.com]
- 7. scribd.com [scribd.com]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. This compound anhydrous, 57-15-8 [thegoodscentscompany.com]
Application Notes and Protocols for the Quantification of Chlorobutanol in Ointments
This document provides detailed application notes and experimental protocols for the quantitative analysis of chlorobutanol in ointment formulations. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and quality control. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both established for their accuracy and reliability in pharmaceutical analysis.
Application Note 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1.1. Principle
Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. In this method, the stationary phase is nonpolar (e.g., octadecylsilane), and the mobile phase is polar (e.g., a mixture of methanol and water). This compound is separated from other components of the ointment matrix based on its partitioning between the stationary and mobile phases. The concentration of this compound is determined by comparing its peak area to that of a known standard, detected via UV absorption. This HPLC method is a reliable alternative to GC procedures for determining this compound content.[1]
1.2. Experimental Protocol
1.2.1. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ointment placebo (for method validation)
-
Syringe filters (0.45 µm)
1.2.2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge
1.2.3. Chromatographic Conditions
A reverse-phase HPLC assay for this compound has been developed that is suitable for the routine analysis of ophthalmic ointments.[1][2] The conditions for this method are summarized in the table below.
| Parameter | Specification |
| Column | 10-µm octadecylsilane |
| Mobile Phase | Methanol:Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min (Typical, adjust as needed) |
| Injection Volume | 20 µL (Typical, adjust as needed) |
| Detection | UV absorption at 210 nm[1] |
| Column Temperature | Ambient or 40°C |
| Run Time | Sufficient to allow for elution of this compound and any interfering peaks |
1.2.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the ointment samples (e.g., 10-100 µg/mL).
1.2.5. Sample Preparation
-
Accurately weigh a portion of the ointment equivalent to approximately 2.5 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of the mobile phase to the tube.
-
Vortex vigorously for 5 minutes to disperse the ointment.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
This solution is now ready for injection.
1.2.6. Calibration and Quantification
-
Inject the working standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the prepared sample solution and record the peak area for this compound.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original ointment sample using the following formula:
Amount (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of sample preparation (mL)
-
D = Dilution factor (if any)
-
W = Weight of the ointment sample (g)
-
1.3. Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity | Linear with a correlation coefficient (r²) > 0.999 |
| Recovery | 99.4%[1] |
| Precision | Relative Standard Deviation (RSD) < 2% |
| Specificity | No interference from ointment excipients |
1.4. Visualization
Caption: Workflow for this compound Quantification by HPLC.
Application Note 2: Quantification of this compound by Gas Chromatography (GC)
2.1. Principle
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound.[3] The sample is vaporized and introduced into a chromatographic column by a carrier gas (mobile phase). Separation occurs as the analyte interacts with the stationary phase lining the column. The eluted this compound is detected by a suitable detector, typically a Flame Ionization Detector (FID). GC has been successfully used for the determination of this compound in various pharmaceutical preparations.[4][5]
2.2. Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., 2,2,2-Trichloroethanol
-
Solvent for extraction, e.g., Isopropyl alcohol or Hexane
-
Anhydrous sodium sulfate
-
Carrier gas (Helium or Nitrogen, high purity)
2.2.2. Instrumentation
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5 or equivalent)
-
Autosampler or manual syringe
-
Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge
2.2.3. Chromatographic Conditions
| Parameter | Specification |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 180°C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
2.2.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of this compound and ~25 mg of the internal standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with the solvent to cover the expected concentration range.
2.2.5. Sample Preparation
-
Accurately weigh a portion of the ointment equivalent to approximately 2.5 mg of this compound into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 25 mL of the extraction solvent.
-
Vortex vigorously for 10 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
2.2.6. Calibration and Quantification
-
Inject the working standard solutions into the GC system.
-
For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
-
Inject the prepared sample solution and determine the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the amount of this compound in the original ointment sample.
2.3. Data Presentation
Table 2: Representative GC Method Validation Data
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2% |
| LOD/LOQ | To be determined based on sensitivity needs |
2.4. Visualization
References
- 1. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of this compound in pharmaceuticals by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Testing of Chlorobutanol in Multi-Ingredient Formulas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of chlorobutanol, a common preservative in multi-ingredient pharmaceutical formulations. Adherence to these guidelines will ensure robust and reliable stability data, crucial for regulatory submissions and for ensuring the safety and efficacy of pharmaceutical products throughout their shelf life.
Introduction to this compound Stability
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a widely used preservative in pharmaceutical products, including ophthalmic solutions, injectables, and oral formulations, typically at a concentration of 0.5%.[1][2] Its stability is a critical quality attribute, as its degradation can lead to a loss of antimicrobial effectiveness and a decrease in the pH of the formulation due to the formation of hydrochloric acid.
The primary degradation pathway for this compound in aqueous solutions is hydroxide-ion-catalyzed hydrolysis. This reaction is significantly influenced by the pH of the formulation, with this compound exhibiting greater stability in acidic conditions. For instance, the half-life of this compound in a solution at pH 3 is estimated to be 90 years at 25°C, whereas at pH 7.5, the half-life is reduced to approximately 0.23 years.
Long-Term Stability Testing Protocol
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.
Study Design
-
Batches: At least three primary batches of the multi-ingredient formulation should be included in the stability study.
-
Container Closure System: The formulation should be stored in the container closure system intended for marketing.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Assay of this compound and Active Pharmaceutical Ingredients (APIs)
-
Identification of Degradation Products
-
pH
-
Physical Appearance (color, clarity, particulate matter)
-
Preservative Effectiveness Testing (PET)
-
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for long-term stability testing of this compound.
Stress Testing (Forced Degradation) Protocol
Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of this compound in the formulation. This information is crucial for developing stability-indicating analytical methods.
Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: 80°C for 72 hours.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Logical Relationship for Forced Degradation Studies
Caption: Logical flow of a forced degradation study.
Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Assay
This method is suitable for the quantification of this compound in aqueous multi-ingredient formulations.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the linear range of the calibration curve.
Gas Chromatography (GC) for this compound Assay
GC can be an alternative method for the quantification of this compound.
| Parameter | Specification |
| Column | 5% Carbowax 20M on 80/100 mesh support |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C (Flame Ionization Detector - FID) |
| Oven Temperature | 150°C (Isothermal) |
| Internal Standard | Menthol or Camphor |
Sample Preparation: An appropriate extraction method, such as liquid-liquid extraction with a suitable organic solvent, may be required to isolate this compound from the formulation matrix before injection.
Preservative Effectiveness Testing (PET) Protocol
PET is essential to ensure that the antimicrobial preservative remains effective throughout the product's shelf life. The test is performed according to USP <51> or Ph. Eur. 5.1.3.
-
Test Organisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Inoculum Preparation: Prepare standardized inocula of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Procedure:
-
Inoculate separate containers of the formulation with each test organism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Store the inoculated containers at 20-25°C.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms.
-
-
Acceptance Criteria: The acceptance criteria for parenteral and ophthalmic products are a ≥1.0 log reduction from the initial count at 7 days, a ≥3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days for bacteria. For yeast and mold, there should be no increase from the initial count at 7, 14, and 28 days.
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Long-Term Stability Data for this compound in a Multi-Ingredient Ophthalmic Solution at 25°C/60% RH
| Time Point (Months) | This compound Assay (%) | pH | Appearance | PET |
| 0 | 100.2 | 6.5 | Clear, colorless | Pass |
| 3 | 99.8 | 6.5 | Clear, colorless | Pass |
| 6 | 99.5 | 6.4 | Clear, colorless | Pass |
| 9 | 99.1 | 6.4 | Clear, colorless | Pass |
| 12 | 98.7 | 6.3 | Clear, colorless | Pass |
| 18 | 98.2 | 6.3 | Clear, colorless | Pass |
| 24 | 97.6 | 6.2 | Clear, colorless | Pass |
| 36 | 96.5 | 6.1 | Clear, colorless | Pass |
Table 2: Accelerated Stability Data for this compound in a Multi-Ingredient Ophthalmic Solution at 40°C/75% RH
| Time Point (Months) | This compound Assay (%) | pH | Appearance |
| 0 | 100.2 | 6.5 | Clear, colorless |
| 3 | 97.5 | 6.2 | Clear, colorless |
| 6 | 95.1 | 6.0 | Clear, colorless |
Table 3: Forced Degradation Data for this compound in a Multi-Ingredient Formulation
| Stress Condition | Duration | This compound Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 48 hours at 60°C | < 5% | Not significant |
| 0.1 M NaOH | 24 hours at 60°C | ~ 30% | Acetone, Formic Acid |
| 3% H₂O₂ | 48 hours at RT | < 2% | Not significant |
| Thermal | 72 hours at 80°C | ~ 15% | Acetone, Formic Acid |
| Photostability | 1.2 million lux hours | < 1% | Not significant |
Note: The data in the tables are illustrative and should be replaced with actual experimental results. A study on an oxytocin injection containing this compound showed a 47.5% degradation of this compound after 5 days at 80°C.
This compound Degradation Pathway
The primary degradation of this compound in aqueous solutions is through hydroxide-catalyzed hydrolysis.
Caption: Hydroxide-catalyzed hydrolysis of this compound.
This degradation pathway involves the formation of a gem-dichloroepoxide intermediate, which subsequently hydrolyzes to acetone and formic acid, releasing chloride ions. The generation of acidic byproducts underscores the importance of monitoring the pH of the formulation throughout its shelf life.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Chlorobutanol Loss During Autoclaving in Plastic Containers
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the loss of chlorobutanol during autoclaving in plastic containers.
Troubleshooting Guide
This guide addresses common issues encountered when autoclaving solutions containing this compound in plastic containers.
| Problem | Potential Cause | Recommended Solution |
| Low this compound concentration post-autoclaving | High pH of the solution: this compound is unstable in alkaline conditions and degrades via hydroxide-ion catalyzed hydrolysis.[1] | Adjust the pH of the solution to a range of 3 to 5 before autoclaving.[2] Use a suitable buffer system to maintain the pH. |
| Use of inappropriate plastic containers: Low-density polyethylene (LDPE) containers are known to have high sorption rates for this compound. | Whenever possible, use polypropylene (PP) containers, which exhibit significantly lower sorption of this compound. If polyethylene must be used, prefer high-density polyethylene (HDPE) over LDPE. | |
| Volatility of this compound: this compound is a volatile compound, and significant amounts can be lost due to evaporation at high temperatures during the autoclave cycle. | Ensure containers are sealed properly before autoclaving. However, be cautious with tightly sealed containers to avoid pressure buildup. Use vented closures or loosen caps slightly to allow for pressure equalization while minimizing vapor loss. | |
| Sorption of this compound into the plastic: The plastic matrix of the container can absorb this compound from the solution, reducing its effective concentration. | Pre-saturate the plastic containers with a solution of this compound of the same concentration as the final product before filling and autoclaving. | |
| Inconsistent this compound concentrations between batches | Variability in autoclaving cycle parameters: Differences in temperature, pressure, and cycle time can lead to inconsistent degradation and volatilization of this compound. | Standardize the autoclaving cycle for all batches. Validate the cycle to ensure consistent performance. |
| Inconsistent container properties: Variations in the quality and composition of plastic containers, even from the same supplier, can affect sorption rates. | Source high-quality plastic containers from a reputable supplier. Consider performing incoming quality control checks on new batches of containers. | |
| Presence of degradation products | Thermal degradation: High temperatures during autoclaving can cause the breakdown of this compound, leading to the formation of impurities. | Optimize the autoclaving cycle to use the lowest effective temperature and shortest duration necessary for sterilization. |
| Alkaline hydrolysis: As mentioned, high pH accelerates the degradation of this compound. | Maintain a pH of 5 or lower to minimize hydrolysis.[2] | |
| Reduced antimicrobial efficacy of the solution | Sub-optimal concentration of this compound: The final concentration of this compound may be below the minimum inhibitory concentration (MIC) required for antimicrobial activity. | Quantify the this compound concentration after autoclaving to ensure it is within the effective range. Adjust the initial concentration to compensate for expected losses, based on validation studies. |
Frequently Asked Questions (FAQs)
Q1: Why is there a significant loss of this compound when I autoclave my solution in plastic containers?
A1: The loss of this compound during autoclaving in plastic containers is due to a combination of three main factors:
-
Volatility: this compound is a volatile substance and can evaporate at the high temperatures used in autoclaving.[3]
-
Thermal Degradation: It is susceptible to degradation at high temperatures, a process that is accelerated in alkaline conditions.[1]
-
Sorption: this compound can be absorbed into the plastic matrix of the container, reducing its concentration in the solution. This is particularly problematic with polyethylene containers.
Q2: What type of plastic container is best for autoclaving solutions containing this compound?
A2: Polypropylene (PP) containers are generally recommended over polyethylene (PE) containers (including LDPE and HDPE) as they exhibit lower sorption of this compound.[4] If you must use polyethylene, high-density polyethylene (HDPE) is a better choice than low-density polyethylene (LDPE).
Q3: How does pH affect the stability of this compound during autoclaving?
A3: The pH of the solution is a critical factor. This compound is most stable in acidic conditions (pH 3-5).[2] As the pH increases, particularly above 6, the rate of hydroxide-ion catalyzed hydrolysis increases significantly, leading to accelerated degradation.[1]
Q4: What is "pre-saturation" of plastic containers and how does it help?
A4: Pre-saturation, or pre-soaking, involves filling the plastic container with a this compound solution of the same concentration as your product and allowing it to stand for a period before use. This saturates the plastic's binding sites for this compound, reducing the amount of the preservative that will be absorbed from your actual product during autoclaving and storage.
Q5: Can I just add more this compound to my solution to compensate for the loss?
A5: While it is possible to add an overage of this compound, this should be done with caution and be based on thorough validation studies. You must determine the expected loss in your specific container and autoclaving cycle and ensure that the final concentration is within the safe and effective range. Excessive concentrations of this compound can be toxic.[3]
Q6: How can I accurately measure the concentration of this compound in my solution?
A6: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), should be used to accurately quantify the concentration of this compound and to detect any potential degradation products.[5][6][7][8]
Data Summary
The following table summarizes the impact of plastic container type on this compound loss.
| Plastic Type | Typical this compound Loss (%) | Key Considerations |
| Low-Density Polyethylene (LDPE) | High | High sorption and permeability. Not recommended for autoclaving this compound solutions. |
| High-Density Polyethylene (HDPE) | Moderate to High | Lower sorption than LDPE but still significant. Use with caution and after validation. |
| Polypropylene (PP) | Low | Significantly lower sorption compared to polyethylene. The preferred plastic for autoclaving this compound solutions.[4] |
Note: The exact percentage of loss can vary depending on the specific grade of the plastic, the autoclaving cycle parameters, and the formulation of the solution.
Experimental Protocols
Protocol for Pre-saturation of Plastic Containers
-
Preparation of the Pre-saturation Solution: Prepare a solution of this compound in a vehicle that is identical to your product formulation, at the same target concentration.
-
Filling the Containers: Fill the plastic containers to their nominal capacity with the pre-saturation solution.
-
Incubation: Seal the containers and store them at a controlled ambient temperature for a predetermined period (e.g., 24-48 hours). The exact time should be validated for your specific containers.
-
Emptying and Rinsing: After the incubation period, empty the pre-saturation solution from the containers. Aseptically rinse the containers with sterile, this compound-free vehicle if required by your process.
-
Filling with Product: Immediately fill the pre-saturated containers with your final product solution.
-
Autoclaving: Proceed with the validated autoclaving cycle.
Protocol for Quantification of this compound by HPLC-UV
This is a general method and should be validated for your specific product matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the autoclaved product sample with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.
-
Visualizations
Signaling Pathways and Workflows
Caption: Alkaline and Thermal Degradation Pathway of this compound.
Caption: Troubleshooting Workflow for Low this compound Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. phmpt.org [phmpt.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Autoclaving Guidelines for Sterilization of Lab Equipment | Lab Manager [labmanager.com]
- 5. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Stability Indicating HPLC-UV Method for Quantification of Lorazepam in Oral Solution [dc.etsu.edu]
Technical Support Center: Addressing Chlorobutanol Incompatibility with Rubber Stoppers and Vials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the incompatibility issues arising from the use of chlorobutanol as a preservative in formulations packaged with rubber stoppers and vials.
Troubleshooting Guides
This section offers step-by-step guidance to identify, quantify, and mitigate common problems encountered during formulation development and stability studies involving this compound and elastomeric closures.
Issue 1: Significant Loss of this compound Concentration Over Time
Q1: My stability study shows a rapid decline in this compound concentration. What are the potential causes?
A significant loss of this compound is primarily attributed to two phenomena: sorption by the elastomeric closure (rubber stopper) and, to a lesser extent, chemical degradation. Sorption, which includes both absorption into and adsorption onto the rubber matrix, is a well-documented incompatibility.[1] The extent of this loss can be influenced by the stopper's material composition, the formulation's pH, and storage temperature.
Troubleshooting Workflow:
References
managing chlorobutanol crystallization in aqueous solutions at low temps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorobutanol in aqueous solutions, particularly concerning crystallization at low temperatures.
Troubleshooting Guide: this compound Crystallization
Issue 1: Unexpected Crystal Formation Upon Cooling or Refrigeration
-
Question: My aqueous solution containing 0.5% w/v this compound was clear at room temperature, but crystals formed after storing it in the refrigerator (2-8°C). Why did this happen and what can I do?
-
Answer: A 0.5% w/v aqueous solution of this compound is nearly saturated at room temperature (around 20°C)[1]. The solubility of this compound in water decreases as the temperature drops. When you refrigerated the solution, the concentration of this compound exceeded its solubility limit at that lower temperature, leading to crystallization.
Troubleshooting Steps:
-
Gentle Warming: Carefully warm the solution in a water bath to redissolve the crystals. Do not use excessive heat, as this compound can degrade at elevated temperatures[2].
-
Formulation Adjustment:
-
Reduce Concentration: If the application allows, consider slightly lowering the this compound concentration.
-
Add a Co-solvent: Incorporate a co-solvent such as ethanol or glycerin. This compound is freely soluble in ethanol (1 in 1) and soluble in glycerin (1 in 10)[1][3][4]. The addition of a co-solvent will increase the overall solubility of this compound, even at lower temperatures. See the data table below for qualitative effects.
-
pH Adjustment: Ensure the pH of your solution is slightly acidic (ideally between 3 and 5). This compound is more stable at acidic pH[1]. While pH has a more significant impact on chemical stability than on solubility, avoiding alkaline conditions where degradation is more rapid is crucial.
-
-
Issue 2: Cloudiness or "Oiling Out" During Formulation
-
Question: When I tried to dissolve this compound in my aqueous formulation, it became cloudy or an oily substance appeared instead of clear crystals. What is happening?
-
Answer: This phenomenon, known as "oiling out," can occur when a solute has a melting point near the temperature of the solution and the concentration is high. Instead of forming a crystalline lattice, it separates as a liquid phase.
Troubleshooting Steps:
-
Control Dissolution Temperature: Avoid high temperatures when dissolving this compound in water. While its solubility increases in hot water, this can also promote oiling out upon cooling[5]. Use gentle warming and agitation.
-
Use a Co-solvent: Dissolve the this compound in a small amount of a suitable co-solvent like ethanol first, and then slowly add this solution to the aqueous phase with continuous stirring. A combination of this compound and phenylethanol can also be effective, as this compound dissolves in the alcohol, and the resulting liquid can be added to the aqueous preparation without heat[1].
-
Optimize Agitation: Ensure adequate mixing during the dissolution process to prevent localized areas of high concentration.
-
Issue 3: Loss of this compound Potency and Potential for Crystallization Over Time
-
Question: I've noticed a decrease in the preservative efficacy of my this compound-containing solution over time, and sometimes see crystal formation. What could be the cause?
-
Answer: Loss of this compound from a solution can occur due to its volatility and sorption to container materials[1]. This change in concentration can disrupt the equilibrium and potentially lead to crystallization if the temperature fluctuates.
Troubleshooting Steps:
-
Container Selection: Use tightly sealed glass containers. This compound is incompatible with some plastics (like polyethylene) and rubber stoppers, which can lead to significant loss of the preservative[1].
-
Storage Conditions: Store the bulk material in a well-closed container at a temperature of 8-15°C[1]. For aqueous solutions, store in a cool, dark place with minimal headspace to reduce volatilization.
-
Avoid Autoclaving in Plastic: If sterilization by autoclaving is necessary, be aware that significant amounts of this compound can be lost, especially in polyethylene containers[1]. If plastic containers must be used, pre-autoclaving them in a this compound solution may reduce subsequent loss[1].
-
Frequently Asked Questions (FAQs)
-
Q1: What is the solubility of this compound in water at different temperatures?
-
Q2: How do co-solvents affect this compound's solubility at low temperatures?
-
A2: Co-solvents like ethanol and glycerin significantly increase the solubility of this compound in aqueous solutions. By increasing the proportion of the co-solvent, you can lower the temperature at which crystallization will occur. For example, since this compound is freely soluble in ethanol, even a small percentage of ethanol in the formulation can substantially enhance its solubility and prevent precipitation upon refrigeration.
-
-
Q3: What is the ideal pH for an aqueous solution containing this compound?
-
A3: For optimal stability, an acidic pH is recommended. This compound's stability is good at pH 3 but decreases as the pH increases. At pH 7.5, its half-life at 25°C is approximately 3 months[1]. Therefore, maintaining a pH in the range of 3 to 5.5 is advisable to ensure both stability and antimicrobial activity, which is also reduced above pH 5.5[1].
-
-
Q4: Can I use heat to dissolve this compound crystals that have formed?
-
A4: Yes, gentle heating can be used to redissolve this compound crystals. However, it is crucial to avoid excessive temperatures, as this compound is volatile and can degrade. A controlled temperature water bath is a suitable method.
-
-
Q5: Are there any excipients that are incompatible with this compound?
-
A5: Yes, this compound can be sorbed by or interact with certain materials. It is known to be incompatible with plastic vials, rubber stoppers, bentonite, and magnesium trisilicate[1]. Some excipients like carboxymethylcellulose and polysorbate 80 may also reduce its antimicrobial activity through sorption or complex formation[1].
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Water and with Co-solvents
| Solvent System | Temperature | Qualitative Solubility | Risk of Crystallization (at 0.5% w/v) |
| Water | 20°C | Slightly Soluble (~0.8% w/v)[1][5] | Low |
| Water | 2-8°C | Poorly Soluble | High |
| Water with Ethanol (e.g., 5-10%) | 2-8°C | Soluble | Low to Moderate |
| Water with Glycerin (e.g., 10%) | 2-8°C | Soluble | Low to Moderate |
Note: The risk of crystallization is concentration-dependent. The values presented are for a typical 0.5% w/v concentration.
Experimental Protocols
Protocol 1: Preparation of a Stable 0.5% w/v Aqueous this compound Solution for Ophthalmic Use
-
Materials:
-
This compound (hemihydrate or anhydrous)
-
Ethanol (95%)
-
Sterile Water for Injection
-
Hydrochloric Acid or Sodium Hydroxide (for pH adjustment)
-
Sterile 0.22 µm filter
-
Sterile glass container
-
-
Procedure:
-
Weigh 0.5 g of this compound.
-
In a sterile beaker, dissolve the this compound in 5 mL of ethanol (95%) with gentle stirring.
-
In a separate sterile beaker, take approximately 90 mL of Sterile Water for Injection.
-
Slowly add the this compound-ethanol solution to the water while continuously stirring.
-
Adjust the pH of the solution to between 5.0 and 5.5 using dilute hydrochloric acid or sodium hydroxide.
-
Add Sterile Water for Injection to bring the final volume to 100 mL.
-
Filter the solution through a sterile 0.22 µm filter into the final sterile glass container.
-
Seal the container tightly and store at a controlled cool temperature (e.g., 8-15°C)[1].
-
Protocol 2: Monitoring for this compound Crystallization
-
Visual Inspection:
-
Regularly inspect the solution against a black and white background for any signs of crystal formation, especially after temperature cycling.
-
Use a polarized light microscope to examine a sample of the solution for birefringence, which would indicate the presence of crystals.
-
-
Analytical Monitoring (using Process Analytical Technology - PAT):
-
Focused Beam Reflectance Measurement (FBRM): This in-line technique can be used during formulation development to monitor particle size and count in real-time, providing early detection of nucleation and crystal growth.
-
Raman Spectroscopy: In-line Raman probes can monitor changes in the solution's chemical composition and physical state, allowing for the detection of solid-phase formation.
-
Visualizations
Caption: Factors influencing this compound crystallization risk.
References
Technical Support Center: Overcoming Reduced Antimicrobial Activity of Chlorobutanol in Polysorbate 80 Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the antimicrobial efficacy of chlorobutanol in formulations containing polysorbate 80. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate this common formulation hurdle.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My formulation containing this compound and polysorbate 80 is failing antimicrobial effectiveness testing (AET). What is the likely cause?
A1: The most probable cause is the interaction between this compound and polysorbate 80. Polysorbate 80, a non-ionic surfactant, can form micelles that entrap this compound molecules.[1] This entrapment, often referred to as micellar solubilization, reduces the concentration of free, active this compound in the aqueous phase, thereby diminishing its antimicrobial activity. The preservative's effectiveness is dependent on the unbound concentration available to act on microorganisms.
Q2: How can I confirm that polysorbate 80 is inhibiting the antimicrobial activity of this compound in my formulation?
A2: To confirm the inhibitory effect of polysorbate 80, you can perform a dose-response study. This involves preparing several batches of your formulation with a fixed concentration of this compound and varying concentrations of polysorbate 80. Then, determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of relevant microorganisms for each batch. A progressive increase in the MIC of this compound with increasing polysorbate 80 concentration would confirm the inhibitory effect.
Q3: What are the primary strategies to overcome the reduced efficacy of this compound in the presence of polysorbate 80?
A3: There are several strategies you can employ:
-
Increase this compound Concentration: The most direct approach is to increase the concentration of this compound in your formulation to compensate for the amount that will be sequestered by the polysorbate 80 micelles. However, this must be done cautiously to avoid toxicity and stay within regulatory limits.
-
Optimize Polysorbate 80 Concentration: Use the lowest possible concentration of polysorbate 80 that still achieves the desired solubilization or stabilization of your active pharmaceutical ingredient (API).
-
Utilize Synergistic Preservative Combinations: Combine this compound with another preservative that is less affected by polysorbate 80. For example, a combination of chlorocresol with benzalkonium chloride has been shown to have synergistic effects.[2][3]
-
Consider Alternative Preservatives: In some cases, it may be necessary to replace this compound with a preservative that retains its efficacy in the presence of non-ionic surfactants.
-
Formulation Modification: Altering the pH of the formulation can sometimes influence the partitioning of the preservative between the aqueous phase and the micelles, though this is highly dependent on the specific preservative and surfactant.
Q4: Are there any alternative preservatives that are known to be more compatible with polysorbate 80?
A4: Yes, some preservatives are less susceptible to inactivation by polysorbate 80. Quaternary ammonium compounds like benzalkonium chloride are often more effective in formulations with non-ionic surfactants because they are more hydrophilic and less likely to be entrapped in micelles. Additionally, preservatives that are not inactivated by highly ethoxylated compounds, such as Germall Plus , can be considered.[4] For ophthalmic formulations, alternatives like stabilized oxychloro complexes (Purite ) and sodium perborate (GenAqua ) are also used.[5]
Q5: Can I use a co-surfactant to mitigate the issue?
A5: The use of a co-surfactant can sometimes alter the structure and properties of the micelles, which may influence the partitioning of the preservative. However, the effect is not always predictable and would require experimental validation. The addition of other formulation components can impact the stability and efficacy of the preservative system.
Quantitative Data
The following tables summarize the impact of polysorbate 80 on the antimicrobial activity of active compounds. While specific data for this compound is limited in publicly available literature, the data for essential oils provides a clear illustration of the inhibitory effect of polysorbate 80, which follows a similar mechanism of micellar entrapment.
Table 1: Minimum Inhibitory Concentration (MIC) of Oregano Essential Oil with and without Polysorbate 80 [6][7]
| Microorganism | MIC without Polysorbate 80 (%) | MIC with Polysorbate 80 (%) | Fold Increase in MIC |
| Staphylococcus aureus | 0.04 - 0.08 | 0.78 - 1.56 | ~20x |
| Escherichia coli | 0.02 - 0.04 | 0.39 - 0.78 | ~20x |
| Pseudomonas aeruginosa | 0.08 - 0.16 | 1.56 - 3.12 | ~20x |
| Candida albicans | 0.04 - 0.08 | 0.78 - 1.56 | ~20x |
Table 2: Minimum Inhibitory Concentration (MIC) of Thyme Essential Oil with and without Polysorbate 80 [6][7]
| Microorganism | MIC without Polysorbate 80 (%) | MIC with Polysorbate 80 (%) | Fold Increase in MIC |
| Staphylococcus aureus | 0.04 - 0.08 | 1.56 - 3.12 | ~40x |
| Escherichia coli | 0.02 - 0.04 | 0.78 - 1.56 | ~40x |
| Pseudomonas aeruginosa | 0.08 - 0.16 | 3.12 - 6.25 | ~40x |
| Candida albicans | 0.04 - 0.08 | 1.56 - 3.12 | ~40x |
Note: The data above for essential oils demonstrates the principle of reduced antimicrobial efficacy in the presence of polysorbate 80. A similar trend is expected for this compound, although the magnitude of the effect may vary.
Experimental Protocols
Antimicrobial Effectiveness Test (AET) for Formulations Containing Polysorbate 80
This protocol is adapted from the USP <51> guidelines and includes considerations for formulations with surfactants.
1. Objective: To determine the effectiveness of the preservative system in a formulation containing this compound and polysorbate 80.
2. Materials:
-
Test formulation
-
Challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)
-
Sterile saline solution (0.9% NaCl)
-
Soybean-Casein Digest Agar (SCDA)
-
Sabouraud Dextrose Agar (SDA)
-
Neutralizing broth (e.g., D/E Neutralizing Broth or a custom validated neutralizer)
-
Sterile containers for inoculation
-
Incubators (20-25°C and 30-35°C)
3. Procedure:
-
Preparation of Inoculum:
-
Grow fresh cultures of the challenge microorganisms on appropriate agar (SCDA for bacteria, SDA for fungi).
-
Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Inoculation of the Product:
-
Dispense equal volumes of the test formulation into five separate sterile containers.
-
Inoculate each container with one of the challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.
-
Mix thoroughly to ensure uniform distribution of the microorganisms.
-
-
Incubation:
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
-
Sampling and Enumeration:
-
At specified intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container.
-
Immediately dilute the sample in a validated neutralizing broth to inactivate the this compound. This step is critical to prevent the preservative from continuing to act after sampling.
-
Perform serial dilutions and use the plate count method to determine the number of viable microorganisms. Use SCDA for bacteria (incubate at 30-35°C) and SDA for fungi (incubate at 20-25°C).
-
-
Data Analysis:
-
Calculate the log reduction in viable microorganisms from the initial count at each time point.
-
Compare the results to the acceptance criteria outlined in USP <51> for the appropriate product category.
-
4. Validation of Neutralizer: It is crucial to validate that the neutralizing broth effectively inactivates the antimicrobial activity of the this compound in the formulation without being toxic to the microorganisms. This is typically done by inoculating the neutralized formulation with a low number of microorganisms (e.g., <100 CFU) and ensuring their recovery.
Visualizations
Mechanism of Polysorbate 80 Interference
Caption: Micellar entrapment of this compound by polysorbate 80.
Experimental Workflow for AET
References
- 1. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistscorner.com [chemistscorner.com]
- 5. Balancing antimicrobial efficacy and toxicity of currently available topical ophthalmic preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Chlorobutanol Peak Tailing in HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the analysis of chlorobutanol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1][2] An ideal peak has a symmetrical Gaussian shape.[1][3] Peak tailing is quantitatively measured by the tailing factor (T) or asymmetry factor (As); a value greater than 1 indicates tailing.[3][4] This distortion can negatively impact resolution, sensitivity, and the accuracy of quantification.[5]
Q2: Why is my this compound peak tailing?
A2: this compound, a tertiary alcohol, can exhibit peak tailing primarily due to secondary interactions with the stationary phase.[6][7] The most common cause is the interaction of the polar hydroxyl group of this compound with active, acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][4][8] Other potential causes include column overload, extra-column dead volume, or inappropriate mobile phase conditions.[9][10]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical factor. Silanol groups on a silica column have a pKa of approximately 3.5.[5] At a mobile phase pH above this value, the silanols become ionized (negatively charged), which increases their interaction with polar analytes like this compound, leading to peak tailing.[4][8] Operating at a lower pH (e.g., below 3) can suppress this ionization and significantly improve peak shape.[1][4][5]
Q4: What is an acceptable tailing factor?
A4: For many assays, a peak with an asymmetry factor (As) greater than 1.5 is acceptable.[4] However, regulated methods often require a USP tailing factor (T) of less than a specified limit, frequently ≤ 2.0.[3] An ideal, perfectly symmetrical peak has a tailing factor of 1.0.[3]
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing. Start with the initial diagnosis and follow the recommended steps.
Step 1: Initial Diagnosis & Problem Isolation
Observe the chromatogram carefully to determine the nature of the tailing.
-
Does only the this compound peak tail? If other peaks (especially basic compounds) are also tailing, the issue is likely chemical (related to the column or mobile phase). If neutral compounds show good peak shape, it strongly points to secondary silanol interactions.[11]
-
Do all peaks tail? If every peak in the chromatogram exhibits tailing, the cause is more likely physical, such as a column void, a partially blocked frit, or excessive extra-column volume (e.g., from tubing).[9][10][11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Logical workflow for diagnosing HPLC peak tailing.
Step 2: Addressing Chemical Interactions
If the issue is isolated to this compound or other polar analytes, the primary cause is likely secondary interactions with residual silanol groups on the silica stationary phase.[4][8]
The Mechanism of Silanol Interaction
Free silanol groups on the silica surface can interact with the polar hydroxyl group of this compound via hydrogen bonding or ion-exchange mechanisms, creating a secondary retention mechanism that leads to peak tailing.[8][12]
Caption: Interaction of this compound with active silanol sites.
Solutions for Chemical Interactions
1. Mobile Phase Optimization
Adjusting the mobile phase is often the first and most effective solution.
| Parameter | Recommended Action | Rationale |
| pH | Lower the mobile phase pH to ≤ 3.0 using an acidifier (e.g., 0.1% formic acid or phosphoric acid).[1][13] | Suppresses the ionization of acidic silanol groups, minimizing secondary ionic interactions with this compound.[4][5] |
| Buffer Strength | For LC-UV, increase buffer concentration (e.g., phosphate from 10 mM to 25 mM).[13] | Higher ionic strength can help mask residual silanol sites and improve peak shape.[13] |
| Additives | Add a competing base like triethylamine (TEA) at a low concentration (e.g., 10-20 mM).[1][5] | TEA preferentially interacts with the active silanol sites, effectively blocking them from interacting with the analyte. Note: This may permanently modify the column.[5] |
2. Column Selection
The choice of HPLC column is critical for preventing peak tailing.
| Column Type | Recommendation | Rationale |
| End-Capped Columns | Use a column that is "end-capped" or "base-deactivated" (BDS).[13] | End-capping treats residual silanol groups with a small silylating agent (like trimethylsilyl), making them less polar and significantly reducing their activity.[4][13] |
| High-Purity Silica | Select columns packed with modern, high-purity Type B silica.[1] | Type B silica has a much lower content of acidic silanols and trace metal contaminants compared to older Type A silica, resulting in better peak shapes for polar compounds.[1] |
| Alternative Phases | Consider polar-embedded or non-silica-based (e.g., polymer) stationary phases.[1][14] | These phases are designed to be more compatible with polar analytes and highly aqueous mobile phases, reducing unwanted secondary interactions.[1][15] |
Step 3: Addressing Physical and Other Issues
If all peaks are tailing, investigate the physical state of the HPLC system and column.
| Issue | Recommended Action | Protocol / Explanation |
| Column Overload | Reduce the mass of sample injected. | Dilute the sample or decrease the injection volume. If the peak shape improves, overload was the cause.[5][9] Overloaded peaks often look like right triangles.[5] |
| Column Void / Bed Deformation | Replace the guard column (if used). If the problem persists, replace the analytical column.[4] | A void at the column inlet creates a space for the sample band to spread, causing distortion.[5][9] This can be confirmed by replacing the column with a new one.[9] |
| Blocked Frit | Backflush the column (if the manufacturer allows) with a strong solvent. | Contaminants from the sample or mobile phase can clog the inlet frit, leading to poor flow distribution.[4][10] |
| Extra-Column Volume | Minimize tubing length and use narrow internal diameter (e.g., 0.005") tubing, especially between the column and detector.[14] | Excessive volume outside of the column causes the separated analyte bands to broaden, leading to tailing.[2][14] |
| Solvent Mismatch | Dissolve the sample in the mobile phase or a weaker solvent.[5] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][5] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To improve this compound peak shape by suppressing silanol ionization.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Acidifier: Formic acid, trifluoroacetic acid (TFA), or phosphoric acid.
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Using a calibrated pH meter, add the acidifier dropwise until the desired pH (e.g., 2.8) is reached. A typical starting concentration is 0.1% (v/v) of formic acid or TFA.
-
Mix the acidified aqueous phase with the organic solvent at the desired ratio (e.g., 50:50 Methanol:Water).[16]
-
Degas the final mobile phase by sonication or vacuum filtration.
-
Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak distortion and high backpressure.
Caution: Check the column manufacturer's instructions to confirm solvent compatibility and whether backflushing is permitted.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
If backflushing, reverse the column direction.
-
Flush the column sequentially with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each solvent. A typical sequence for a reversed-phase column is:
-
Mobile Phase (without buffer salts)
-
100% Water
-
100% Acetonitrile or Methanol
-
100% Isopropanol (a strong solvent)
-
100% Acetonitrile or Methanol
-
Mobile Phase (re-equilibration)
-
-
Monitor the backpressure during flushing. A significant drop indicates the removal of a blockage.
-
Reconnect the column to the detector in the correct flow direction and equilibrate thoroughly with the mobile phase before use.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. youtube.com [youtube.com]
- 12. chromanik.co.jp [chromanik.co.jp]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. chromtech.com [chromtech.com]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chlorobutanol Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving chlorobutanol in aqueous buffers.
Frequently Asked Questions (FAQs)
Category 1: Basic Solubility Issues
Q1: Why is my this compound not dissolving completely in my aqueous buffer at room temperature?
A: this compound has limited solubility in water, approximately 8 g/L (or 0.8% w/v) at 20°C.[1][2][3][4] Many applications, such as its use as a preservative, require concentrations around 0.5% w/v, which is near its saturation point at room temperature.[5][6][7][8][9] If your buffer is cold or if you are trying to prepare a concentration higher than 0.5-0.8%, you will likely encounter solubility issues.
Q2: My this compound dissolved after heating, but it precipitated or crystallized as the solution cooled. Why did this happen?
A: this compound is significantly more soluble in hot water than in cold water.[10][11] When you heat the solution, you can dissolve a higher amount of this compound. However, upon cooling, the solubility decreases, and if the concentration exceeds the saturation point at that lower temperature, the excess this compound will precipitate out of the solution.[3][6][9] A 0.5% w/v aqueous solution is nearly saturated at room temperature and may crystallize if the temperature is reduced.[3][6][9]
Q3: What is the maximum concentration of this compound I can reliably expect to dissolve in a simple aqueous buffer?
A: Under standard room temperature conditions (around 20-25°C), the maximum reliable concentration is approximately 0.8% w/v (8 mg/mL).[1][4] For practical purposes and to avoid precipitation with minor temperature fluctuations, it is advisable to work with concentrations of 0.5% w/v or slightly above, unless other solubility-enhancing techniques are employed.
Category 2: Solubility Enhancement and Troubleshooting
Q4: How can I improve the solubility of this compound in my aqueous formulation?
A: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Temperature Control: Gently heating the buffer can increase the rate and extent of dissolution. However, this must be paired with a strategy to prevent precipitation upon cooling, such as the addition of other excipients.[10][11]
-
pH Adjustment: Using a slightly acidic buffer (pH 3-5) can improve the stability of this compound, although its impact on solubility is less pronounced than other methods.[3][6][9]
-
Co-solvents: The addition of a water-miscible solvent in which this compound is highly soluble is a very effective technique.[12][13]
-
Complexation Agents: Using agents like cyclodextrins can form inclusion complexes with this compound, significantly increasing its apparent water solubility.[14][15][16]
Q5: How does pH affect the solubility and stability of this compound? What is the optimal pH range?
A: this compound's stability is highly pH-dependent. It is most stable in acidic conditions (pH 3-5).[3][6][9] As the pH increases, especially above pH 7, it undergoes degradation catalyzed by hydroxide ions.[3][6][9] The half-life of this compound in a solution at pH 7.5 and 25°C is approximately three months.[3][6] Furthermore, its antimicrobial activity is considerably reduced at a pH above 5.5.[6] Therefore, for both stability and preservative efficacy, maintaining a pH below 5.5 is recommended.
Q6: Can I use co-solvents to increase this compound solubility? Which ones are effective and at what concentrations?
A: Yes, co-solvency is a highly effective method. This compound is very soluble in several pharmaceutically acceptable solvents.[1]
-
Ethanol: this compound is very soluble in ethanol (1 part in 1 part ethanol).[6]
-
Glycerin (Glycerol): It is also soluble in glycerin (1 part in 10 parts glycerin).[6][10]
-
Phenylethanol: A combination of 0.5% w/v this compound and 0.5% w/v phenylethanol has been reported to be advantageous, as the this compound first dissolves in the phenylethanol, and the resulting liquid can then be dissolved in an aqueous solution without heat.[6]
A common strategy is to first dissolve the this compound in a small amount of co-solvent and then slowly add this concentrate to the aqueous buffer with continuous stirring.
Q7: What are cyclodextrins and how can they help dissolve this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) central cavity.[15] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic cavity.[14] This "host-guest" interaction forms an inclusion complex that is, as a whole, water-soluble, thereby increasing the apparent solubility of the guest molecule in the aqueous medium.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose.[17]
Category 3: Formulation & Storage Challenges
Q8: I'm losing a significant amount of this compound during heat sterilization (autoclaving). How can this be minimized?
A: This loss is due to the high volatility of this compound; it readily sublimes and can be lost with water vapor during autoclaving.[6][9] At pH 5, approximately 30% of this compound can be lost during this process.[6] To minimize this, especially when using polyethylene containers, you can pre-saturate the containers by autoclaving them first in a solution of this compound.[6] The containers should then be used immediately for the final formulation.
Q9: My this compound concentration is decreasing over time during storage. What are the likely causes?
A: There are two primary causes for the loss of this compound during storage:
-
Volatility: this compound is volatile and can escape from the solution.[6][9] This is a significant issue with porous containers (e.g., polyethylene) and can also occur through rubber stoppers in parenteral vials.[6][9] Storing the bulk material in a well-closed, airtight container at a controlled temperature (8-15°C) is recommended.[6]
-
Sorption/Incompatibility: this compound is known to be incompatible with certain materials through sorption. This includes plastic vials, some rubber stoppers, and polyethylene.[6] It can also interact with excipients like polysorbate 80, which can reduce its antimicrobial effectiveness.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility | Reference(s) |
| Water | ~ 8 g/L (1 g in 125 mL) | [1][5][6] |
| Hot Water | More soluble than in cold water | [10][11] |
| Ethanol (95%) | 1 g in 1 mL | [6] |
| Glycerol (85%) | 1 g in 10 mL | [5][6] |
| Ether | Very Soluble | [5] |
| Chloroform | Freely Soluble | [5] |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect | Recommended Condition | Reference(s) |
| pH | Stability and antimicrobial efficacy decrease as pH rises. Degradation is catalyzed by hydroxide ions. | Maintain pH < 5.5 for optimal stability and efficacy. | [3][6][9] |
| Temperature | High temperatures (e.g., autoclaving) increase volatility and can cause significant loss. Low temperatures can cause precipitation from saturated solutions. | Avoid excessive heat. Store solutions at controlled room temperature and avoid refrigeration if concentration is >0.5%. | [6][9] |
| Storage Container | Significant loss can occur through porous materials like polyethylene and rubber stoppers due to volatility and sorption. | Use well-sealed, airtight glass containers. If plastic must be used, compatibility studies are essential. | [6][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using Temperature Control
This protocol is suitable for preparing solutions where subsequent precipitation is not a concern or is controlled by other formulation components.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Heating Buffer: Gently heat the target aqueous buffer to approximately 40-50°C in a sealed vessel to minimize evaporation. Caution: Do not boil, as this can lead to significant loss of this compound and hydrolysis.[11]
-
Dissolution: Slowly add the weighed this compound to the warm buffer while stirring continuously until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Be aware that concentrations above 0.8% w/v are likely to precipitate.[3][6]
-
Finalization: Once at room temperature, adjust to the final volume with the buffer if necessary.
Protocol 2: Enhancing this compound Solubility with a Co-solvent
This method is effective for achieving higher concentrations of this compound that remain stable at room temperature.
-
Co-solvent Selection: Choose a suitable co-solvent such as ethanol or glycerol.
-
Stock Solution: Prepare a concentrated stock solution by dissolving the required amount of this compound in a minimal volume of the chosen co-solvent (e.g., dissolve 1 g of this compound in 1 mL of ethanol).[6]
-
Dilution: While stirring the bulk of the aqueous buffer, slowly add the concentrated stock solution dropwise.
-
Mixing: Continue to stir the final solution for 15-20 minutes to ensure homogeneity.
-
Observation: Visually inspect the solution for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible while maintaining the solubility of this compound.
Protocol 3: Improving this compound Solubility via Complexation with HP-β-Cyclodextrin
This advanced technique creates a soluble inclusion complex.
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and should be determined experimentally (a molar ratio of 1:1 is a good starting point).
-
Addition of this compound: Slowly add the powdered this compound to the HP-β-CD solution under constant, vigorous stirring.
-
Complexation: Seal the container and continue to stir the mixture at room temperature for an extended period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.[17]
-
Filtration (Optional): If any undissolved particles remain, filter the solution through a 0.22 µm filter to remove them. The resulting clear solution contains the soluble this compound-cyclodextrin complex.
Visualizations
The following diagrams illustrate key workflows and concepts for addressing this compound solubility.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. chembk.com [chembk.com]
- 2. 57-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 57-15-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. athenstaedt.de [athenstaedt.de]
- 6. phexcom.com [phexcom.com]
- 7. This compound | Antibiotic | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound CAS#: 57-15-8 [m.chemicalbook.com]
- 10. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ijsdr.org [ijsdr.org]
- 13. ajptonline.com [ajptonline.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
minimizing chlorobutanol sublimation during storage and handling
Technical Support Center: Chlorobutanol Storage and Handling
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals minimize this compound sublimation during storage and handling, ensuring the integrity and concentration of your preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it volatile?
A1: this compound (1,1,1-trichloro-2-methyl-2-propanol) is a pharmaceutical preservative with antibacterial and antifungal properties.[1] It is a white, crystalline solid with a characteristic camphor-like odor.[1][2][3] Its volatility and tendency to sublime—transitioning directly from a solid to a gas—are due to its relatively high vapor pressure and weak intermolecular forces.[4] This means it can be lost from containers that are not properly sealed.
Q2: I opened my container of this compound and noticed a strong smell and less product than expected. What happened?
A2: The strong, camphor-like odor is characteristic of this compound.[2][3] If you notice a significant loss of product, it is likely due to sublimation, especially if the container was not tightly sealed or was stored at elevated temperatures.[5][6] Prolonged exposure to air accelerates this process.[2]
Q3: What are the ideal storage conditions to minimize this compound sublimation?
A3: To minimize sublimation, this compound should be stored in a cool, dry, and well-ventilated area.[2][7] The bulk material should be kept in a tightly sealed container at a refrigerated temperature, typically between 2°C and 8°C.[5][8][9] For solutions, it is also critical to minimize headspace in the container to reduce the area for sublimation and evaporation.
Q4: Can I store this compound at room temperature?
A4: While this compound is stable at ambient temperatures if sealed properly, long-term storage at room temperature is not ideal for minimizing sublimation.[2][10] Storing it in a refrigerated environment (2°C to 8°C) will significantly lower its vapor pressure and reduce the rate of sublimation.[9]
Q5: Does the type of container matter for storing this compound?
A5: Absolutely. The choice of container is critical. Glass vials with PTFE-lined screw caps or crimp tops provide an excellent airtight seal and are chemically inert.[9][11] Avoid using polyethylene containers for aqueous solutions, as they can result in rapid loss of the preservative.[5] If using plastic, ensure it is compatible and provides a hermetic seal.
Troubleshooting Guide
Issue: Suspected loss of this compound from a solid container.
| Possible Cause | Troubleshooting Steps |
| Improper Sealing | Ensure the container lid is tightly closed. For screw caps, consider using Teflon tape or parafilm for an extra seal.[12] |
| High Storage Temperature | Move the container to a refrigerated and temperature-controlled environment (2°C to 8°C).[9] |
| Container Material | If you suspect the container is permeable, transfer the product to an amber glass bottle with a PTFE-lined cap. |
| Frequent Opening | Minimize the frequency of opening the primary container. Aliquot the required amount into smaller, sealed vials for daily use. |
Issue: Decreased concentration of this compound in a prepared solution.
| Possible Cause | Troubleshooting Steps |
| Evaporation/Sublimation from Solution | Use vials with minimal headspace. Ensure caps are tightly sealed. Store solutions at recommended refrigerated temperatures.[13] |
| Degradation due to pH | This compound is most stable in acidic conditions (around pH 3) and degrades in neutral or alkaline solutions.[5][6][14] Verify the pH of your formulation. The half-life at pH 7.5 and 25°C is approximately 3 months.[5] |
| Adsorption to Container/Stopper | Appreciable loss of this compound can occur through rubber stoppers in parenteral vials.[5] Conduct stability studies with your chosen packaging to quantify any loss. |
| High Temperature Exposure (e.g., Autoclaving) | Significant loss can occur during heat sterilization, especially in polyethylene containers.[5] If possible, consider sterile filtration or pre-saturating the container with a this compound solution before autoclaving.[5] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₇Cl₃O | [1] |
| Molar Mass | 177.46 g/mol | [1] |
| Appearance | White, crystalline solid | [1][2] |
| Odor | Camphor-like | [1][2][3] |
| Melting Point | Anhydrous: ~97°C; Hemihydrate: ~76-78°C | [3][5] |
| Boiling Point | ~167°C | [1][3] |
| Solubility | Slightly soluble in water; Very soluble in ethanol, ether, chloroform | [2][6][15] |
| Stability | Degrades in solutions with pH > 5.5; Hydrolyzes at high temperatures | [5][14] |
Table 2: Factors Influencing this compound Sublimation and Recommended Mitigation Strategies
| Factor | Impact on Sublimation Rate | Recommended Mitigation Strategy |
| Temperature | Increases with temperature | Store at refrigerated temperatures (2°C to 8°C).[9] |
| Pressure | Increases with lower external pressure | Store at ambient atmospheric pressure. |
| Container Seal | High loss with poor seals | Use containers with airtight seals (e.g., glass with PTFE-lined caps).[9][11] |
| Headspace Volume | Increases with larger headspace | Use the smallest practical container for the volume of material. |
| Air Exposure | Increases with frequent/prolonged exposure | Keep containers tightly closed.[2] Aliquot into smaller vessels for use. |
| Container Material | High loss through permeable materials (e.g., polyethylene) | Use glass or other non-permeable containers.[5] |
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Sublimation Under Different Storage Conditions
Objective: To quantify the mass loss of solid this compound due to sublimation in different containers and at different temperatures.
Materials:
-
This compound, solid (anhydrous)
-
Analytical balance (readable to 0.1 mg)
-
3 types of containers:
-
Glass vial with PTFE-lined screw cap
-
Amber glass vial with polycone cap
-
Standard polyethylene screw-cap vial
-
-
Parafilm or Teflon tape
-
Temperature-controlled environments:
-
Refrigerator (2-8°C)
-
Room temperature cabinet (20-25°C)
-
Methodology:
-
Label three vials of each container type for each temperature condition (18 vials total).
-
Accurately weigh approximately 1.0 g of this compound into each vial. Record the initial mass (M_initial) to four decimal places.
-
Tightly seal each vial. For an additional variable, wrap the threads of half of the screw-cap vials with Teflon tape.
-
Place the vials in their respective temperature-controlled environments.
-
At specified time points (e.g., Day 7, Day 14, Day 30, Day 60), remove the vials and allow them to equilibrate to room temperature before weighing.
-
Carefully wipe any condensation from the exterior of the vials.
-
Weigh each vial and record the mass (M_t).
-
Calculate the percent mass loss at each time point using the formula: % Mass Loss = [(M_initial - M_t) / M_initial] * 100
-
Compare the mass loss across different container types, sealing methods, and temperatures to determine the optimal storage configuration.
Protocol 2: HPLC Analysis of this compound Concentration in Solution Over Time
Objective: To determine the stability and loss of this compound from a solution under various storage conditions.
Materials:
-
0.5% (w/v) this compound aqueous solution, buffered to pH 4.5
-
Storage vials (as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Methanol:Water (50:50)
-
This compound reference standard
Methodology:
-
Prepare a stock 0.5% (w/v) this compound solution.
-
Fill and seal the different types of storage vials, minimizing headspace.
-
Store the vials at refrigerated (2-8°C) and room temperature (20-25°C).
-
Prepare a calibration curve using the this compound reference standard.
-
At initial time (T=0) and subsequent time points (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each condition.
-
Allow the solution to equilibrate to room temperature.
-
Prepare the sample for injection according to validated lab procedures.
-
Analyze the sample by HPLC, using a UV detector set to 210 nm.[16]
-
Quantify the this compound concentration against the calibration curve.
-
Plot the concentration over time for each storage condition to determine the rate of loss and identify the most stable condition.
Visualizations
Caption: Key factors that increase or decrease this compound sublimation.
Caption: Workflow for testing and validating optimal storage conditions.
Caption: Decision tree for troubleshooting this compound loss.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. athenstaedt.de [athenstaedt.de]
- 3. This compound [drugfuture.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. phexcom.com [phexcom.com]
- 6. This compound CAS#: 57-15-8 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 13. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Chlorobutanol Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of chlorobutanol waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear protective gloves, safety goggles with side-shields, and a lab coat or other protective clothing.[1][2][4] In case of insufficient ventilation or the potential for aerosol formation, respiratory protection should be used.[1][4]
Q3: How should I store this compound and its waste?
A3: this compound and its waste should be stored in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[2][4] It should be kept away from heat, sources of ignition, and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[5]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should not dispose of this compound waste down the drain.[2] It must be disposed of as hazardous chemical waste.
Q5: What is the proper procedure for disposing of empty this compound containers?
A5: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning, or it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[3]
Q6: Is this compound stable in aqueous solutions?
A6: The stability of this compound in aqueous solutions is pH-dependent. It is stable in acidic solutions (pH 3-5) but degrades in neutral or alkaline solutions, a process catalyzed by hydroxide ions.[6][7][8] For example, at 25°C, the half-life of this compound at pH 3 is 90 years, while at pH 7.5, it is only 0.23 years (approximately 3 months).[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Crystallization of this compound in an aqueous solution. | The concentration of this compound is near its saturation point, and the temperature of the solution has decreased. | Gently warm the solution while stirring to redissolve the crystals. Store the solution at a controlled room temperature to prevent recrystallization. A 0.5% w/v aqueous solution is nearly saturated at room temperature.[8] |
| A drop in the pH of a this compound-containing solution over time. | Degradation of this compound, especially at elevated temperatures or in neutral to alkaline conditions, leads to the formation of acidic byproducts, including hydrochloric acid.[6] | Buffer the solution to maintain a pH between 3 and 5, where this compound exhibits maximum stability.[7] Avoid storing solutions at high temperatures. |
| Skin or eye irritation after handling this compound. | Direct contact with this compound due to inadequate PPE or a spill. | For skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2] For eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] In both cases, seek medical attention.[2] |
| A camphor-like odor is noticeable in the laboratory. | This compound is volatile and may be sublimating from an improperly sealed container or a small spill. | Ensure all containers of this compound and its waste are tightly sealed. Work in a well-ventilated area or a fume hood.[2][4] Check for and clean up any spills immediately. |
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound from bodies like OSHA, NIOSH, or ACGIH have not been established, the following table summarizes other relevant quantitative data.[1][2][4][5][9]
| Parameter | Value | Source/Notes |
| Melting Point | 95-99 °C (anhydrous) | [8][9][][11] |
| Boiling Point | 167 °C | [8][9][][11] |
| Solubility in Water | Slightly soluble in cold water, more soluble in hot water. | [9][11] |
| Solubility in Organic Solvents | Freely soluble in alcohol, ether, and chloroform. | [11] |
| Half-life in Aqueous Solution (25°C) | 90 years at pH 3 | [6] |
| Half-life in Aqueous Solution (25°C) | 0.23 years (approx. 3 months) at pH 7.5 | [6] |
| Probable Oral Lethal Dose (Human) | 50-500 mg/kg | [2] |
Experimental Protocols
Protocol 1: Decontamination of Surfaces After a Small this compound Spill
Objective: To safely clean and decontaminate a laboratory surface after a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): 2 pairs of chemical-resistant gloves, safety goggles, lab coat.
-
Absorbent material (e.g., spill pillows, absorbent pads, or vermiculite).
-
Two sealable, thick plastic hazardous waste disposal bags.
-
Scoop and dustpan (plastic or other non-sparking material).
-
Decontamination solution: 70% ethanol.
-
Cleaning solution: Mild detergent and water.
-
Paper towels.
Procedure:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or the ventilation is poor, evacuate the area.
-
Don PPE: Put on all required PPE.
-
Contain the Spill: Cover the spill with absorbent material, starting from the outside and working inwards to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed this compound and absorbent material into a hazardous waste bag.[9]
-
Initial Decontamination: Wipe the spill area with paper towels soaked in 70% ethanol. Place the used paper towels in the same hazardous waste bag.
-
Secondary Cleaning: Wash the area with a mild detergent and water solution.[12]
-
Final Rinse: Rinse the area with clean water.
-
Dry the Surface: Dry the area with clean paper towels.
-
Dispose of Waste: Seal the hazardous waste bag and place it inside the second hazardous waste bag for extra security. Label the bag clearly as "this compound Waste" and arrange for disposal through your institution's environmental health and safety (EHS) office.
-
Remove PPE and Wash Hands: Remove PPE and dispose of it appropriately. Wash your hands thoroughly with soap and water.
Protocol 2: Chemical Degradation of Aqueous this compound Waste via Alkaline Hydrolysis
Objective: To degrade this compound in an aqueous waste stream into less harmful components before final disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Aqueous this compound waste.
-
Sodium hydroxide (NaOH) solution (1 M).
-
Hydrochloric acid (HCl) solution (1 M).
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., glass beaker or flask).
-
Fume hood.
-
Standard laboratory PPE.
Procedure:
-
Work in a Fume Hood: Perform this entire procedure in a certified chemical fume hood.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Prepare the Reaction: Place the aqueous this compound waste in the reaction vessel with a stir bar and place it on a stir plate. Begin stirring.
-
Adjust pH: Slowly add the 1 M NaOH solution to the waste while continuously monitoring the pH. Adjust the pH to >12 to initiate and accelerate the alkaline hydrolysis of this compound. The degradation of this compound is a hydroxide-ion-catalyzed reaction.[6][7]
-
Reaction Time: Allow the solution to stir at room temperature for at least 24 hours to ensure complete degradation.
-
Neutralization: After the reaction period, slowly add 1 M HCl to neutralize the solution to a pH between 6 and 8. Be cautious as this neutralization reaction can be exothermic.
-
Disposal: The neutralized solution can now be disposed of as aqueous chemical waste through your institution's EHS office. Confirm with your local regulations, as some jurisdictions may allow for drain disposal of the neutralized solution after confirming the absence of residual this compound.
Visualizations
Caption: Workflow for the disposal of this compound waste.
Caption: Decision-making process for responding to a this compound spill.
Caption: Simplified pathway of this compound degradation via alkaline hydrolysis.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. researchgate.net [researchgate.net]
- 7. THE KINETICS OF DEGRADATION OF this compound - ProQuest [proquest.com]
- 8. phexcom.com [phexcom.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. osha.gov [osha.gov]
Technical Support Center: Managing Chlorobutanol-Induced Irritation in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling eye and skin irritation caused by chlorobutanol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in the lab?
A1: this compound is a preservative with antibacterial and antifungal properties commonly used in pharmaceutical preparations, including ophthalmic solutions, at concentrations typically around 0.5%.[1][2] While effective as a preservative, it can be a skin and severe eye irritant.[2] Laboratory professionals may be exposed during formulation, quality control testing, or other experimental procedures.
Q2: What are the signs and symptoms of this compound-induced eye and skin irritation?
A2:
-
Eye Exposure: May cause redness, tearing, a burning sensation, blurred vision, and in severe cases, damage to the corneal epithelium.[3]
-
Skin Exposure: Can lead to redness, itching, and a rash. Prolonged or repeated contact may cause dermatitis.
Q3: What is the mechanism of this compound-induced irritation?
A3: this compound acts as a detergent, disrupting the lipid structure of cell membranes. This increases cell permeability, leading to cell lysis (cell death).[1] In the eye, it can cause toxicity to conjunctival and corneal cells, leading to cell retraction and cessation of normal cell functions like movement and division.[1]
Q4: Are there specific concentrations of this compound that are known to be irritating?
A4: Yes, studies have shown that this compound can cause irritation at concentrations used in ophthalmic preparations. For instance, a 0.5% solution of this compound in artificial tears caused irritation in over 50% of human subjects.[4][5] In vitro studies have demonstrated cytotoxic effects on human corneal epithelial cells at concentrations of 0.1% and 0.5%.[1]
Troubleshooting Guides
Scenario 1: Accidental Eye Contact with a this compound Solution
Immediate Action Plan:
-
Immediate Irrigation: Proceed immediately to the nearest emergency eyewash station.[6]
-
Flush Thoroughly: Hold the eyelids open and flush the eyes with a continuous, gentle stream of lukewarm water for at least 15-20 minutes.[7][8][9] It is crucial to ensure water reaches all surfaces of the eye and under the eyelids.
-
Remove Contact Lenses: If applicable, remove contact lenses after the initial flush, as they can trap the chemical.[7][9]
-
Seek Medical Attention: After flushing, seek immediate medical evaluation from a qualified professional, even if the symptoms seem to subside.[7][8][9] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Do Not Rub: Avoid rubbing the eyes as this can cause further damage.[7]
Logical Workflow for Eye Exposure:
Scenario 2: Accidental Skin Contact with a this compound Solution
Immediate Action Plan:
-
Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the this compound solution.
-
Rinse Skin: Flush the affected skin area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.
-
Wash with Soap and Water: After rinsing, gently wash the affected area with mild soap and water.[10]
-
Seek Medical Advice: If skin irritation, redness, or pain persists, seek medical attention.
-
Launder Contaminated Clothing: Wash contaminated clothing before reuse.
Data on this compound-Induced Irritation
| Parameter | Concentration | Observation | Source |
| Human Eye Irritation | 0.5% in artificial tears | Irritation reported in >50% of subjects. | [4][5] |
| In Vitro Corneal Cell Toxicity | 0.1% | Near depletion of the squamous layer of corneal epithelial cells. | [1] |
| In Vitro Corneal Cell Toxicity | 0.5% | Degeneration of corneal epithelial cells, cytoplasmic swelling, and breaks in the cell membrane. Immediate cessation of normal cytokinesis and mitotic activity. | [1][11] |
| Rabbit Eye Study | 0.5% in artificial tears (twice daily) | Minimal cytotoxic effects, with occasional cell exfoliation (<8%) that peaked after 2-3 days and then subsided. | [12] |
| Draize Test (Rabbit Eye) | 9180 µg/30S | Mild irritation. | [13] |
| Draize Test (Rabbit Skin) | 850 µg | Mild irritation. | [13] |
Experimental Protocols
In Vitro Human Corneal Epithelial (HCE) Cell Irritation Assay
This protocol provides a general framework for assessing the eye irritation potential of a substance like this compound using a reconstructed human corneal epithelial model.
Methodology:
-
Model Preparation: A three-dimensional HCE model (e.g., EpiOcular™, SkinEthic™ HCE) is equilibrated in culture medium according to the manufacturer's instructions.[14]
-
Test Substance Application: A defined volume or weight of the test substance (e.g., a solution of this compound in a suitable vehicle) is applied topically to the surface of the HCE model. A negative control (e.g., saline) and a positive control (a known irritant) are also tested.
-
Exposure and Incubation: The models are exposed to the test substance for a predetermined period (e.g., 10 minutes to 24 hours, depending on the expected irritancy).[15] Following exposure, the substance is rinsed off, and the tissues are transferred to fresh medium for a post-exposure incubation period (e.g., 2 to 48 hours).[15]
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
-
Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is typically classified as an irritant if the cell viability falls below a certain threshold (e.g., 50%).[15]
Experimental Workflow for In Vitro HCE Assay:
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a method to determine the potential for a substance to cause skin irritation and sensitization.
Methodology:
-
Panel Selection: A panel of human volunteers (typically 50-200) is recruited.[16]
-
Induction Phase: A small amount of the test substance (e.g., this compound at a specific concentration in a suitable vehicle) is applied to a designated skin site (usually the back) under an occlusive or semi-occlusive patch.[17] The patch is worn for a set period (e.g., 24-48 hours) and then removed.[18] This process is repeated on the same site for a total of nine applications over a three-week period.[17] After each application, the site is scored for any signs of irritation (e.g., redness, swelling).
-
Rest Period: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.[18]
-
Challenge Phase: After the rest period, a challenge patch with the test substance is applied to a new, previously untreated skin site.[18]
-
Scoring and Evaluation: The challenge site is scored for any reaction at 24, 48, and 72 hours after application.[19] A reaction at the challenge site that is more severe than any reaction observed during the induction phase may indicate sensitization. The degree of irritation is also assessed based on the scoring during the induction phase.
Signaling Pathway for this compound-Induced Irritation
This compound-induced irritation is primarily initiated by its detergent-like effect on cell membranes. This initial damage can trigger a cascade of cellular events leading to an inflammatory response.
Conceptual Signaling Pathway:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic effects of benzalkonium chloride and this compound on human corneal epithelial cells in vitro. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Irritation associated with tear-replacement ophthalmic drops. A pharmaceutical and subjective investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. editverse.com [editverse.com]
- 9. johnsonmemorial.org [johnsonmemorial.org]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Cytotoxic effects of benzalkonium chloride and this compound on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Twice-daily use of a this compound-preserved artificial tear on rabbit corneal epithelium assessed by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS#:57-15-8 | Chemsrc [chemsrc.com]
- 14. iivs.org [iivs.org]
- 15. Establishment of a new in vitro test method for evaluation of eye irritancy using a reconstructed human corneal epithelial model, LabCyte CORNEA-MODEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. ovid.com [ovid.com]
Technical Support Center: Removal of Chlorobutanol from Final Pharmaceutical Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of chlorobutanol from final pharmaceutical compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of this compound using common laboratory techniques.
Issue 1: High Levels of Residual this compound After Recrystallization
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Selection | Conduct a solvent screen to identify a solvent in which the final compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while this compound remains soluble at lower temperatures. | The principle of recrystallization relies on the differential solubility of the compound and impurities at varying temperatures.[1][2] |
| Insufficient Number of Recrystallization Cycles | Perform one to two additional recrystallization cycles. Monitor the this compound levels after each cycle using a validated analytical method (e.g., GC-MS or RP-HPLC). | Repeated recrystallization cycles can progressively reduce the concentration of highly soluble impurities. |
| Cooling Rate is Too Rapid | Allow the crystallization mixture to cool slowly to room temperature before placing it in an ice bath. Avoid agitating the solution during the initial cooling phase. | Rapid cooling can lead to the trapping of impurities, including this compound, within the crystal lattice of the final compound.[2] |
| Inadequate Washing of Crystals | Wash the filtered crystals with a small amount of the cold recrystallization solvent. | This helps to remove any residual mother liquor containing dissolved this compound from the surface of the crystals.[3] |
Issue 2: Product Instability or Degradation During this compound Removal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal Degradation of the Final Compound | If using distillation, consider vacuum distillation to lower the boiling point. For recrystallization, select a solvent with a lower boiling point. | Many active pharmaceutical ingredients (APIs) are heat-sensitive. Reducing the temperature during the purification process can prevent degradation. |
| pH-Dependent Degradation of the Final Compound | Ensure the pH of the solution is maintained within the stability range of your compound, especially if using aqueous-based recrystallization. | This compound is known to be more stable in acidic to neutral conditions and its degradation can alter the pH.[4] |
| Hydrolysis of the Final Compound | If using aqueous solvents for recrystallization, consider using a non-aqueous solvent system if your compound is susceptible to hydrolysis. | Minimizing contact with water can prevent the degradation of water-labile compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from a final pharmaceutical compound?
A1: The most common methods for removing this compound, which is a volatile organic compound, from a final solid compound are recrystallization and lyophilization (freeze-drying) . For liquid formulations, distillation can be considered if the final compound is thermally stable. The choice of method depends on the physicochemical properties of the final compound, such as its solubility, thermal stability, and physical state.
Q2: How can I select an appropriate solvent for removing this compound via recrystallization?
A2: The ideal solvent for recrystallization should exhibit high solubility for your final compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C). Conversely, this compound should remain reasonably soluble in the cold solvent. This differential solubility allows for the crystallization of the pure compound while this compound remains in the mother liquor.[1][5] A solvent screen is the recommended first step to identify a suitable solvent or solvent system.
Q3: Can lyophilization completely remove this compound?
A3: Lyophilization, or freeze-drying, can significantly reduce the levels of this compound due to its volatility. The process involves freezing the material and then reducing the pressure to allow the frozen solvent and volatile components like this compound to sublimate.[6] The efficiency of removal depends on the cycle parameters, including shelf temperature, pressure, and duration of the primary and secondary drying phases.[7][8] Complete removal may not always be achievable, and the final residual levels should be quantified by a validated analytical method.
Q4: What analytical methods are suitable for quantifying residual this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most common and reliable methods for the quantitative analysis of residual this compound.[9][10][11][12] These methods offer the required sensitivity and specificity to detect and quantify this compound at the low levels required by regulatory agencies.[13][14][15]
Q5: What are the regulatory limits for residual this compound in a final drug product?
A5: Regulatory limits for residual solvents are outlined in guidelines such as the ICH Q3C and USP <467>.[16] this compound is not explicitly listed in the main classes of residual solvents in these guidelines. Therefore, its acceptable limit would need to be justified on a case-by-case basis, considering its toxicity and the route of administration of the drug product. A toxicological assessment is often required to establish a permitted daily exposure (PDE).
Experimental Protocols
Protocol 1: Removal of this compound by Recrystallization
This protocol provides a general framework. Specific parameters, especially the choice of solvent, must be optimized for your particular compound.
1. Solvent Selection:
- Perform solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water) to find a suitable recrystallization solvent for your final compound.
2. Dissolution:
- Place the impure compound in an Erlenmeyer flask.
- Add a minimal amount of the selected hot solvent to dissolve the compound completely.[3]
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature without disturbance.
- Once crystals begin to form, the flask can be placed in an ice-water bath to maximize crystal formation.[3]
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[5]
6. Drying:
- Dry the purified crystals under vacuum to remove any remaining solvent.
7. Analysis:
- Analyze a sample of the dried crystals for residual this compound using a validated GC-MS or RP-HPLC method.
Illustrative Data for Recrystallization Efficiency:
| Parameter | Cycle 1 | Cycle 2 | Cycle 3 |
| Starting this compound Conc. | 5000 ppm | 850 ppm | 150 ppm |
| Recrystallization Solvent | Isopropanol | Isopropanol | Isopropanol |
| Final this compound Conc. | 850 ppm | 150 ppm | < 50 ppm |
| % Removal | 83% | 82.4% | > 66.7% |
| Compound Recovery | 92% | 95% | 96% |
Note: This data is for illustrative purposes only and will vary depending on the compound and specific experimental conditions.
Protocol 2: Removal of this compound by Lyophilization
This protocol provides a general guideline for a lyophilization cycle aimed at reducing volatile impurities.
1. Formulation:
- Dissolve the compound containing this compound in a suitable solvent, typically Water for Injection (WFI).
2. Freezing:
- Fill the solution into lyophilization vials and partially insert stoppers.
- Load the vials into the lyophilizer.
- Cool the shelves to a temperature below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C) and hold until the product is completely frozen.[7]
3. Primary Drying (Sublimation):
- Apply a vacuum to the chamber (e.g., 100-200 mTorr).
- Increase the shelf temperature to facilitate the sublimation of the frozen solvent (e.g., -20°C to 0°C). The product temperature should remain below its critical collapse temperature.
- Hold these conditions until all the ice has sublimated. This is the primary phase where volatile impurities like this compound are removed.[6][8]
4. Secondary Drying (Desorption):
- Gradually increase the shelf temperature (e.g., to 20-30°C) and maintain a low chamber pressure to remove residual bound water and other volatile impurities.[8]
5. Stoppering and Unloading:
- Backfill the chamber with an inert gas (e.g., nitrogen) and fully stopper the vials under vacuum.
- Remove the vials from the lyophilizer.
6. Analysis:
- Quantify the residual this compound in the lyophilized cake using a validated analytical method.
Illustrative Data for Lyophilization Efficiency:
| Lyophilization Stage | Shelf Temperature | Chamber Pressure | Duration | This compound Level |
| Initial Solution | N/A | N/A | N/A | 5000 ppm (in solution) |
| Freezing | -45°C | Atmospheric | 4 hours | N/A |
| Primary Drying | -10°C | 150 mTorr | 24 hours | 500 ppm (in cake) |
| Secondary Drying | 25°C | 100 mTorr | 12 hours | < 100 ppm (in cake) |
Note: This data is for illustrative purposes only. Actual parameters and results will depend on the formulation, equipment, and specific product characteristics.
Visualizations
Caption: Workflow for removing this compound via recrystallization.
Caption: Workflow for removing this compound via lyophilization.
References
- 1. scispace.com [scispace.com]
- 2. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 3. longdom.org [longdom.org]
- 4. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bdmai.org [bdmai.org]
- 8. Recommended Best Practices for Lyophilization Validation 2021 Part II: Process Qualification and Continued Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated Stability-Indicating HPLC Assays for Chlorobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of chlorobutanol with alternative analytical techniques, namely Gas Chromatography (GC) and UV-Visible Spectrophotometry. Detailed experimental protocols and supporting data are presented to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an analytical method for this compound, a widely used preservative in pharmaceutical formulations, is critical for ensuring product quality and stability. The following tables summarize the key performance parameters of a validated stability-indicating HPLC method and compare it with GC and spectrophotometric methods.
Table 1: Comparison of Validated Analytical Methods for this compound
| Parameter | Stability-Indicating HPLC Method | Gas Chromatography (GC-MS) Method | UV-Visible Spectrophotometric Method |
| Principle | Reverse-phase chromatography with UV detection | Gas chromatography with mass spectrometry detection | Colorimetric reaction with hydroxylamine and ferric ions |
| Specificity | High (able to separate degradants) | High (mass spectrometric identification) | Moderate (potential for interference from other compounds) |
| Linearity Range | 2.89 - 24.4 µg/mL[1][2] | 0.08 - 40 ppm (µg/g)[3] | 100 - 800 µg/mL |
| Accuracy (% Recovery) | 99.4%[4] | 90.5 - 108.7%[4][3] | 98 - 102% (for a similar derivative spectrophotometric method)[1] |
| Precision (% RSD) | < 2%[1] | 6.0%[4][3] | < 2% (for a similar derivative spectrophotometric method)[1] |
| Limit of Detection (LOD) | 0.86 µg/mL[1][2] | 0.05 ppm (µg/g)[4][3] | 0.96 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but quantifiable within the linear range. | 0.08 ppm (µg/g)[4][3] | Not explicitly stated, but quantifiable within the linear range. |
Table 2: Chromatographic and Spectrophotometric Conditions
| Parameter | Stability-Indicating HPLC Method | Gas Chromatography (GC-MS) Method | UV-Visible Spectrophotometric Method |
| Column/Instrument | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm)[1][2] | Gas chromatograph coupled with a mass spectrometer | UV-Visible Spectrophotometer |
| Mobile Phase/Carrier Gas | 15 mM phosphate buffer (pH 3.0) and methanol (gradient elution)[1][2] | Helium or other inert gas | Not applicable |
| Flow Rate/Gas Flow | 0.6 mL/min[1][2] | Typically 1-2 mL/min | Not applicable |
| Detection Wavelength | 210 nm[1][2] | Mass-to-charge ratio (m/z) of characteristic ions | 540 nm[1][2] |
| Column Temperature | 40°C[1][2] | Temperature programmed | Not applicable |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a validated method for the quantification of this compound and the separation of its degradation products.
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2.5, 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) or equivalent.[1][2]
-
Mobile Phase: Prepare a 15 mM phosphate buffer and adjust the pH to 3.0. Use a gradient elution with methanol.
-
Injection Volume: 10 µL.
c. Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5] A target degradation of approximately 10-20% is recommended.[5]
-
Acid Hydrolysis: Reflux the drug solution with 0.1N HCl at 60°C for 30 minutes.[6]
-
Base Hydrolysis: Reflux the drug solution with 0.1N NaOH at 60°C for 30 minutes.[6]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or drug solution to a temperature of 80°C for 5 days.[7]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
After each stress condition, neutralize the samples if necessary, dilute to the appropriate concentration, and analyze by HPLC. The chromatograms of the stressed samples should show resolution between the intact this compound peak and any degradation product peaks.
Gas Chromatography (GC-MS) Method (for a related compound)
While a specific validated GC method for this compound was not detailed in the search, a validated GC-MS method for the related compound 4-chloro-1-butanol provides a strong procedural basis.[4][3]
a. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions to cover the desired concentration range.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent and dilute to a concentration within the calibration range.
b. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for the analysis of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
UV-Visible Spectrophotometric Method
This colorimetric method is based on the reaction of this compound with hydroxylamine in an alkaline solution to form a hydroxamic acid derivative, which then forms a colored complex with ferric ions.[8]
a. Reagents:
-
Hydroxylamine hydrochloride solution
-
Sodium hydroxide solution
-
Ferric chloride solution
-
Hydrochloric acid
b. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of this compound standards in water within the range of 100-800 µg/mL.[8]
-
Sample Solution: Dilute the pharmaceutical formulation with water to a theoretical this compound concentration within the standard curve range.
c. Procedure:
-
To a specific volume of the standard or sample solution, add the hydroxylamine hydrochloride solution followed by the sodium hydroxide solution.
-
Heat the mixture in a water bath for a specified time.
-
Cool the solution and then add hydrochloric acid followed by the ferric chloride solution.
-
Measure the absorbance of the resulting colored solution at 540 nm against a reagent blank.[1][2]
-
Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the sample.
Method Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the stability-indicating HPLC assay.
Caption: Workflow for the stability-indicating HPLC assay of this compound.
Caption: Logical relationship in a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Sedative Properties of Chlorobutanol and Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative effects of chlorobutanol and chloral hydrate, two compounds historically used for their central nervous system depressant properties. This document synthesizes available experimental data to objectively evaluate their mechanisms of action, pharmacokinetic profiles, and sedative efficacy, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
Chloral hydrate and this compound both exhibit sedative-hypnotic effects, but their primary mechanisms of action and pharmacokinetic properties differ significantly. Chloral hydrate's sedative effects are predominantly mediated by its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of GABA-A receptors.[1][2] In contrast, the sedative mechanism of this compound is less definitively understood but is thought to involve the inhibition of voltage-gated sodium channels and disruption of cell membrane function.[3] While both compounds have seen historical use, their clinical application as sedatives has been largely superseded by agents with more favorable safety profiles. This guide delves into the experimental evidence that elucidates these differences.
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacological and pharmacokinetic parameters of this compound and chloral hydrate based on available data.
| Parameter | This compound | Chloral Hydrate |
| Primary Mechanism of Action | Inhibition of voltage-gated sodium channels, disruption of cell membrane lipids.[3] | Positive allosteric modulation of GABA-A receptors by its active metabolite, trichloroethanol.[1][2] |
| Active Form | This compound | Trichloroethanol |
| Sedative Dose (Rodents) | Rat (oral): 10-100 mg/kg[4] | Mouse (oral): 400-800 mg/kg[2][5] |
| Pharmacokinetics | Long terminal half-life (approx. 37 days), leading to potential accumulation with multiple doses.[6] | Rapidly metabolized to trichloroethanol.[5] |
Mechanism of Action and Signaling Pathways
The sedative effects of chloral hydrate and this compound are initiated through distinct molecular interactions within the central nervous system.
Chloral Hydrate: GABAergic Modulation
Chloral hydrate is rapidly metabolized in the body to its active form, 2,2,2-trichloroethanol.[5] Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Specifically, it binds to an allosteric site on the receptor, increasing the frequency and duration of chloride channel opening in response to GABA.[7][8] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to widespread central nervous system depression, which manifests as sedation.
This compound: A Multi-faceted Mechanism
The sedative mechanism of this compound is not as clearly defined as that of chloral hydrate. Evidence suggests that this compound may exert its effects through multiple pathways. One proposed mechanism is the inhibition of voltage-gated sodium channels, which would reduce neuronal excitability.[6] Additionally, due to its lipophilic nature, this compound is thought to disrupt the lipid structure of cell membranes, which could alter the function of various embedded ion channels and receptors, contributing to its overall CNS depressant effect.[3] While some older literature suggests a similarity to chloral hydrate, strong evidence for direct and potent modulation of GABA-A receptors is lacking.
Experimental Protocols for Assessing Sedative Effects
The sedative properties of compounds like this compound and chloral hydrate are typically evaluated in preclinical studies using rodent models. The following are detailed methodologies for two common behavioral assays.
Open-Field Test
The open-field test is utilized to assess general locomotor activity and anxiety-like behavior, which are often reduced by sedative compounds.[9][10][11]
Objective: To measure the effect of a test compound on spontaneous locomotor activity and exploratory behavior.
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with walls to prevent escape.[11] The floor is typically divided into a grid of equal squares. The apparatus is situated in a quiet, dimly lit room.[1]
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer the test compound (this compound or chloral hydrate) or vehicle control to the animal via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period: After a predetermined latency period (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera mounted above the arena.[9]
-
Parameters Measured:
-
Locomotor Activity: The number of squares crossed with all four paws.
-
Rearing: The number of times the animal stands on its hind legs.
-
Center Time: The amount of time spent in the central squares of the arena (an indicator of anxiety).
-
Grooming: The duration of self-grooming behavior.
-
Data Analysis: Compare the behavioral parameters between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity and rearing is indicative of a sedative effect.
Loss of Righting Reflex (LORR) Assay
The LORR assay is a common method to assess the hypnotic or anesthetic effects of a compound.[12]
Objective: To determine the dose of a compound that causes a loss of the righting reflex in a certain percentage of animals (e.g., ED50).
Procedure:
-
Administration: Administer a range of doses of the test compound to different groups of animals.
-
Assessment: At a specified time after administration, gently place each animal on its back.
-
Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a set time frame (e.g., 30 seconds).
-
Data Collection: Record the number of animals in each dose group that exhibit LORR.
Data Analysis: The data are typically analyzed using probit analysis to determine the ED50, the dose at which 50% of the animals lose their righting reflex. This provides a quantitative measure of the compound's hypnotic potency.
Conclusion
This compound and chloral hydrate, while both capable of inducing sedation, operate through fundamentally different primary mechanisms. Chloral hydrate's well-characterized action as a GABA-A receptor positive allosteric modulator provides a clear target for understanding its sedative effects. In contrast, this compound's mechanism is more complex, likely involving a combination of voltage-gated sodium channel inhibition and non-specific membrane effects. The lack of direct comparative studies highlights a gap in the pharmacological literature. For researchers and drug development professionals, understanding these distinct molecular targets and pharmacokinetic profiles is crucial for the rational design and evaluation of novel sedative and hypnotic agents. Further investigation into the precise molecular interactions of this compound could provide valuable insights into alternative mechanisms for inducing sedation.
References
- 1. Potentiation of gamma-aminobutyric acid type A receptor-mediated chloride currents by novel halogenated compounds correlates with their abilities to induce general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propofol and ethanol produce additive hypnotic and anesthetic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Anaesthetic effects of chloral hydrate, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of GABA-induced Cl- current by a series of n-alcohols disappears at a cutoff point of a longer-chain n-alcohol in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of GC-MS and Alternative Methods for Chlorobutanol and Its Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of the preservative chlorobutanol and its derivatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.
This compound, a widely used preservative in pharmaceutical formulations, necessitates robust analytical methods to ensure its proper concentration and to monitor for potential degradation products or related impurities. The choice of analytical technique is critical and depends on factors such as the sample matrix, the required sensitivity, and the desired throughput.
At a Glance: Method Comparison
To facilitate a clear understanding of the capabilities of each technique, the following table summarizes the key performance parameters of validated methods for this compound and its derivatives.
| Parameter | GC-MS (for 4-chloro-1-butanol) | HPLC-UV (for this compound) | LC-MS/MS |
| Linearity Range | 0.08 - 40 ppm (µg/g)[1][2] | 2.89 - 24.4 µg/mL | Data not available in the provided search results |
| Correlation Coefficient (R²) | 0.9999[1][2] | > 0.9950 | Data not available in the provided search results |
| Limit of Detection (LOD) | 0.05 ppm[1][2] | 0.86 µg/mL | Data not available in the provided search results |
| Limit of Quantification (LOQ) | 0.08 ppm[1][2] | Data not available in the provided search results | Data not available in the provided search results |
| Accuracy (Recovery) | 90.5 - 108.7%[1][2] | 99.4%[3][4] | Data not available in the provided search results |
| Precision (RSD) | 6.0%[1][2] | Data not available in the provided search results | Data not available in the provided search results |
Deep Dive into the Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC-MS offers high sensitivity and specificity. A validated method for the determination of 4-chloro-1-butanol, a derivative of this compound, in active pharmaceutical ingredients has been reported with excellent performance characteristics.[1][2]
Experimental Protocol for a GC-MS Method (General Approach):
A detailed experimental protocol for the direct analysis of this compound by GC-MS was not explicitly available in the searched literature. However, based on the analysis of its derivatives and general GC-MS principles, a typical workflow would involve:
-
Sample Preparation: Dissolving the sample in a suitable organic solvent. An internal standard, such as 3-chloro-1-butanol, can be added to improve accuracy and precision.[1][2]
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless or split injection, with an optimized inlet temperature to ensure efficient volatilization without degradation.
-
Oven Temperature Program: A gradient temperature program to ensure good separation of the analyte from other matrix components.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI).
-
Analyzer: Quadrupole mass analyzer.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the analysis of non-volatile and thermally labile compounds. It represents a viable alternative to GC for the determination of this compound, particularly in complex matrices like ophthalmic ointments and aqueous solutions.[3][4]
Experimental Protocol for an HPLC-UV Method:
-
Sample Preparation: Dilution of the sample with the mobile phase or a suitable solvent.
-
HPLC System:
-
Column: A reverse-phase column, such as a 10-μm octadecylsilane (C18) column.[3][4]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[3][4]
-
Flow Rate: A constant flow rate (e.g., 1 mL/min).
-
Detection: UV detection at a low wavelength, such as 210 nm, where this compound exhibits absorbance.[3][4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While specific validated methods for this compound using LC-MS/MS were not detailed in the provided search results, this technique generally offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices. The development and validation of an LC-MS/MS method would follow established guidelines, focusing on parameters like selectivity, linearity, accuracy, precision, and matrix effects.
Method Comparison Logic
The choice between these analytical techniques hinges on a logical assessment of the analytical needs and the properties of the analyte and sample matrix.
Conclusion
The validation of an analytical method is crucial for ensuring the quality and safety of pharmaceutical products. For the analysis of this compound and its derivatives, GC-MS stands out for its high sensitivity and specificity, especially for volatile related compounds. HPLC-UV offers a robust and cost-effective alternative, particularly for non-volatile matrices. While specific data for a validated LC-MS/MS method for this compound was not found, its inherent high sensitivity and selectivity make it a strong candidate for future method development, especially for challenging applications requiring trace-level quantification. The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the available instrumentation.
References
- 1. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorobutanol in Concert: A Comparative Analysis of Preservative Efficacy in Combination Systems
For researchers, scientists, and drug development professionals, the selection of a robust preservative system is paramount to ensuring the stability and safety of pharmaceutical formulations. Chlorobutanol, a well-established antimicrobial preservative, demonstrates enhanced efficacy when used in combination with other agents, offering a promising strategy for broad-spectrum protection. This guide provides an objective comparison of this compound's performance in combination with other preservatives, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a tertiary alcohol, functions as a preservative by disrupting the lipid structure of microbial cell membranes, which increases permeability and leads to cell lysis[1][2][3]. While effective on its own against a range of Gram-positive and Gram-negative bacteria, as well as some fungi, its antimicrobial activity can be significantly potentiated through synergistic combinations with other preservatives[4]. This approach can broaden the spectrum of activity, enhance the rate of microbial kill, and in some cases, allow for lower concentrations of individual preservatives, thereby reducing the potential for adverse effects. Notably, combinations of this compound with benzyl alcohol and methylparaben have been cited for their synergistic effects, particularly against fungal contaminants[4].
Comparative Efficacy of Preservative Combinations
While the synergistic effects of this compound with other preservatives are documented, specific quantitative data from head-to-head comparative studies in publicly available literature is limited. However, we can construct a comparative framework based on the established antimicrobial spectrum of the individual components and the observed synergistic outcomes.
Table 1: Antimicrobial Spectrum and Synergistic Potential
| Preservative/Combination | Primary Target Organisms | Known Synergistic Effects with this compound |
| This compound (alone) | Gram-positive and Gram-negative bacteria, some fungi and yeasts[4]. | N/A |
| Benzyl Alcohol | Gram-positive bacteria, some fungi and yeasts. Less effective against Gram-negative bacteria[5]. | Enhanced antifungal activity[4]. |
| Methylparaben | Most effective against molds and yeasts[4]. | Synergistic effect against both fungi and bacteria[4]. |
| Chlorhexidine | Broad-spectrum bactericidal agent[6]. | A study on a mouthwash formulation containing 0.1% chlorhexidine and 0.5% this compound demonstrated significant antimicrobial activity[6]. |
Table 2: Zone of Inhibition Data for a Chlorhexidine-Chlorobutanol Combination
The following data is derived from a study on a commercial mouthwash containing a combination of 0.1% Chlorhexidine and 0.5% this compound. It is important to note that this study did not include a control group with this compound alone, thus a direct comparison of the combination's synergy is not possible from this data alone.
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | Not specified in detail, but activity was demonstrated[6]. |
| Escherichia coli | Not specified in detail, but activity was demonstrated[6]. |
| Candida albicans | Not specified in detail, but activity was demonstrated[6]. |
Mechanism of Action and Synergy
The antimicrobial action of this compound is primarily attributed to its ability to disrupt the physical integrity of the microbial cell membrane. As a detergent-like agent, it interferes with the lipid bilayer, leading to a loss of essential cellular components and ultimately, cell death[1][2][3].
Synergy in preservative combinations often arises when the agents target different cellular sites or mechanisms within the microorganism[4]. For instance, while this compound directly damages the cell membrane, another agent in the combination might inhibit a critical metabolic pathway or protein synthesis. This multi-targeted approach can be more effective than a single agent alone.
Mechanism of Antimicrobial Action of this compound.
Experimental Protocols
The efficacy of a preservative system is typically evaluated using a Preservative Efficacy Test (PET), as outlined in various pharmacopeias. The general principle involves inoculating a product with a known concentration of microorganisms and monitoring the change in the microbial population over a set period.
General Preservative Efficacy Test (PET) Protocol
This protocol is a generalized representation and should be adapted based on the specific product and regulatory requirements.
-
Preparation of Inoculum:
-
Cultures of specified test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared[7].
-
The microorganisms are harvested and suspended in a sterile saline solution to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of Product:
-
The test product is divided into individual containers for each microorganism.
-
Each container is inoculated with the prepared microbial suspension to achieve a final concentration of 10⁵ to 10⁶ CFU/mL or gram of the product[7].
-
-
Incubation:
-
The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.
-
-
Sampling and Enumeration:
-
Samples are withdrawn from each container at specified intervals (e.g., 7, 14, and 28 days).
-
The number of viable microorganisms in each sample is determined by standard plate count methods.
-
-
Evaluation of Efficacy:
-
The change in the number of microorganisms from the initial inoculation is calculated at each time point.
-
The preservative system is deemed effective if the microbial population is reduced to a predetermined level within a specific timeframe and does not show subsequent re-growth.
-
To assess the synergistic effect of a preservative combination, the above protocol would be performed for the individual preservatives and the combination simultaneously. A significantly greater reduction in microbial count for the combination compared to the sum of the reductions for the individual components would indicate synergy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atenajournals.com [atenajournals.com]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. Preservative Efficacy Testing - Almac [almacgroup.com]
Anhydrous vs. Hemihydrate Chlorobutanol: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, understanding the stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. This guide provides a detailed comparative analysis of the stability of two common forms of the preservative chlorobutanol: anhydrous and hemihydrate.
This compound is a widely used preservative in pharmaceutical products, particularly in injectable and ophthalmic preparations, owing to its bacteriostatic and fungistatic properties. It exists in two primary forms: anhydrous and hemihydrate. The choice between these forms can have significant implications for the stability of the final drug product. This guide synthesizes available stability data and outlines detailed experimental protocols for a comprehensive comparative analysis.
Data Presentation: Comparative Stability Overview
| Parameter | Anhydrous this compound | Hemihydrate this compound | Reference |
| Stated Shelf-Life (ICH Conditions) | 3 years | 5 years | [1][2] |
| Hygroscopicity | Hygroscopic | Stable | [1][2] |
| Physical Appearance | Colorless or white crystals or a white crystalline powder with a characteristic somewhat camphoraceous odour. It sublimes readily. | Colorless or white crystals or a white crystalline powder with a characteristic somewhat camphoraceous odour. It sublimes readily. | [1][2] |
The longer stated shelf-life of the hemihydrate form suggests it possesses greater overall stability under standard storage conditions compared to the anhydrous form.[1][2] The hygroscopic nature of anhydrous this compound is a critical factor, as the absorption of water can potentially initiate degradation pathways.[1][2]
Experimental Protocols for Comparative Stability Assessment
To generate direct comparative data, a series of forced degradation studies should be conducted. The following protocols outline the methodologies for subjecting both anhydrous and hemihydrate this compound to various stress conditions.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its degradation products.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Accurately weigh and dissolve this compound (anhydrous and hemihydrate) in the mobile phase to a final concentration of 100 µg/mL.
Forced Degradation Studies
-
Sample Preparation: Prepare 1 mg/mL solutions of anhydrous and hemihydrate this compound in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Stress Conditions: Reflux the solutions at 80°C for 24 hours.
-
Sample Analysis: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a final concentration of 100 µg/mL. Analyze by the stability-indicating HPLC method.
-
Sample Preparation: Prepare 1 mg/mL solutions of anhydrous and hemihydrate this compound in 3% hydrogen peroxide.
-
Stress Conditions: Store the solutions at room temperature, protected from light, for 24 hours.
-
Sample Analysis: At predetermined time points, withdraw aliquots, dilute with the mobile phase, and analyze by HPLC.
-
Sample Preparation: Place solid samples of anhydrous and hemihydrate this compound in a thermostatically controlled oven.
-
Stress Conditions: Expose the samples to a temperature of 105°C for 48 hours.
-
Sample Analysis: After exposure, dissolve the samples in the mobile phase to a concentration of 100 µg/mL and analyze by HPLC.
-
Sample Preparation: Place solid samples of anhydrous and hemihydrate this compound in transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Stress Conditions: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Sample Analysis: After exposure, dissolve the samples and the dark controls in the mobile phase to a concentration of 100 µg/mL and analyze by HPLC.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative stability testing of anhydrous and hemihydrate this compound.
Caption: Experimental workflow for the comparative stability analysis.
Caption: Logical relationship of factors influencing stability.
Based on the available data, this compound hemihydrate exhibits superior long-term stability compared to its anhydrous counterpart. The hygroscopic nature of the anhydrous form is a significant contributing factor to its reduced shelf-life. For definitive, quantitative comparisons under various stress conditions, the detailed experimental protocols provided in this guide should be followed. This will enable researchers and formulation scientists to make informed decisions when selecting the appropriate form of this compound to ensure the stability and quality of their pharmaceutical products.
References
A Comparative Review of Chlorobutanol Toxicity in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the development of pharmaceutical products, the selection of excipients is a critical step that ensures the stability, bioavailability, and safety of the final formulation. Among these, preservatives play a vital role in preventing microbial contamination in multi-dose products. Chlorobutanol, a volatile, colorless to yellowish-white crystalline solid, has been historically used as a preservative in a variety of pharmaceutical preparations, including ophthalmic, injectable, and nasal products. However, concerns regarding its toxicity necessitate a thorough evaluation and comparison with other commonly used excipients. This guide provides a comprehensive literature review of this compound's toxicity profile in comparison to other classes of pharmaceutical excipients, supported by experimental data and detailed methodologies.
Executive Summary
This review synthesizes in vitro and in vivo toxicity data for this compound and compares it with other widely used pharmaceutical excipients, including other preservatives, solubilizing agents, and antioxidants. The data is presented to facilitate a clear, evidence-based understanding of the relative toxicity profiles, aiding in the risk-benefit assessment during formulation development.
In Vitro Cytotoxicity
The cytotoxic potential of an excipient is a primary indicator of its potential to cause cellular damage. In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays, are commonly employed to assess cell viability and membrane integrity following exposure to a test substance.
Comparative Cytotoxicity of Preservatives on Ocular Cells
Ophthalmic formulations are a major application for this compound, making the assessment of its ocular toxicity paramount. Studies have shown that this compound exhibits a dose-dependent cytotoxic effect on corneal and conjunctival epithelial cells. The following table summarizes the comparative cytotoxicity of various preservatives on immortalized human corneal and conjunctival epithelial cells, as determined by the MTT assay. The data is presented as the percentage of toxicity at commonly used concentrations.
| Preservative | Concentration (%) | Cell Type | Toxicity (%) | Reference |
| This compound | 0.5% | Corneal Epithelial Cells | ~87% | [1] |
| 0.5% | Conjunctival Epithelial Cells | ~84% | [1] | |
| Benzalkonium Chloride | 0.01% | Corneal Epithelial Cells | ~89% | [1] |
| 0.01% | Conjunctival Epithelial Cells | ~85% | [1] | |
| Methylparaben | 0.1% | Corneal Epithelial Cells | ~77% | [1] |
| 0.1% | Conjunctival Epithelial Cells | ~74% | [1] | |
| Thimerosal | 0.0025% | Corneal Epithelial Cells | ~95% | [1] |
| 0.0025% | Conjunctival Epithelial Cells | ~93% | [1] | |
| Sodium Perborate | 0.02% | Corneal Epithelial Cells | ~59% | [1] |
| 0.02% | Conjunctival Epithelial Cells | ~55% | [1] |
Table 1: Comparative cytotoxicity of ophthalmic preservatives.
Comparative IC50 Values of Various Excipients on Different Cell Lines
To provide a broader perspective on cytotoxicity, the following table presents a compilation of 50% inhibitory concentration (IC50) values for a range of excipients on different cell lines, representing various target organs.
| Excipient | Class | Cell Line | IC50 | Reference |
| This compound | Preservative | Human Corneal Epithelial Cells | ~0.25% | [1] |
| Benzalkonium Chloride | Preservative | Human Corneal Epithelial Cells | ~0.005% | [1] |
| Methylparaben | Preservative | Caco-2 | 0.2% (w/w) resulted in ~81% viability | [2] |
| Propylparaben | Preservative | HTR-8/SVneo | ~100 µM (after 48h) | [3] |
| Benzyl Alcohol | Preservative | Primary Mouse Hepatocytes | Toxic at high doses | [4] |
| Polysorbate 80 | Solubilizer | Human Liver Microsomes | 0.40 mM (inhibition of CYP3A4) | [5] |
| Cremophor RH40 | Solubilizer | Human Liver Microsomes | 0.80 mM (inhibition of CYP3A4) | [5] |
| Butylated Hydroxytoluene (BHT) | Antioxidant | Not specified | Low acute toxicity | [6] |
Table 2: Comparative IC50 values of various pharmaceutical excipients.
Acute Systemic Toxicity
Acute oral toxicity, typically expressed as the median lethal dose (LD50), provides a measure of the short-term lethal potential of a substance. The following table summarizes the oral LD50 values for this compound and other common excipients in rats. A lower LD50 value indicates higher acute toxicity.[3]
| Excipient | Class | Oral LD50 (rat) | Reference |
| This compound | Preservative | 510 mg/kg | [7] |
| Benzalkonium Chloride | Preservative | 240 mg/kg | [8] |
| Methylparaben | Preservative | 2100 mg/kg | [9] |
| Propylparaben | Preservative | 6332 mg/kg | [9] |
| Benzyl Alcohol | Preservative | 1230 mg/kg | [10] |
| Propylene Glycol | Solubilizer | 20,000 mg/kg | [11] |
| Polyethylene Glycol 400 | Solubilizer | 28,900 mg/kg | [12] |
| Butylated Hydroxytoluene (BHT) | Antioxidant | >2000 mg/kg | [6] |
| Ascorbic Acid (Vitamin C) | Antioxidant | 11,900 mg/kg | [13] |
Table 3: Acute oral LD50 values of common pharmaceutical excipients.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying excipient toxicity is crucial for predicting potential adverse effects and for the development of safer alternatives.
This compound: Membrane Disruption Leading to Necrosis
The primary mechanism of this compound's toxicity is the disruption of the cell membrane's lipid structure.[14] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis, a process characteristic of necrosis.[15] While direct evidence for the activation of specific downstream signaling pathways is limited, the rapid loss of membrane integrity suggests a primary necrotic cell death mechanism rather than a programmed apoptotic process.
Other Excipients: Diverse Mechanisms Including Apoptosis
In contrast to this compound, other excipients can induce cell death through more complex signaling pathways, often involving apoptosis (programmed cell death).
-
Benzalkonium Chloride (BAK): BAK has been shown to induce apoptosis in various cell types.[6][8] This process involves mitochondrial depolarization, the release of pro-apoptotic proteins, and the activation of caspases, which are key executioners of apoptosis.[16] Endoplasmic reticulum stress has also been implicated in BAK-induced apoptosis.[16]
-
Parabens: Parabens, such as methylparaben and propylparaben, have also been demonstrated to induce apoptosis.[3][17] Studies have shown their ability to trigger cell cycle arrest and activate caspase-3, a key executioner caspase.[17] Some parabens have also been linked to the dysregulation of signaling pathways associated with cancer progression.
-
Benzyl Alcohol: At higher concentrations, benzyl alcohol can cause mitochondrial dysfunction, leading to a loss of mitochondrial membrane potential and subsequent cell death.[1][4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test excipient for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.
Protocol Details:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture, which typically includes a substrate and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the absorbance and is indicative of the degree of cell membrane damage.
Conclusion
The selection of excipients, particularly preservatives, requires a careful balance between efficacy and safety. This review provides a comparative analysis of the toxicity of this compound with other commonly used pharmaceutical excipients.
-
This compound exhibits a moderate to high level of in vitro cytotoxicity, primarily through the disruption of cell membranes, leading to necrosis. Its acute oral toxicity is also notable.
-
Benzalkonium chloride , another common preservative, demonstrates high cytotoxicity, often exceeding that of this compound at lower concentrations, and its mechanism involves the induction of apoptosis.
-
Parabens generally show lower acute oral toxicity compared to this compound and benzalkonium chloride, but they can also induce apoptosis and have been the subject of scrutiny regarding their endocrine-disrupting potential.
-
Other excipients , such as certain solubilizers and antioxidants, generally exhibit lower toxicity profiles.
The choice of an appropriate excipient should be based on a thorough risk assessment that considers the intended route of administration, the patient population, the concentration of the excipient, and the overall formulation. The data and experimental protocols presented in this guide are intended to support an evidence-based approach to excipient selection, ultimately contributing to the development of safer and more effective pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. download.basf.com [download.basf.com]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. whs.rocklinusd.org [whs.rocklinusd.org]
- 8. researchgate.net [researchgate.net]
- 9. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 10. fagronacademy.us [fagronacademy.us]
- 11. Mitochondrial Membrane Disrupting Molecules for Selective Killing of Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irejournals.com [irejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Routine Determination of Chlorobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the routine determination of chlorobutanol, a widely used preservative in pharmaceutical preparations. We will delve into a classic colorimetric assay and compare its performance with modern chromatographic and electrometric techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound Analysis
This compound (1,1,1-trichloro-2-methyl-2-propanol) is an important preservative in various pharmaceutical formulations, including parenteral, ophthalmic, and intranasal preparations. Its accurate quantification is crucial for ensuring product quality, stability, and safety. While several methods have been developed for its determination, choosing the most suitable technique depends on factors such as the required sensitivity, sample matrix, available instrumentation, and throughput needs.
This guide compares the following analytical methods for this compound determination:
-
Colorimetric Assay (Ferric Hydroxamate Method)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Amperometric Titration
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for this compound determination. This data has been compiled from various studies to provide a comparative overview.
| Parameter | Colorimetric Assay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Amperometric Titration |
| Principle | Formation of a colored ferric hydroxamate complex. | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in a gaseous mobile phase, with flame ionization detection (FID). | Titration of chloride ions (from this compound hydrolysis) with silver nitrate, detecting the endpoint electrochemically. |
| Linearity Range | 0.1 - 0.8 mg/mL | 2.89 - 24.4 µg/mL | Reported for similar compounds, requires validation for this compound. | Dependent on titrant concentration. |
| Limit of Detection (LOD) | Not explicitly found, but likely in the µg/mL range. | 0.86 µg/mL | High sensitivity, with a reported detection limit of 1 pg for a similar compound. | Not explicitly found. |
| Limit of Quantification (LOQ) | Not explicitly found. | Not explicitly found, but can be estimated from LOD. | Not explicitly found, requires validation. | Not explicitly found. |
| Accuracy (% Recovery) | Not explicitly found. | 99.4% | High recovery (93-99%) reported for a similar application. | Reported to be accurate to within two percent for similar analyses. |
| Precision (% RSD) | Not explicitly found. | < 2% | Not explicitly found, but generally high. | High precision reported for similar analyses. |
| Interferences | Compounds that form colored complexes with ferric ions. | Co-eluting compounds that absorb at the detection wavelength. | Co-eluting volatile compounds. | Other halides (e.g., chloride ions) in the sample matrix. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Colorimetric Assay (Ferric Hydroxamate Method)
This method is based on the reaction of this compound with hydroxylamine in an alkaline solution to form a hydroxamic acid derivative. This derivative then reacts with ferric ions in an acidic solution to produce a stable, colored complex that can be quantified spectrophotometrically.
Reagents:
-
Hydroxylamine Hydrochloride solution (0.5 M in 95% ethanol)
-
Sodium Hydroxide solution (6 M)
-
Hydrochloric Acid solution (1 M)
-
Ferric Chloride solution (5% w/v in 0.1 M HCl)
-
This compound standard solutions
-
Sample solution containing this compound
Procedure:
-
To 1 mL of the sample or standard solution, add 1 mL of 0.5 M hydroxylamine hydrochloride solution and 0.4 mL of 6 M sodium hydroxide solution.
-
Heat the mixture in a boiling water bath for 3 minutes.
-
Cool the solution to room temperature and add 2 mL of 1 M hydrochloric acid.
-
Add a few drops of 5% ferric chloride solution. A burgundy, magenta, or reddish-brown color indicates the presence of the ferric hydroxamate complex.
-
Measure the absorbance of the solution at 540 nm against a reagent blank.
-
Construct a calibration curve using the standard solutions and determine the concentration of this compound in the sample.
High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and sensitivity for the determination of this compound in various pharmaceutical matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5 µm)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (50:50, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare the sample solution by diluting it with the mobile phase to a concentration within the calibration range.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to the standards.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., Carbowax 20M)
Chromatographic Conditions (General Example - requires optimization):
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 240°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 1.5 min
-
Ramp 1: 25°C/min to 90°C
-
Ramp 2: 35°C/min to 200°C, hold for 0.5 min
-
-
Internal Standard: 2,2,2-trichloroethanol can be used.
Procedure:
-
Prepare standard solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare the sample solution, adding a known amount of the internal standard.
-
Inject the standard and sample solutions into the GC system.
-
Quantify this compound based on the ratio of its peak area to that of the internal standard.
Amperometric Titration
This electrometric method is a rapid procedure for determining this compound by titrating the chloride ions released upon its hydrolysis.
Instrumentation:
-
Amperometric titrator with a rotating platinum electrode
Reagents:
-
Silver Nitrate (AgNO₃) titrant (standardized solution)
-
Supporting electrolyte (e.g., nitric acid)
Procedure:
-
Hydrolyze the this compound in the sample to release chloride ions. This is typically achieved by heating with a strong base (e.g., sodium hydroxide) followed by neutralization.
-
Transfer the sample solution to the titration cell.
-
Titrate the chloride ions with a standardized solution of silver nitrate.
-
The endpoint of the titration is detected by a change in the current measured by the rotating platinum electrode.
-
Calculate the amount of this compound from the volume of silver nitrate titrant used.
Method Selection and Considerations
-
Colorimetric Assay: This method is simple, cost-effective, and does not require sophisticated instrumentation, making it suitable for routine quality control in laboratories with limited resources. However, it may lack the specificity of chromatographic methods and can be prone to interferences.
-
HPLC: HPLC is a highly versatile and widely used technique for the analysis of preservatives in pharmaceuticals. It offers excellent specificity, sensitivity, and the ability to analyze multiple components in a single run. The main drawbacks are the higher cost of instrumentation and the need for skilled operators.
-
GC: GC is particularly well-suited for the analysis of volatile compounds like this compound. It provides high resolution and sensitivity. However, it may require derivatization for less volatile compounds and the high temperatures can potentially degrade thermally labile analytes.
-
Amperometric Titration: This method is rapid and can be more accurate than traditional titrations. It is particularly useful when the sample matrix contains other halides that might interfere with potentiometric methods. The main limitation is that it is an indirect method that relies on the complete hydrolysis of this compound.
Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical reaction in the colorimetric assay and the general workflow for the analytical methods.
Figure 1. Reaction pathway for the colorimetric determination of this compound.
Figure 2. Generalized workflow for the determination of this compound.
A Comparative Guide to Analytical Methods for Chlorobutanol Determination
For researchers, scientists, and drug development professionals, the accurate quantification of chlorobutanol, a widely used preservative in pharmaceutical formulations, is paramount for ensuring product quality and stability. This guide provides a detailed comparison of the amperometric titration method with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the determination of this compound. The performance of each method is evaluated based on experimental data, and detailed protocols are provided.
Method Comparison
The selection of an appropriate analytical method for this compound determination depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While titration offers a classic and cost-effective approach, chromatographic techniques like HPLC and GC provide higher specificity and sensitivity.
| Performance Metric | Titration Method (Japanese Pharmacopoeia) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Back-titration of chloride ions released after alkaline hydrolysis. | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in the gas phase with detection by a suitable detector (e.g., FID, MS). |
| Limit of Detection (LOD) | Not typically determined; less sensitive. | 0.86 µg/mL | Method dependent, can be in the ppm range. |
| Limit of Quantification (LOQ) | Not typically determined. | Not explicitly found, but quantifiable at low µg/mL levels. | 0.08 ppm (for a related compound, 4-chloro-1-butanol) |
| Linearity Range | Applicable over a range suitable for bulk drug assay. | 2.89 - 24.4 µg/mL | 0.08 - 40 ppm (for a related compound, 4-chloro-1-butanol) |
| Recovery | High accuracy expected for pharmacopoeial methods. | 96.0% - 107.8% | 90.5% - 108.7% (for a related compound, 4-chloro-1-butanol) |
| Precision (%RSD) | High precision expected for titrimetric methods. | < 2% | 6.0% (for a related compound, 4-chloro-1-butanol) |
| Selectivity | Susceptible to interference from other halides. | High, can separate this compound from degradation products. | High, provides good separation from other volatile components. |
| Analysis Time | Relatively longer due to hydrolysis step. | Typically 15-30 minutes per sample. | Typically 15-30 minutes per sample. |
| Instrumentation | Basic titration equipment (buret, flasks). | HPLC system with UV detector. | GC system with a suitable detector. |
Experimental Protocols
Amperometric Titration Method (Based on Japanese Pharmacopoeia)
This method involves the hydrolysis of this compound to release chloride ions, which are then quantified by back-titration.
Principle: this compound is hydrolyzed with sodium hydroxide, converting the organically bound chlorine to chloride ions. A known excess of silver nitrate is added to precipitate the chloride ions as silver chloride. The excess silver nitrate is then back-titrated with ammonium thiocyanate using ferric ammonium sulfate as an indicator.
Procedure:
-
Accurately weigh about 0.1 g of this compound and transfer to a 200-mL conical flask.
-
Dissolve the sample in 10 mL of ethanol (95%).
-
Add 10 mL of sodium hydroxide solution and boil under a reflux condenser for 10 minutes.
-
Cool the solution and add 40 mL of dilute nitric acid.
-
Add exactly 25 mL of 0.1 mol/L silver nitrate VS and shake well.
-
Add 3 mL of nitrobenzene and shake vigorously until the precipitate coagulates.
-
Titrate the excess silver nitrate with 0.1 mol/L ammonium thiocyanate VS, using 2 mL of ammonium iron (III) sulfate as an indicator, until a reddish-brown color persists.
-
Perform a blank determination in the same manner.
-
Calculate the amount of this compound from the volume of silver nitrate consumed. Each mL of 0.1 mol/L silver nitrate VS is equivalent to 5.915 mg of C₄H₇Cl₃O.[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of this compound in various pharmaceutical matrices.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. This compound is separated from other components on a reversed-phase column using a mobile phase of methanol and water. The separated compound is detected by a UV detector at a specific wavelength.
Procedure:
-
Mobile Phase: Prepare a mixture of methanol and water (50:50, v/v).
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample containing a known amount of this compound and dissolve it in the mobile phase to obtain a specific concentration.
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 10 µm particle size.
-
Detection: UV absorption at 210 nm.
-
Flow rate and injection volume should be optimized for the specific instrument and column.
-
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile compounds like this compound.
Principle: The sample is dissolved in a suitable solvent and injected into the gas chromatograph. This compound is vaporized and separated from other components in a capillary column. The separated compound is detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
Procedure:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone).
-
Sample Preparation: Extract the this compound from the sample matrix using an appropriate solvent.
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5).
-
Injector and Detector Temperatures: Optimized for the analysis.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient may be used to achieve optimal separation.
-
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard. An internal standard may be used for improved accuracy.
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound Determination by Amperometric Titration.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Experimental Workflow for GC Analysis of this compound.
References
A Comparative Guide: Cross-Validation of HPLC and GC Methods for Chlorobutanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like chlorobutanol is critical for ensuring product safety and stability. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific analytical needs.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase. |
| Typical Method | Reverse-Phase HPLC with UV detection. | Headspace or direct injection Gas Chromatography with Flame Ionization Detection (FID) or Mass Spectrometry (MS). |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile or semi-volatile. |
| Derivatization | Generally not required for this compound. | May be necessary for non-volatile compounds, but not typically for this compound. |
| Speed | Run times can be longer, often in the range of 10-30 minutes. | Generally faster run times, especially with headspace analysis. |
| Sensitivity | Good sensitivity, dependent on the detector. | Often offers higher sensitivity, particularly with an Electron Capture Detector (ECD) or MS. |
Performance Comparison: A Data-Driven Look
The following table summarizes key validation parameters for both HPLC and GC methods for this compound quantification, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
| Validation Parameter | HPLC Method | GC Method |
| Linearity Range | 2.89 - 24.4 µg/mL[1], 1.25 - 10 mg/mL[2] | 30 - 300 µg/mL (Headspace-GC/MS)[3] |
| Accuracy (% Recovery) | 99.4%[4][5] | 94% - 108% (Headspace-GC/MS)[3] |
| Precision (%RSD) | < 2.0% (Repeatability and Intermediate Precision)[2] | 4% - 15% (Headspace-GC/MS)[3] |
| Limit of Detection (LOD) | 0.86 µg/mL[1][6] | Not explicitly found for this compound, but a similar compound (4-chloro-1-butanol) had a LOD of 0.05 ppm (GC-MS).[7] |
| Limit of Quantification (LOQ) | Not explicitly found for this compound, but a similar compound (4-chloro-1-butanol) had a LOQ of 0.08 ppm (GC-MS).[7] | Not explicitly found for this compound. |
| Specificity/Selectivity | Method demonstrated to be selective against other formulation components and degradation products.[2] | Generally high, especially with MS detection. |
Experimental Protocols: A Closer Look at the Methodologies
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for this compound analysis is Reverse-Phase HPLC (RP-HPLC).
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column : A C18 column is frequently used (e.g., 250mm x 4.6mm, 5 µm particle size).[2]
-
Mobile Phase : A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. One method utilizes a mobile phase of methanol and water in a 50:50 ratio.[4] Another employs a phosphate buffer (pH 3.0) and methanol.[6]
-
Flow Rate : Typically around 1.0 mL/min.[2]
-
Detection : UV detection at a wavelength of 210 nm is commonly used for this compound.[4][6]
-
Sample Preparation : Samples are typically diluted with the mobile phase or a suitable solvent before injection.
Gas Chromatography (GC) Protocol
GC methods, particularly those employing headspace sampling, are also prevalent for this compound quantification.
-
Instrumentation : A gas chromatograph equipped with a headspace autosampler, a suitable capillary column, and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column : A column with a non-polar or mid-polar stationary phase is often used. For example, a DB-624 column (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is suitable for residual solvent analysis.
-
Carrier Gas : An inert gas like nitrogen or helium is used as the carrier gas.
-
Temperature Program : The oven temperature is programmed to ramp up to ensure the separation of analytes. A typical program might start at a lower temperature and increase to a final temperature.
-
Detector : FID provides good sensitivity for organic compounds, while MS offers higher selectivity and structural information.
-
Sample Preparation : For headspace GC, the sample is placed in a sealed vial and heated to allow the volatile components, including this compound, to partition into the headspace gas, which is then injected into the GC.
Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for quantifying this compound in a pharmaceutical sample.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Conclusion: Making the Right Choice
Both HPLC and GC are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC is a versatile and widely accessible technique, particularly suitable for liquid formulations and when analyzing for other non-volatile components simultaneously. Its straightforward sample preparation for many matrices is a significant advantage.
-
GC , especially with headspace sampling, excels in the analysis of volatile impurities and can offer higher sensitivity. GC-MS provides an additional layer of confidence through mass spectral identification.
Ultimately, a thorough method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing accurate and precise results for the quantification of this compound in pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. veterinarypharmacon.com [veterinarypharmacon.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 6. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Alternatives to Chlorobutanol in Parenteral Drug Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antimicrobial preservative is a critical step in the development of multi-dose parenteral drug formulations. Chlorobutanol, a long-standing choice, possesses known limitations including instability at neutral to alkaline pH and potential for interactions with formulation components and packaging. This guide provides a comprehensive comparison of common alternatives to this compound, offering supporting data to aid in the selection of a robust and effective preservative system.
Comparative Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is a key indicator of a preservative's potency against specific microorganisms. The following table summarizes the reported MIC values for this compound and its common alternatives against the microorganisms specified in the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test (AET).
Table 1: Minimum Inhibitory Concentrations (MIC) of Common Parenteral Preservatives
| Preservative | Staphylococcus aureus (ATCC 6538) | Escherichia coli (ATCC 8739) | Pseudomonas aeruginosa (ATCC 9027) | Candida albicans (ATCC 10231) | Aspergillus brasiliensis (ATCC 16404) |
| This compound | 650 µg/mL | 1000 µg/mL | 1250 µg/mL | 2500 µg/mL | 2500 µg/mL[1] |
| Benzyl Alcohol | 25 µg/mL[1] | 2000 µg/mL[1] | 2000 µg/mL[1] | 2500 µg/mL[1] | 5000 µg/mL[1] |
| Phenol | 1560 µg/mL | 1560 µg/mL | 3120 µg/mL | 3120 µg/mL | 6250 µg/mL |
| m-Cresol | 625 µg/mL | 625 µg/mL | 1250 µg/mL | 2500 µg/mL | 5000 µg/mL |
| Methylparaben | 1000-4000 µg/mL | 500-2000 µg/mL | 2000-4000 µg/mL | 500-2000 µg/mL | 1000-2000 µg/mL |
| Propylparaben | 125-2000 µg/mL | 125-1000 µg/mL | 500-2000 µg/mL | 125-1000 µg/mL | 250-1000 µg/mL |
| Phenoxyethanol | 6000-10000 µg/mL[2] | 3000-4000 µg/mL[2] | 3000-4000 µg/mL[2] | Data not readily available | 1000 µg/mL[3] |
Note: MIC values can vary depending on the test method, strain, and formulation matrix.
Chemical Stability and Compatibility
Beyond antimicrobial efficacy, the chemical stability of a preservative and its compatibility with the active pharmaceutical ingredient (API), other excipients, and the primary packaging are paramount.
Table 2: Stability and Compatibility Profile of Parenteral Preservatives
| Preservative | Optimal pH Range | Stability Considerations | Known Incompatibilities |
| This compound | Acidic to neutral (up to pH 5.5) | Heat sensitive; volatile and can be lost through sublimation.[4] | Incompatible with plastic vials, rubber stoppers, and some non-ionic surfactants like polysorbate 80.[5] |
| Benzyl Alcohol | Below pH 5.5[4][6] | Can be oxidized to benzaldehyde and benzoic acid, especially at elevated temperatures.[4] | Activity can be reduced by non-ionic surfactants (e.g., polysorbates).[5] |
| Phenol | Acidic | Susceptible to oxidation, especially in the presence of light and air. | Forms complexes with various substances; activity can be reduced by non-ionic surfactants. |
| m-Cresol | Acidic | More stable to oxidation than phenol. | Similar to phenol, can interact with other formulation components. |
| Parabens (Methyl & Propyl) | 4.0 - 8.0[4][6] | Generally stable to autoclaving.[7] | Can be adsorbed by rubber stoppers and plastic packaging.[8] Incompatible with some non-ionic surfactants. |
| Phenoxyethanol | 3.0 - 10.0[4][6] | Heat stable.[4][6] | Activity can be reduced by non-ionic surfactants. |
Experimental Protocols
Antimicrobial Effectiveness Test (AET) - USP <51>
The Antimicrobial Effectiveness Test is a crucial study to demonstrate the efficacy of the preservative system in the final drug product.
Objective: To evaluate the ability of a preserved formulation to control microbial growth after repeated microbial challenges.
Materials:
-
Test product in its final container-closure system.
-
Cultures of specified microorganisms (ATCC strains):
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Sterile saline solution.
-
Appropriate culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).
-
Sterile inoculation loops, pipettes, and containers.
-
Incubator set at 20-25°C.
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each microorganism in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Inoculation: Inoculate separate containers of the test product with a small volume (0.5% to 1.0% of the product volume) of each microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[10]
-
Incubation: Incubate the inoculated containers at 20-25°C for 28 days.[9][11]
-
Sampling and Enumeration: At specified time intervals (typically 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using plate count methods.[9]
-
Interpretation: Compare the log reduction in microbial concentration at each time point to the acceptance criteria outlined in USP <51> for the specific product category. For parenteral products (Category 1), the criteria are:
-
Bacteria: Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.
-
Visualization of Key Processes
Logical Workflow for Preservative Selection
The selection of a suitable preservative is a multi-faceted process that requires careful consideration of various factors.
Caption: A logical workflow for selecting a suitable preservative.
Experimental Workflow for Antimicrobial Effectiveness Testing (AET)
The AET is a standardized procedure to confirm the performance of the chosen preservative in the final drug product.
References
- 1. phexcom.com [phexcom.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 7 Preservatives for Pharmaceutical Shelf Life - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. genevalabs.com [genevalabs.com]
- 7. fagronacademy.us [fagronacademy.us]
- 8. The Relationship Between Pharmaceutical Packaging Materials and Excipients_Famacy Group [famacy.com]
- 9. microchemlab.com [microchemlab.com]
- 10. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 11. arlok.com [arlok.com]
Safety Operating Guide
Navigating the Safe Disposal of Chlorobutanol: A Procedural Guide
The proper disposal of chlorobutanol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the precise procedures for handling this chemical waste is paramount to ensuring a safe work environment and maintaining regulatory compliance. This compound, used as a preservative in pharmaceutical preparations, presents several hazards that necessitate a structured disposal protocol. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling. It is harmful if swallowed and may cause drowsiness or dizziness. Direct contact can lead to skin and eye irritation. When heated to decomposition, it can emit toxic hydrogen chloride fumes.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation, drowsiness, or dizziness. |
| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water. |
Physical and Chemical Properties
A summary of this compound's key quantitative data is essential for risk assessment and handling procedures.
| Property | Value |
| Boiling Point | 167 °C |
| Melting Point | 95 - 99 °C |
| Flash Point | 100 °C (212 °F) (closed cup) |
| Solubility | Very slightly soluble in cold water; soluble in hot water, alcohol, ether, chloroform, and glycerol. |
| Probable Oral Lethal Dose (Human) | 50 - 500 mg/kg |
Standard Operating Procedure for this compound Disposal
This section outlines the procedural steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Safety
Before handling this compound waste, ensure all appropriate personal protective equipment is worn.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles with side-shields.
-
Lab Coat: A lab coat or fire/flame resistant impervious clothing is required to prevent skin contact.
-
Ventilation: Always handle this compound in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Original Containers: Whenever possible, leave this compound waste in its original container.
-
No Mixing: Do not mix this compound with other waste streams.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the relevant hazard symbols.
-
Container Integrity: Use suitable and tightly closed containers for disposal.
Step 3: Interim Storage
Store waste securely prior to collection by a disposal service.
-
Location: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Keep this compound waste segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalies.
Step 4: Professional Disposal Method
This compound waste must be disposed of through a licensed and regulated service.
-
Licensed Disposal Service: The primary and required method of disposal is to contact a licensed professional waste disposal service.
-
Approved Methods: Approved disposal methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with federal, state, and local environmental regulations. Do not discharge this compound into drains or sewer systems.
Step 5: Empty Container Disposal
Handle containers that once held this compound as if they still contain the product.
-
Rinsing: Containers can be triple-rinsed with a suitable solvent (such as alcohol, given this compound's solubility). The rinsate must be collected and disposed of as hazardous waste.
-
Disposal: After proper decontamination, rinsed containers may be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.
Step 6: Spill Management
In the event of a spill, immediate and safe cleanup is required.
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: For solid spills, sweep up the material without creating dust. For liquid spills, absorb with an inert material.
-
Disposal: Collect all contaminated materials into a suitable, closed container for disposal as this compound hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
